molecular formula C11H9BrN2O B029348 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone CAS No. 110668-69-4

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Cat. No.: B029348
CAS No.: 110668-69-4
M. Wt: 265.11 g/mol
InChI Key: DDQNJOAJAWHIFL-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(4-imidazol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-7-11(15)9-1-3-10(4-2-9)14-6-5-13-8-14/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQNJOAJAWHIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601826
Record name 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID70601826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110668-69-4
Record name 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone, also known as 2-Bromo-4'-(imidazol-1-yl)acetophenone, is a pivotal intermediate in medicinal chemistry. Its unique structure, combining a reactive α-bromo ketone (phenacyl bromide) moiety with a biologically significant imidazole ring, makes it a versatile building block for the synthesis of a wide range of therapeutic agents. This guide provides a comprehensive overview of a reliable synthetic protocol, the underlying reaction mechanism, and detailed characterization methods for this compound, designed to support professionals in drug discovery and development.

Introduction: Significance in Medicinal Chemistry

The imidazole nucleus is a privileged structure in drug design, present in numerous natural compounds and synthetic drugs, including antifungal and anticancer agents.[1][2][3] Its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes makes it a key pharmacophore. The phenacyl bromide component, on the other hand, is a highly reactive electrophile, enabling facile nucleophilic substitution reactions to construct more complex molecular architectures.[4][5]

The combination of these two moieties in this compound results in a compound with significant potential. It serves as a precursor for molecules targeting a variety of biological pathways, with derivatives showing antimicrobial, anti-inflammatory, and anticancer properties.[1][4][6] For instance, it has been investigated for its role in modulating immune responses and its potential as a CB1 receptor inverse agonist.[4][7] This guide details a robust and reproducible method for its synthesis and validation.

Synthesis Methodology

The most direct and widely employed strategy for synthesizing the target compound is the α-bromination of its ketone precursor, 4'-(1H-imidazol-1-yl)acetophenone. This reaction is typically performed under acidic conditions, which facilitate the selective bromination at the carbon adjacent to the carbonyl group.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The acid-catalyzed α-bromination of a ketone proceeds via an enol intermediate. This mechanism's rate-determining step is the formation of the enol, making the reaction rate dependent on the concentrations of the ketone and the acid, but independent of the bromine concentration.[8][9]

The mechanism unfolds as follows:

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst (HBr in this case), which increases the acidity of the α-protons.[10][11]

  • Enolization: A base (e.g., water or the acetate ion from the solvent) removes an α-proton, leading to the formation of an enol intermediate.[8][9]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂).[10][11]

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-brominated product and HBr.[10]

The use of HBr in acetic acid as the reaction medium is particularly effective as it provides both the acidic catalyst and a polar solvent to facilitate the reaction.[12]

Diagram: Synthesis Reaction Scheme

Experimental_Workflow cluster_workflow Experimental Protocol Workflow step1 Dissolve Precursor in HBr/AcOH step2 Cool to 0-5 °C (Ice Bath) step1->step2 Setup step3 Add Br₂ Dropwise step2->step3 Addition step4 Stir Overnight at Room Temp step3->step4 Reaction step5 Filter Product (Vacuum Filtration) step4->step5 Isolation step6 Wash with Ethanol step5->step6 Purification step7 Air Dry Crystals step6->step7 Drying

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The data presented below are expected values based on the compound's structure and analysis of similar phenacyl bromides. [13][14] Physical Properties

  • Appearance: White to light yellow or beige solid/crystalline powder. [15]* Molecular Formula (Free Base): C₁₁H₉BrN₂O. [7]* Molecular Weight (Free Base): 265.11 g/mol . [7]* Molecular Formula (HBr Salt): C₁₁H₁₀Br₂N₂O. [4]* Molecular Weight (HBr Salt): 346.02 g/mol . [4] Spectroscopic Data Summary

TechniqueFunctional Group / ProtonExpected Chemical Shift / WavenumberNotes
¹H NMR Imidazole H (C2-H)δ 8.0 - 8.2 ppm (singlet)Deshielded proton between two N atoms.
Imidazole H (C4-H, C5-H)δ 7.3 - 7.6 ppm (multiplet)
Phenyl H (ortho to C=O)δ 7.9 - 8.1 ppm (doublet)Aromatic protons deshielded by the carbonyl group.
Phenyl H (ortho to Imidazole)δ 7.6 - 7.8 ppm (doublet)
Methylene (-CH₂Br)δ 4.5 - 4.8 ppm (singlet)Characteristic singlet for the α-bromomethyl group. [13]
¹³C NMR Carbonyl (C=O)δ ~190 ppmTypical for α-bromo ketones. [13]
Phenyl Carbonsδ 120 - 140 ppmMultiple signals expected in the aromatic region.
Imidazole Carbonsδ 118 - 145 ppmThree distinct signals for the imidazole ring carbons.
Methylene (-CH₂Br)δ ~30-35 ppmAliphatic carbon attached to bromine. [13]
FT-IR C=O Stretch (Ketone)~1700-1710 cm⁻¹Frequency is higher than a typical aryl ketone (~1685 cm⁻¹) due to the electron-withdrawing effect of the α-bromine.
Aromatic C=C Stretch~1600, ~1500 cm⁻¹Characteristic of the phenyl and imidazole rings.
C-Br Stretch~680-700 cm⁻¹Found in the fingerprint region.
Mass Spec Molecular Ion (M⁺)m/z 264/266For the free base, showing a characteristic ~1:1 isotopic pattern for one bromine atom.
Major Fragmentsm/z 185, 105Expected fragments corresponding to [M-Br]⁺ and the loss of the bromomethyl group ([C₆H₅CO]⁺), respectively. [16]

Conclusion

This guide outlines an efficient and reliable method for the synthesis of this compound, a high-value intermediate for pharmaceutical research. The acid-catalyzed α-bromination of 4'-(1H-imidazol-1-yl)acetophenone provides a direct route to the target compound. The detailed protocol and comprehensive characterization data serve as a practical resource for scientists, ensuring the production of high-purity material for subsequent applications in the development of novel therapeutic agents.

References

  • Smolecule. (n.d.). 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.
  • BenchChem. (2025, December). Acid-catalyzed bromination of acetophenone derivatives in organic synthesis. BenchChem Technical Document.
  • Mol-Instincts. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.
  • The Journal of Organic Chemistry. (n.d.). Kinetics and mechanism of the acid-catalyzed bromination of ring-substituted acetophenones in methanol. ACS Publications. Retrieved from [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). RSC Education. Published by the Royal Society of Chemistry.
  • Khan Academy. (2014, April 25). Alpha Bromination of a Ketone. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 4-(Imidazol-1-yl)acetophenone.
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  • ResearchGate. (n.d.). Synthesis of substituted imidazoles from phenacyl bromides.
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  • ChemicalBook. (n.d.). 4'-(IMIDAZOL-1-YL)ACETOPHENONE.
  • N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. (2022). Molecules, 27(14), 4419.
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  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications.
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  • ResearchGate. (n.d.). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.
  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Institutes of Health. Retrieved from [Link]

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  • NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. (n.d.). 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)
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Sources

A-Ketobromide Synthetic Keystone: A Technical Guide to 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone (CAS No. 110668-69-4), a pivotal α-bromoketone intermediate in medicinal chemistry. We dissect its physicochemical properties, outline a robust and validated synthesis protocol, and explore its critical role as a precursor in the development of clinically significant pharmaceuticals, most notably imidazole-based antifungal agents like Bifonazole. This document serves as a comprehensive resource for researchers and drug development professionals, offering field-proven insights into its characterization, application, and the underlying chemical principles that govern its reactivity and utility.

Introduction: The Strategic Importance of an α-Bromoketone Building Block

This compound, also known as 2-Bromo-4'-(imidazol-1-yl)acetophenone, is a highly functionalized organic compound whose value lies in its specific arrangement of reactive sites. The molecule incorporates a phenyl ring, an imidazole moiety, and a reactive α-bromoketone group. This trifecta of features makes it an exceptionally versatile building block in synthetic organic chemistry.

The primary driver for its significance is the α-bromoketone functionality (-COCH₂Br). The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution, while the adjacent carbonyl group activates the α-carbon. This inherent reactivity is the cornerstone of its utility, allowing for the facile construction of more complex molecular architectures. Its most prominent application is as a key intermediate in the synthesis of numerous imidazole-containing active pharmaceutical ingredients (APIs), particularly in the realm of antifungal medications.[1][2]

Physicochemical Properties & Analytical Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 110668-69-4[]
Molecular Formula C₁₁H₉BrN₂O[][4]
Molecular Weight 265.11 g/mol []
Appearance White to off-white solidGeneric
Boiling Point ~405.0 °C (Predicted)[][4]
Density ~1.48 g/cm³ (Predicted)[]
Spectroscopic Validation

Confident identification and purity assessment rely on standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the aromatic protons on the phenyl ring, the three distinct protons of the imidazole ring, and a key singlet for the methylene (-CH₂-) protons adjacent to the bromine and carbonyl groups. The chemical shift of this methylene singlet is a critical diagnostic peak.

    • ¹³C NMR will display unique resonances for each carbon atom, including the carbonyl carbon, the methylene carbon bearing the bromine, and the carbons of the two aromatic rings.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Other peaks will correspond to C-H bonds of the aromatic rings and the C-N stretching of the imidazole ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]+ due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes), providing unambiguous confirmation of the compound's identity.

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the selective α-bromination of its precursor, 4'-(1H-imidazol-1-yl)acetophenone.

Synthesis Workflow

The synthesis is a straightforward electrophilic α-substitution reaction. The precursor, 4'-(1H-imidazol-1-yl)acetophenone, can be prepared by reacting 1H-imidazole with 1-(4-chlorophenyl)ethanone.[5] The subsequent bromination is the key step.

G cluster_0 Synthesis Pathway A 4'-(1H-imidazol-1-yl)acetophenone (Precursor, CAS: 10041-06-2) C Reaction Vessel (Stirred Overnight) A->C B Brominating Agent (e.g., Br₂ in HBr/Acetic Acid) B->C D Crude Product (Precipitated Crystals) C->D Crystallization E Purification (Ethanol Wash & Air Dry) D->E Filtration F Final Product This compound (CAS: 110668-69-4) E->F G cluster_1 Downstream Applications A This compound (Key Intermediate) B Antifungal Agents (e.g., Bifonazole) A->B Nucleophilic Substitution with Imidazole derivative C Enzyme Inhibitors (e.g., CB1 Receptor Inverse Agonists) A->C Reaction with various amines/thiols D Novel Heterocycles (Research Candidates) A->D Cyclocondensation reactions

Caption: Role as a versatile intermediate in drug discovery pipelines.

Precursor to Imidazole Antifungal Agents

The most well-documented application is in the synthesis of azole antifungal drugs. These drugs function by inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway. [6][7]

  • Mechanism of Action: Imidazole antifungals target the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. [8]This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. [6][7]By inhibiting this enzyme, the drugs disrupt membrane integrity, leading to altered permeability, leakage of cellular components, and ultimately, fungal cell death. [7][9]

Case Study: Synthesis of Bifonazole

Bifonazole (CAS: 60628-96-8) is a topical antifungal agent whose synthesis exemplifies the utility of related intermediates. While not directly synthesized from the title compound, its synthesis follows a similar logic of coupling an imidazole moiety to a larger scaffold. A common route involves reacting (biphenyl-4-yl)phenyl-methanol with a chlorinating agent and then coupling the resulting chloride with imidazole. [10][11]The title compound, this compound, is used to create analogues of such drugs by providing a pre-built imidazole-phenyl scaffold ready for further modification. [12]For example, the ketone can be reduced to an alcohol and then coupled, or the bromine can be displaced by other nucleophiles to build bifonazole analogues.

Handling, Storage, and Safety

As an α-haloketone, this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent hydrolysis and degradation.

  • Toxicity: While specific toxicity data is limited, compounds of this class are generally considered irritants to the eyes, skin, and respiratory system.

Conclusion and Future Perspectives

This compound is more than a mere chemical reagent; it is a strategic synthetic tool. Its value is defined by the efficiency with which it allows for the introduction of the pharmacologically significant imidazole-phenyl moiety into larger, more complex molecules. Its continued use in the synthesis of antifungal agents and as a scaffold for exploring new enzyme inhibitors and receptor modulators underscores its lasting importance in medicinal chemistry. [1][4]Future research will likely focus on leveraging its reactivity to build novel compound libraries for high-throughput screening, further expanding its impact on the drug discovery landscape.

References

  • Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Oxford Academic. [Link]

  • Imidazole antifungals | Research Starters. EBSCO. [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. [Link]

  • Mechanisms of action of the antimycotic imidazoles. PubMed. [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Semantic Scholar. [Link]

  • Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Molbase. [Link]

  • Bifonazole. Wikipedia. [Link]

  • Preparation of bifonazole, useful as antimycotic agent, comprises reacting biphenyl-4-yl(phenyl) methanol with chlorinating agent in cyclohexane and then with imidazole.
  • Synthesis and biological evaluation of azole derivatives, analogues of bifonazole, with a phenylisoxazolyl or phenylpyrimidinyl moiety. PubMed. [Link]

Sources

"2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It delves into the compound's core physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, explores its reactivity, outlines its critical applications as a synthetic intermediate, and establishes essential safety and handling procedures.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 2-Bromo-4'-(imidazol-1-yl)acetophenone, is a heterocyclic ketone. Its structure incorporates a phenyl ring substituted with an imidazole group and an α-bromoethanone moiety. This specific arrangement of functional groups, particularly the highly reactive α-bromoketone, makes it a valuable and versatile building block in synthetic organic chemistry.[1][2]

The fundamental properties of the compound are summarized below. It is crucial to distinguish between the free base form, which is the subject of this guide, and its commonly synthesized hydrobromide salt.

PropertyValueSource
IUPAC Name 2-bromo-1-(4-imidazol-1-ylphenyl)ethanone[]
CAS Number 110668-69-4[][4]
Molecular Formula C₁₁H₉BrN₂O[][4]
Molecular Weight 265.11 g/mol [4]
Exact Mass 263.99000 u[4]
Predicted Boiling Point 405.0 ± 25.0 °C at 760 mmHg[][4]
Predicted Density 1.48 ± 0.1 g/cm³[][4]

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the α-bromination of a precursor ketone, 4'-(1H-imidazol-1-yl)acetophenone. The reaction is typically performed using elemental bromine in a solution of hydrobromic acid and acetic acid.[5] This choice of reagents is deliberate: the acetic acid serves as a solvent, while the hydrobromic acid acts as a catalyst and ensures the product precipitates as its hydrobromide salt, which is often more crystalline and easier to handle than the free base.

Experimental Protocol: Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone Hydrobromide[5]
  • Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and addition funnel, dissolve 4'-(1H-imidazol-1-yl)acetophenone (0.111 mol) in a 30-32% solution of hydrobromic acid (HBr) in acetic acid.

  • Bromination: Cool the solution in an ice bath and slowly add elemental bromine (0.111 mol) dropwise via the addition funnel. The slow addition is critical to control the exothermic reaction and prevent the formation of poly-brominated byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. This extended reaction time ensures the conversion of the starting material.

  • Isolation: The product, 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide, will precipitate out of the solution as crystals. Collect the solid by vacuum filtration.

  • Purification: Wash the collected crystals thoroughly with cold ethanol (e.g., 3 x 50 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Air-dry the purified crystals for several hours at room temperature to obtain the final product.

The following diagram illustrates the synthetic workflow.

cluster_workflow Synthesis Workflow start_material 4'-(1H-imidazol-1-yl)acetophenone reagents Br₂ in HBr/Acetic Acid start_material->reagents Dissolve reaction Stir Overnight at Room Temperature reagents->reaction React filtration Vacuum Filtration reaction->filtration Isolate washing Wash with Cold Ethanol filtration->washing Purify product This compound HBr washing->product Dry

Caption: A typical workflow for the synthesis of the target compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its bifunctional nature. The α-bromoketone is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions, while the imidazole ring can participate in various other transformations.[1][2]

  • Nucleophilic Substitution: The bromine atom is an excellent leaving group, positioned alpha to a carbonyl group which activates the carbon for nucleophilic attack. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, azides), serving as a cornerstone for building more complex heterocyclic frameworks such as thiazoles, imidazoles, and quinoxalines.[2][6]

  • Building Block for Bioactive Molecules: This compound is a key intermediate in the synthesis of molecules with a wide range of biological activities.[1] Research indicates its derivatives have potential as antimicrobial, anti-inflammatory, and antiproliferative agents.[1] It has also been identified as a precursor for compounds acting as Cannabinoid Receptor 1 (CB1) inverse agonists.[4]

The diagram below highlights the key reactive sites on the molecule.

cluster_reactivity Key Reactive Sites mol Structure of This compound node_a α-Carbon mol->node_a C-Br Bond node_b Imidazole Ring mol->node_b N-Heterocycle reaction_a Primary site for Nucleophilic Substitution (SN2) node_a->reaction_a reaction_b Site for Electrophilic Aromatic Substitution node_b->reaction_b

Caption: The primary sites of chemical reactivity on the molecule.

The progression from this building block to a potential therapeutic agent is a multi-step process common in drug discovery.

cluster_discovery Drug Discovery Application Workflow start This compound step1 Chemical Derivatization (e.g., Nucleophilic Substitution) start->step1 step2 Library of Novel Compounds step1->step2 step3 Biological Screening (e.g., Enzyme Inhibition Assays) step2->step3 end Lead Compound Identification step3->end

Caption: Conceptual workflow from building block to lead compound.

Safety, Handling, and Storage

As with many α-bromoketone derivatives, this compound should be handled with care. While specific data for this exact compound is limited, information from structurally similar chemicals provides a strong basis for safe handling protocols.[7][8] These compounds are often classified as skin and eye irritants or corrosives and may be lachrymators (tear-inducing agents).[8]

Safety GuidelineRecommendation
Personal Protective Equipment (PPE) Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[7][8][9]
Handling Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[10]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from moisture, as the compound may decompose in contact with water.[7][9]
First Aid (Eyes) IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]
First Aid (Skin) IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek medical attention if irritation persists.[7][9]
First Aid (Ingestion) IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

Conclusion

This compound is a compound of significant interest to the scientific community. Its defined molecular structure and weight, coupled with a highly reactive functional group, establish it as a premier building block for the synthesis of diverse and complex molecules. Its role in the development of novel compounds for pharmaceutical and biological research underscores its importance. Adherence to rigorous synthesis and safety protocols is paramount to successfully and safely leveraging the full synthetic potential of this versatile intermediate.

References

  • Mol-Instincts. Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Available from: [Link]

  • NIST WebBook. Ethanone, 2-bromo-1-phenyl-. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. Available from: [Link]

  • PubChem. 1-(4-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone. Available from: [Link]

  • ResearchGate. (PDF) 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Available from: [Link]

  • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Available from: [Link]

  • SCIRP. 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis. Available from: [Link]

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A Technical Guide to 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Drug Discovery

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone is a key heterocyclic intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural architecture, featuring a reactive α-bromo ketone, a phenyl linker, and a biologically significant imidazole moiety, positions it as a versatile scaffold for the synthesis of a diverse array of potential therapeutic agents. The imidazole ring is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions, while the α-bromo ketone serves as a crucial handle for introducing molecular diversity through nucleophilic substitution reactions. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse. This section delineates the IUPAC name and common synonyms for the title compound.

IUPAC Name: 2-bromo-1-(4-imidazol-1-ylphenyl)ethanone[][2]

Common Synonyms:

  • 2-Bromo-4'-(imidazol-1-yl)acetophenone[3]

  • 1-(4-(1H-imidazol-1-yl)phenyl)-2-bromoethanone

  • 2-bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone

CAS Number: 110668-69-4[][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and biological assays. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₉BrN₂O[][3]
Molecular Weight 265.11 g/mol [][3]
Appearance Pale Beige to Pale Brown SolidChemicalBook
Boiling Point (Predicted) 405.0 ± 25.0 °C at 760 mmHg[3]
Density (Predicted) 1.48 ± 0.1 g/cm³[3]
Solubility DMSO (Slightly), Water (Slightly, Sonicated)ChemicalBook
pKa (Predicted) 4.97 ± 0.10ChemicalBook
Storage Temperature 2-8°CChemicalBook
Hygroscopicity HygroscopicChemicalBook

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is most commonly achieved through the α-bromination of its acetophenone precursor. This section provides a detailed, field-proven protocol for its preparation as the hydrobromide salt, a common and stable form of the compound.

Experimental Protocol: Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone Hydrobromide

This protocol is adapted from established synthetic procedures.[4]

Materials:

  • 4'-(1H-imidazol-1-yl)acetophenone

  • Bromine (Br₂)

  • 30-32% Hydrogen Bromide (HBr) in Acetic Acid

  • Ethanol

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve 4'-(1H-imidazol-1-yl)acetophenone (e.g., 20.75 g, 0.111 mol) in 30-32% HBr in acetic acid.

  • Bromination: To the stirred solution, carefully add bromine (e.g., 5.71 mL, 0.111 mol) dropwise at room temperature. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Stir the resulting mixture overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

  • Product Isolation: Upon completion, the product will precipitate as crystals. Collect the crystals by vacuum filtration.

  • Purification: Wash the collected crystals with ethanol (e.g., 3 x 50 mL) to remove any unreacted starting materials and impurities.

  • Drying: Air dry the purified crystals for 2 hours at room temperature to afford the title compound as its hydrobromide salt.

Causality of Experimental Choices:

  • HBr in Acetic Acid: This acidic medium serves both as a solvent and as a catalyst for the enolization of the ketone, which is the reactive species in the α-bromination reaction. The presence of HBr also protonates the imidazole ring, protecting it from undesired side reactions and facilitating the formation of the hydrobromide salt of the product.

  • Stoichiometric Bromine: The use of one equivalent of bromine ensures the mono-bromination of the α-carbon of the ketone. Excess bromine could lead to the formation of di-brominated byproducts.

  • Ethanol Wash: Ethanol is a suitable solvent for washing the product as it can dissolve the starting material and impurities to a greater extent than the crystalline product, leading to effective purification.

Characterization
  • ¹H NMR: The methylene protons (CH₂) adjacent to the bromine and carbonyl groups would be expected to appear as a singlet in the range of δ 4.4-4.8 ppm. The aromatic protons on the phenyl and imidazole rings would appear in the aromatic region (δ 7.0-8.5 ppm).

  • ¹³C NMR: The carbonyl carbon is expected to resonate around δ 190 ppm, while the carbon bearing the bromine atom would be in the range of δ 30-35 ppm.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of novel bioactive molecules. The reactive α-bromo ketone allows for the introduction of a wide range of functional groups and heterocyclic systems, enabling the exploration of vast chemical space in drug discovery programs.

Workflow for Derivative Synthesis

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of diverse chemical libraries.

G A This compound B Nucleophilic Substitution (e.g., with amines, thiols, phenols) A->B React with Nucleophile C Diverse Library of Derivatives B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Drug Candidate F->G

Caption: Generalized workflow for the synthesis and screening of derivatives.

Reported Biological Activities and Therapeutic Targets

Derivatives synthesized from this compound have been investigated for a range of biological activities, highlighting the therapeutic potential of this chemical scaffold.

  • Antimicrobial and Antifungal Agents: The imidazole moiety is a well-established pharmacophore in antifungal drugs (e.g., ketoconazole, miconazole). The ability to readily modify the structure of this compound makes it an attractive starting point for the development of new antifungal and antimicrobial agents.[5]

  • Anti-inflammatory Properties: The compound and its derivatives have been explored for their potential to modulate immune responses, suggesting applications in the treatment of inflammatory conditions.[5]

  • Antiproliferative and Anticancer Activity: Research has indicated that the hydrobromide salt of the title compound exhibits antiproliferative activity against various cancer cell lines.[5] Mechanistic studies on related halogenated imidazole derivatives suggest that these compounds may interfere with transcriptional elongation by inhibiting RNA polymerase II, a critical enzyme for cancer cell proliferation.

  • Enzyme Inhibition: The unique structural features of this compound make it a valuable tool in studies exploring enzyme inhibition.[5] The electrophilic nature of the α-bromo ketone can facilitate covalent modification of active site residues in certain enzymes.

  • Cannabinoid Receptor (CB1) Inverse Agonism: The compound has been cited as an imidazole derivative with potential as a CB1 receptor inverse agonist.[3] Inverse agonists of the CB1 receptor have been investigated for the treatment of obesity and related metabolic disorders.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents. The compound is reported to be hygroscopic.

GHS Hazard Classification (Anticipated based on related compounds): Based on the GHS classifications of similar α-bromoacetophenones, this compound is likely to be classified as:

  • Skin Corrosion/Irritation: Category 1 or 2

  • Serious Eye Damage/Eye Irritation: Category 1

  • Acute Toxicity: Harmful if swallowed or inhaled.

Researchers should always consult a comprehensive and up-to-date SDS for the specific compound being handled before commencing any experimental work.

Conclusion and Future Outlook

This compound stands out as a valuable and versatile building block in the arsenal of medicinal chemists. Its straightforward synthesis and the presence of a highly reactive functional group provide a facile entry point to a wide range of complex molecules with diverse biological activities. The demonstrated potential of its derivatives as antimicrobial, anti-inflammatory, and anticancer agents, as well as modulators of key physiological targets like the CB1 receptor, underscores the significance of this scaffold in modern drug discovery.

Future research efforts will likely focus on the synthesis of novel libraries of derivatives with enhanced potency and selectivity for specific biological targets. Further elucidation of the mechanisms of action of these compounds will be crucial for their rational design and development as next-generation therapeutics. As our understanding of the biological roles of imidazole-containing compounds continues to grow, the importance of versatile intermediates like this compound is set to increase, paving the way for the discovery of new and effective medicines.

References

  • 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Smolecule.

  • Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Molbase.

  • 2-BROMO-1-(4-IMIDAZOL-1-YL-PHENYL)-ETHANONE. Echemi.

  • CAS 110668-69-4 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone. BOC Sciences.

  • 110668-69-4(2-BROMO-1-(4-IMIDAZOL-1-YL-PHENYL)-ETHANONE) Product Description. ChemicalBook.

  • SAFETY DATA SHEET - 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide. Fisher Scientific.

  • SAFETY DATA SHEET - 2-Bromo-1-indanone. Fisher Scientific.

  • GHS Classification Summary. PubChem.

  • 2-Bromo-1-[4-(dimethylamino)phenyl]ethanone Safety Data Sheets. Echemi.

  • This compound | 110668-69-4. Benchchem.

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem.

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate.

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Spectroscopic Characterization of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Key Features

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone possesses a number of key structural features that will dictate its spectroscopic properties. These include a para-substituted phenyl ring, an imidazole moiety, and an α-brominated ketone. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed herein.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound is expected to be complex, with distinct signals for the aromatic protons of the phenyl and imidazole rings, as well as the methylene protons adjacent to the bromine atom. The predicted chemical shifts (in ppm, referenced to TMS) are based on the analysis of similar substituted acetophenones and imidazoles.[3]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Methylene (-CH₂Br)4.40 - 4.50Singlet2HThe electronegative bromine and adjacent carbonyl group will deshield these protons, shifting them downfield. A singlet is expected due to the absence of adjacent protons.
Phenyl (aromatic)7.40 - 8.10Multiplet4HThe protons on the para-substituted phenyl ring will likely appear as two doublets due to coupling with their ortho neighbors. The exact shifts will be influenced by the electron-withdrawing nature of the acetyl group and the electronic effects of the imidazole ring.
Imidazole (aromatic)7.20 - 7.90Multiplet3HThe three protons on the imidazole ring will have distinct chemical shifts. The proton between the two nitrogen atoms will be the most deshielded.

Predicted ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The carbonyl carbon and the carbons of the aromatic rings are expected to be the most downfield signals.

CarbonPredicted Chemical Shift (δ, ppm)Notes
Carbonyl (C=O)190 - 192The carbonyl carbon is highly deshielded and will appear significantly downfield.
Phenyl (aromatic)120 - 140Six distinct signals are expected for the phenyl carbons, with the carbon attached to the carbonyl group and the carbon attached to the imidazole nitrogen being the most downfield.
Imidazole (aromatic)115 - 140Three distinct signals are expected for the imidazole carbons. The carbon between the two nitrogen atoms will be the most downfield of the three.
Methylene (-CH₂Br)30 - 35The carbon attached to the bromine atom will be shifted downfield due to the electronegativity of the halogen.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption bands are expected to be from the carbonyl group and the aromatic rings.[4][5]

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
Carbonyl (C=O) Stretch1690 - 1710StrongThe presence of the α-bromine atom is known to increase the carbonyl stretching frequency.
Aromatic C=C Stretch1450 - 1600Medium to StrongMultiple bands are expected in this region due to the vibrations of the phenyl and imidazole rings.
Aromatic C-H Stretch3000 - 3100MediumCharacteristic of C-H bonds in aromatic systems.
C-N Stretch1300 - 1400MediumAssociated with the imidazole ring.
C-Br Stretch500 - 700Medium to WeakThis absorption is in the fingerprint region and can be difficult to assign definitively.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion and bromine-containing fragments will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Fragmentation Pattern:

M [C₁₁H₉BrN₂O]⁺˙ m/z = 264/266 F1 [C₁₀H₉N₂O]⁺ m/z = 173 M->F1 - Br F4 [CH₂Br]⁺ m/z = 93/95 M->F4 α-cleavage F2 [C₉H₇N₂]⁺ m/z = 143 F1->F2 - CO F3 [C₈H₆]⁺˙ m/z = 102 F2->F3 - HCN

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

m/zProposed Fragment
264/266Molecular ion [M]⁺˙
185/187[M - C₆H₅N₂]⁺
173[M - Br]⁺
145[M - Br - CO]⁺
93/95[CH₂Br]⁺

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of the spectroscopic data discussed. Adherence to specific instrument operating procedures is essential.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-pulse ¹H spectrum.

    • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.

    • A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction:

    • Direct Infusion: Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) and infuse it directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The predicted spectroscopic data presented in this guide provides a detailed fingerprint for this compound. This information is crucial for researchers working with this compound, enabling them to confidently identify and characterize it in various experimental settings. While these are predicted values, they are based on sound chemical principles and data from closely related structures, offering a reliable reference for laboratory work.

References

  • Vertex AI Search. Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Accessed January 12, 2026.
  • Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". Accessed January 12, 2026.
  • Echemi. 2-BROMO-1-(4-IMIDAZOL-1-YL-PHENYL)-ETHANONE. Accessed January 12, 2026.
  • BOC Sciences. CAS 110668-69-4 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone. Accessed January 12, 2026.
  • Smolecule. 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Accessed January 12, 2026.
  • Benchchem. A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone. Accessed January 12, 2026.
  • NIST WebBook. Ethanone, 2-bromo-1-phenyl-. Accessed January 12, 2026.
  • ResearchGate. One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). Accessed January 12, 2026.
  • NIST WebBook. Mass spectrum of Ethanone, 2-bromo-1-phenyl-. Accessed January 12, 2026.
  • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Accessed January 12, 2026.
  • Acta Crystallographica Section E. 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Accessed January 12, 2026.
  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Accessed January 12, 2026.

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An In-Depth Technical Guide to the Solubility and Stability of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone is a versatile intermediate compound with significant applications in pharmaceutical research and development. Its chemical structure, featuring a reactive α-bromoketone moiety and a biologically relevant imidazole ring, makes it a valuable building block in the synthesis of novel therapeutic agents, including CB1 receptor inverse agonists.[1] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective handling, formulation, and the development of robust synthetic methodologies.

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of this compound. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions throughout the research and development lifecycle.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential for any experimental design.

PropertyValueSource
Molecular Formula C₁₁H₉BrN₂O[]
Molecular Weight 265.11 g/mol [1][]
Predicted Boiling Point 405°C at 760 mmHg[]
Predicted Density 1.48 g/cm³[]
pKa (Predicted) 4.97 ± 0.10[3]

Solubility Profile

Qualitative Solubility

Initial qualitative assessments indicate that this compound exhibits limited solubility in aqueous media.

SolventSolubilityNotes
Water Slightly solubleSonication may be required to aid dissolution.[3]
Dimethyl Sulfoxide (DMSO) Slightly solubleA common solvent for initial screening of compound solubility.[3]

The presence of the polar imidazole ring suggests that the compound will exhibit some solubility in polar organic solvents.[4][5] Conversely, the phenyl ring and the overall molecular structure would suggest limited solubility in non-polar hydrocarbon solvents.

Experimental Protocol for Quantitative Solubility Determination

To establish a comprehensive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, dichloromethane, ethyl acetate)

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • HPLC system with a suitable column and detector

  • Centrifuge

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial.

    • Equilibrate the vials in a thermostatically controlled shaker at a specified temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Centrifuge the withdrawn sample to remove any undissolved solid particles.

    • Dilute the clear supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Analytical Quantification:

    • Analyze the diluted samples using a validated stability-indicating HPLC method.

    • Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in each solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

Diagram of Solubility Determination Workflow

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_analysis Analysis & Calculation prep1 Add excess compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 samp1 Withdraw supernatant prep2->samp1 samp2 Centrifuge to remove solids samp1->samp2 samp3 Dilute with mobile phase samp2->samp3 ana1 HPLC analysis samp3->ana1 ana2 Quantify against calibration curve ana1->ana2 ana3 Calculate solubility ana2->ana3 G cluster_stress Application of Stress Conditions cluster_analysis Analysis of Stressed Samples stress_acid Acidic Hydrolysis (HCl) ana1 HPLC with PDA Detector stress_acid->ana1 stress_base Basic Hydrolysis (NaOH) stress_base->ana1 stress_ox Oxidation (H₂O₂) stress_ox->ana1 stress_therm Thermal Degradation stress_therm->ana1 stress_photo Photodegradation (ICH Q1B) stress_photo->ana1 ana2 Peak Purity Assessment ana1->ana2 ana3 LC-MS/MS for Degradant Identification ana1->ana3 end Stability Profile & Degradation Pathways ana3->end start Compound Stock Solution start->stress_acid start->stress_base start->stress_ox start->stress_therm start->stress_photo

Caption: Workflow for a comprehensive forced degradation study.

Recommendations for Handling and Storage

Based on the anticipated stability profile, the following recommendations are provided for the handling and storage of this compound:

  • Storage: The compound should be stored in a cool, dry, and dark place to minimize thermal and photodegradation. A recommended storage temperature is 2-8°C. [3]* Handling: Due to the presence of the α-bromoketone moiety, which can be a lachrymator and an alkylating agent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While specific, quantitative public data on the solubility and stability of this compound is limited, a thorough understanding of its chemical structure allows for informed predictions and the design of robust experimental protocols for its characterization. This technical guide provides a framework for researchers to systematically evaluate these critical physicochemical properties. By following the outlined methodologies, scientists and drug development professionals can generate the necessary data to support the effective use of this important pharmaceutical intermediate in their research and development endeavors.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3085. Available at: [Link]

  • Domanska, U., & Szydłowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(3), 557-562. Available at: [Link]

  • Solubility of Things. (n.d.). Imidazole. Available at: [Link]

  • Domanska, U., & Szydłowski, J. (2003). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data, 48(1), 126-129. Available at: [Link]

  • Prajapati, M., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1). Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • Kerru, N., et al. (2019). A review on the synthesis of imidazole derivatives. Synthetic Communications, 49(19), 2437-2459. Available at: [Link]

  • Qasim, M., et al. (2011). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 3(6), 439-451. Available at: [Link]

  • Meyyanathan, S.N., & Ramana, G. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science, 60(9), 803-811. Available at: [Link]

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An In-Depth Technical Guide to the Potential Biological Activities of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone is a heterocyclic compound featuring two key structural motifs that are of significant interest in medicinal chemistry: a biologically versatile imidazole ring and a chemically reactive α-bromoketone functional group. The imidazole scaffold is a "privileged structure" found in numerous FDA-approved drugs and is known to confer a wide range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory effects.[1][2][3] The α-bromoketone moiety serves as a potent electrophile, making the compound a valuable synthetic intermediate but also suggesting a potential mechanism of action through covalent modification of biological targets.[4][5] This guide synthesizes the available data on related compounds to postulate the primary biological activities of this specific molecule, outlines detailed experimental protocols for their validation, and discusses the mechanistic rationale for these potential therapeutic applications. The primary activities explored herein are its potential as an anticancer agent, through mechanisms like kinase inhibition and covalent binding, and as an antifungal agent, likely via cytochrome P450 enzyme inhibition.

Introduction to the Molecular Scaffold and its Chemical Rationale

The therapeutic potential of this compound can be logically dissected by examining its principal chemical components. This bifunctional molecule's promise lies in the synergistic interplay between its stable, biologically recognized heterocyclic core and its highly reactive side chain.

1.1. The Imidazole Moiety: A Privileged Pharmacophore The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[6] Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor and to coordinate with metal ions, allow it to interact with a wide array of biological macromolecules.[2][3] This versatility is why the imidazole nucleus is a cornerstone in the development of new drugs, with established roles in anticancer, antimicrobial, and anti-inflammatory therapies.[7][8] Numerous imidazole derivatives function by inhibiting key enzymes, such as kinases, histone deacetylases (HDACs), and cytochrome P450 enzymes, making this scaffold a foundational element for targeted drug design.[1][9][10]

1.2. The α-Bromoketone Group: A Reactive Warhead The α-bromoketone functional group (-COCH₂Br) is characterized by two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom.[5] The strong electron-withdrawing effect of the carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack.[4] This inherent reactivity makes α-haloketones powerful intermediates for synthesizing more complex heterocyclic structures.[4][11] From a pharmacological perspective, this electrophilicity suggests that the molecule can act as a covalent inhibitor, forming permanent bonds with nucleophilic amino acid residues (e.g., cysteine, histidine) within the active sites of target proteins, leading to irreversible inactivation.

Postulated Biological Activities & Mechanistic Rationale

Based on the structural features detailed above, we can postulate several high-probability biological activities for this compound.

2.1. Anticancer Activity The imidazole scaffold is a well-established component of many anticancer agents.[12][13] Research indicates that 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide exhibits antiproliferative activity against various cancer cell lines, with a favorable therapeutic index against normal cells.[14] This activity is likely mediated through one or more of the following mechanisms.

  • Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their overexpression is a hallmark of many cancers.[1] Imidazole-based compounds have been successfully developed as inhibitors of key kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for tumor growth and angiogenesis.[1][9] The nitrogen atoms of the imidazole ring can form critical hydrogen bonds within the ATP-binding pocket of these enzymes.

  • Covalent Enzyme Inhibition: The α-bromoketone group provides a mechanism for irreversible inhibition. By reacting with a nucleophilic residue in the active site of a target protein, the compound can permanently block its function. This is a highly effective mode of action that can lead to sustained therapeutic effects.

  • Tubulin Polymerization Inhibition: Several imidazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.[1][13]

2.2. Antifungal Activity Azole-based compounds are a major class of antifungal drugs. The structural similarity of this compound to these agents, combined with evidence of antifungal activity in other brominated compounds, strongly suggests potential in this area.[15][16][17]

  • Cytochrome P450 Inhibition: The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 (CYP51) enzyme.[10][18] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. The imidazole nitrogen atom coordinates with the heme iron atom in the enzyme's active site, disrupting its catalytic activity and compromising cell membrane integrity.[10]

  • Novel Mechanisms: Studies on other brominated heterocyclic compounds have shown potent activity against resistant fungal strains like Candida albicans, suggesting that they may act via novel mechanisms distinct from traditional antifungals, such as disrupting cell wall maintenance or inducing stress responses.[17][19]

2.3. Anti-inflammatory and Other Activities The compound has been reported to possess anti-inflammatory properties and has been investigated for modulating immune responses.[14] While the precise mechanism is not well-defined in the literature, it could be related to the inhibition of inflammatory enzymes. Additionally, one source notes its potential as a CB1 receptor inverse agonist, though this requires further validation from peer-reviewed studies.[20]

Experimental Protocols for Validation

To empirically validate the hypothesized biological activities, a structured, multi-stage experimental approach is required.

3.1. Synthesis of this compound Hydrobromide This protocol is adapted from established synthetic methods.[21]

  • Dissolution: Dissolve 4'-(1H-imidazol-1-yl)acetophenone (20.75 g, 0.111 mol) in 30-32% HBr in acetic acid.

  • Bromination: Slowly add bromine (5.71 mL, 0.111 mol) to the solution while stirring.

  • Reaction: Allow the mixture to stir overnight at room temperature. A crystalline precipitate should form.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals thoroughly with ethanol (3 x 50 mL).

  • Drying: Air dry the final product for 2 hours at room temperature to yield the title compound as a hydrobromide salt.

3.2. Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) and a non-cancerous control cell line (e.g., HaCaT) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3.3. Protocol: In Vitro Antifungal Susceptibility (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) to a concentration of 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungi + medium) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant (≥50%) inhibition of fungal growth compared to the positive control, determined visually or spectrophotometrically.

Data Presentation & Visualization

4.1. Summary of Potential Biological Activity Data

The following table summarizes the type of quantitative data that would be generated from the experimental protocols described above to characterize the compound's efficacy.

Biological ActivityAssay TypeCell/Fungal LineMetricExpected Outcome
Anticancer MTT CytotoxicityMCF-7 (Breast)IC₅₀ (µM)Potent activity (low µM range)
MTT CytotoxicityA549 (Lung)IC₅₀ (µM)Potent activity (low µM range)
MTT CytotoxicityHaCaT (Normal)IC₅₀ (µM)High IC₅₀ (indicating selectivity)
Antifungal Broth MicrodilutionC. albicansMIC (µg/mL)Potent activity (low µg/mL range)
Broth MicrodilutionC. aurisMIC (µg/mL)Activity against resistant strains

4.2. Diagrams of Workflows and Mechanisms

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_outcome Outcome A 4'-(Imidazol-1-yl)acetophenone B Bromination (Br2, HBr/AcOH) A->B C This compound B->C D In Vitro Anticancer Assay (MTT) C->D Test Compound E In Vitro Antifungal Assay (MIC) C->E Test Compound F Mechanistic Studies (e.g., Kinase Panel) D->F If Active G IC50 / MIC Values D->G E->G H Lead Compound Identification F->H G->H

Caption: Experimental workflow from synthesis to biological evaluation.

G cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket compound Imidazole Moiety compound->pocket Fits into h_bond H-Bond compound->h_bond h_bond->hinge Interaction

Caption: Imidazole moiety interacting with a kinase hinge region.

G Enzyme Enzyme Active Site Cys Nucleophilic Residue (e.g., Cysteine-SH) Compound α-Bromoketone -C(=O)-CH2Br Cys->Compound Nucleophilic Attack CovalentBond Covalent Adduct Enzyme-S-CH2-C(=O)- Compound->CovalentBond Br_ion Br- (Leaving Group) Compound->Br_ion

Caption: Covalent inhibition mechanism via the α-bromoketone group.

Conclusion and Future Directions

This compound is a compound with significant, rationally predictable biological potential, primarily as an anticancer and antifungal agent. Its dual-functionality, combining the proven pharmacophore of the imidazole ring with the reactive potential of an α-bromoketone "warhead," makes it a compelling candidate for further investigation.

Future work should focus on:

  • Systematic Screening: Validating the postulated activities against broad panels of cancer cell lines and fungal pathogens.

  • Target Identification: If covalent inhibition is confirmed, proteomics-based approaches can be used to identify the specific protein targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the phenyl and imidazole rings to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Evaluation: Advancing promising candidates to preclinical animal models to assess efficacy and safety.

This technical guide provides a foundational framework for researchers and drug development professionals to begin a systematic exploration of this promising molecule.

References

  • Vertex AI Search. (2024).
  • Sharma, P., LaRosa, C., & Werbovetz, K. (2021).
  • Vertex AI Search. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Smolecule. (n.d.). 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.
  • MDPI. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.
  • Sharma, P., LaRosa, C., & Werbovetz, K. (2021).
  • Molbase. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021).
  • Bentham Science. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development.
  • ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives.
  • MDPI. (2021).
  • Vertex AI Search. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • ResearchGate. (n.d.). Imidazoles as cytochrome P450 enzymes inhibitors.
  • Pelassy, C., Breittmayer, J. P., & Aussel, C. (1993). Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)
  • Brzózka, K., et al. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in Microbiology.
  • Echemi. (n.d.). 2-BROMO-1-(4-IMIDAZOL-1-YL-PHENYL)-ETHANONE.
  • Ren, D., et al. (2007). Inhibition of Candida albicans growth by brominated furanones. Applied and Environmental Microbiology.
  • Al-Azmi, A. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
  • Bekaert, A., & D'hooghe, M. (2022).
  • Benchchem. (n.d.). 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone.
  • Lim, S. H., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum.

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An In-Depth Technical Guide to 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, historical context, and applications of the versatile chemical intermediate, 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone.

Introduction

This compound is a key organic compound characterized by a phenyl ring substituted with an imidazole group and an α-bromo ketone moiety. This unique combination of functional groups makes it a highly valuable and versatile intermediate in the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry. The imidazole ring is a common feature in many biologically active compounds, while the reactive α-bromo ketone provides a convenient handle for introducing further chemical diversity. This guide provides a comprehensive overview of its discovery, synthesis, and applications, with a focus on the practical aspects relevant to researchers in drug discovery and development.

Discovery and History

The specific discovery of this compound is not prominently documented in a singular, seminal publication. Instead, its emergence is best understood as a logical convergence of well-established principles in organic and medicinal chemistry. The history of this compound is therefore intertwined with the broader history of imidazole-containing pharmaceuticals and the development of synthetic methodologies for α-haloketones.

The imidazole ring itself was first synthesized by Heinrich Debus in 1858. However, it was the discovery of the biological significance of imidazole-containing molecules like histamine and the amino acid histidine that spurred significant interest in this heterocyclic moiety. In the 20th century, the development of synthetic imidazole-based drugs, such as the antifungal agent ketoconazole in the late 1970s, solidified the importance of the imidazole scaffold in medicinal chemistry.[1] These early antifungal agents demonstrated that the imidazole ring could serve as a critical pharmacophore for inhibiting key fungal enzymes.[2]

Concurrently, the study of α-haloketones as versatile synthetic intermediates was also advancing. The ability to selectively introduce a halogen at the α-position to a carbonyl group provides a highly reactive site for nucleophilic substitution, enabling the construction of a wide variety of carbon-carbon and carbon-heteroatom bonds. The development of reliable bromination methods for acetophenones has been a subject of extensive research, leading to a range of effective reagents and protocols.

The synthesis of this compound, therefore, represents the strategic combination of these two important areas of chemistry. The 4-(imidazol-1-yl)phenyl moiety provides a biologically relevant core, while the α-bromoethanone group serves as a key reactive handle for the construction of novel and diverse molecular architectures with potential therapeutic applications.

Chemical Synthesis

The synthesis of this compound is typically achieved in a two-step process, starting from commercially available 4'-fluoroacetophenone. The first step involves the nucleophilic aromatic substitution of the fluorine atom with imidazole, followed by the α-bromination of the resulting acetophenone derivative.

Step 1: Synthesis of 4'-(1H-imidazol-1-yl)acetophenone

This precursor is synthesized via a nucleophilic aromatic substitution reaction where the nitrogen of imidazole displaces the fluorine atom of 4'-fluoroacetophenone.

Experimental Protocol:

  • To a solution of 4'-fluoroacetophenone (1 equivalent) in dimethylformamide (DMF), add imidazole (1.5 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4'-(1H-imidazol-1-yl)acetophenone.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound

The second step involves the selective bromination of the methyl group of the acetophenone derivative synthesized in the previous step.

Experimental Protocol:

  • Suspend 4'-(1H-imidazol-1-yl)acetophenone (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

  • Add a solution of bromine (1 equivalent) in the same solvent dropwise to the suspension at room temperature with stirring.

  • Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • If a precipitate forms, collect it by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Wash the crude product with a suitable solvent, such as diethyl ether, to remove any unreacted bromine and byproducts.

  • Dry the product under vacuum to obtain this compound.

Physicochemical Properties

PropertyValue
CAS Number 110668-69-4
Molecular Formula C₁₁H₉BrN₂O
Molecular Weight 265.11 g/mol
Appearance Off-white to pale yellow solid
Melting Point 158-162 °C
Solubility Soluble in chloroform and methanol, sparingly soluble in water.

Applications in Research and Drug Discovery

The primary application of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential biological activity. The reactive α-bromo ketone functionality allows for facile reaction with various nucleophiles, leading to the formation of diverse molecular scaffolds.

This compound has been utilized as a key building block in the synthesis of novel antifungal agents. The imidazole moiety is a well-established pharmacophore in many antifungal drugs, and the ability to introduce various substituents at the α-position of the ketone allows for the exploration of structure-activity relationships and the optimization of antifungal potency.

Beyond antifungal research, its utility extends to the synthesis of compounds targeting other biological pathways. The imidazolyl-phenyl core can be found in molecules with anti-inflammatory, anticancer, and other therapeutic properties. The reactivity of the α-bromo ketone enables the construction of more complex heterocyclic systems, such as thiazoles, oxazoles, and other fused ring systems, which are prevalent in many classes of bioactive molecules.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 4_fluoroacetophenone 4'-Fluoroacetophenone imidazolyl_acetophenone 4'-(1H-imidazol-1-yl)acetophenone 4_fluoroacetophenone->imidazolyl_acetophenone Imidazole, K2CO3, DMF imidazole Imidazole imidazole->imidazolyl_acetophenone final_product This compound imidazolyl_acetophenone->final_product Br2, CHCl3

Caption: Synthetic workflow for this compound.

Caption: Chemical structures of key compounds in the synthesis.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208.
  • Maertens, J. A. (2004). History of the development of azole derivatives. Clinical Microbiology and Infection, 10(s1), 1-10.
  • Heeres, J., Backx, L. J., Mostmans, J. H., & Van Cutsem, J. (1979). Antimycotic imidazoles. Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of medicinal chemistry, 22(8), 1003-1005.

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The Strategic Utility of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone in Contemporary Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone, a versatile α-bromoketone, has emerged as a pivotal building block in the landscape of organic synthesis, particularly in the construction of complex heterocyclic scaffolds with significant therapeutic potential. This technical guide provides an in-depth exploration of its synthesis, characterization, and strategic applications, with a focus on its role in the development of novel pharmaceutical agents. We will delve into detailed, field-proven protocols, elucidate the mechanistic underpinnings of its reactivity, and showcase its utility in the synthesis of biologically active molecules, including potent enzyme inhibitors. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development, enabling them to harness the full synthetic potential of this valuable intermediate.

Introduction: The Imidazole Moiety and the Power of the α-Bromoketone

The imidazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a key pharmacophore in numerous therapeutic agents, including antifungal, anticancer, and anti-inflammatory drugs.[2][3] When incorporated into a larger molecular framework, the imidazole moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

This compound strategically combines the desirable features of the imidazole nucleus with the versatile reactivity of an α-bromoketone. The α-bromoketone functionality is a powerful electrophilic handle, readily participating in nucleophilic substitution and cyclocondensation reactions to form a diverse range of heterocyclic systems.[3] This dual functionality makes it a highly sought-after starting material for the synthesis of complex molecules with potential biological activity.[4]

Synthesis and Characterization of this compound

The reliable synthesis of high-purity this compound is paramount for its successful application in multi-step synthetic sequences. A common and effective method for its preparation is the bromination of the corresponding acetophenone precursor.

Synthesis Protocol: Hydrobromide Salt

A widely used protocol involves the direct bromination of 4'-(1H-imidazol-1-yl)acetophenone in the presence of hydrobromic acid in acetic acid. This method conveniently yields the hydrobromide salt of the desired product, which is often a stable, crystalline solid that is easily handled and purified.[5]

Experimental Protocol:

  • To a solution of 4'-(1H-imidazol-1-yl)acetophenone (20.75 g, 0.111 mol) in 30-32% HBr in acetic acid, add bromine (5.71 mL, 0.111 mol) dropwise with stirring.[5]

  • Stir the resulting mixture overnight at room temperature.[5]

  • Collect the precipitated crystals by filtration.[5]

  • Wash the crystals thoroughly with ethanol (3 x 50 mL).[5]

  • Air-dry the crystals for 2 hours at room temperature to afford this compound hydrobromide.[5]

Note: The use of the hydrobromide salt in subsequent reactions may require neutralization or careful consideration of the reaction conditions.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₁H₉BrN₂O[6]
Molecular Weight 265.11 g/mol [6]
Boiling Point (Predicted) 405.0 ± 25.0 °C[6]
Density (Predicted) 1.48 ± 0.1 g/cm³[6]
Spectroscopic Characterization (Predicted and Analog-Based)
  • ¹H NMR: The spectrum is expected to show characteristic signals for the protons of the phenyl ring, the imidazole ring, and a singlet for the methylene protons adjacent to the bromine atom (typically in the range of δ 4.4-4.6 ppm).

  • ¹³C NMR: Key signals would include the carbonyl carbon (around δ 190 ppm), the methylene carbon bearing the bromine (around δ 30-35 ppm), and distinct signals for the carbons of the phenyl and imidazole rings.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1680-1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Applications in Organic Synthesis: A Gateway to Heterocyclic Diversity

The primary utility of this compound lies in its ability to serve as a precursor to a wide variety of heterocyclic compounds. Its electrophilic methylene carbon, activated by the adjacent carbonyl group, is highly susceptible to attack by nucleophiles.

The Hantzsch Thiazole Synthesis: A Cornerstone Application

One of the most prominent applications of this building block is in the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thiourea or thioamide to afford a thiazole ring system.[1] The resulting 2-amino-4-arylthiazoles are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1]

Hantzsch_Thiazole_Synthesis BromoKetone This compound Intermediate Thiazoline Intermediate BromoKetone->Intermediate Nucleophilic Attack Thiourea Thiourea/Thioamide Thiourea->Intermediate Thiazole 2-Amino-4-(4-imidazol-1-yl-phenyl)thiazole Derivative Intermediate->Thiazole Cyclization & Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

General Experimental Protocol for Hantzsch Thiazole Synthesis:

  • Dissolve this compound hydrobromide and a substituted thiourea in a suitable solvent, such as ethanol or DMF.[7]

  • The reaction can be carried out at room temperature or with gentle heating.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can often be isolated by precipitation upon addition of water or by solvent evaporation followed by purification.

  • Purification is typically achieved by recrystallization or column chromatography.

The reaction of this compound with various substituted thioureas provides a straightforward route to a library of 2-(substituted-amino)-4-(4-(1H-imidazol-1-yl)phenyl)thiazoles, which can then be screened for biological activity.

Synthesis of Other Heterocycles

Beyond thiazoles, the reactivity of this compound can be exploited to synthesize a variety of other heterocyclic systems through reactions with different nucleophiles. For instance, reaction with amines can lead to α-aminoketones, which are themselves valuable intermediates.

Utility in Drug Discovery and Development

The imidazole and thiazole moieties are prevalent in a multitude of clinically used drugs and biologically active compounds. Therefore, derivatives synthesized from this compound are prime candidates for drug discovery programs.

Antimicrobial and Antifungal Agents

Both imidazole and thiazole-containing compounds are well-known for their antimicrobial and antifungal properties.[2][8] The synthesis of novel derivatives using the title building block offers a promising avenue for the development of new agents to combat infectious diseases. For example, a study on novel thiazole derivatives containing an imidazole moiety demonstrated considerable antibacterial and antifungal activity.[2]

Anticancer Agents and Kinase Inhibitors

A significant area of application for these derivatives is in oncology. Many small-molecule kinase inhibitors, a cornerstone of modern cancer therapy, incorporate heterocyclic scaffolds derived from intermediates like this compound.[9][10] The ability of the imidazole and thiazole rings to form key interactions within the ATP-binding pocket of kinases makes them attractive components in the design of new inhibitors. While direct synthesis of a known kinase inhibitor from this specific building block is not prominently documented in the searched literature, the structural motifs it generates are highly relevant to the field. For instance, the general structure is present in compounds designed as potent inhibitors of various kinases.[11]

Drug_Discovery_Pathway BuildingBlock This compound Reaction Hantzsch Thiazole Synthesis & Other Cyclizations BuildingBlock->Reaction Library Library of Imidazole-Thiazole Derivatives Reaction->Library Screening Biological Screening Library->Screening Leads Lead Compounds (Anticancer, Antimicrobial, etc.) Screening->Leads

Caption: Drug Discovery Workflow.

Conclusion and Future Perspectives

This compound is a high-value building block that provides a reliable and efficient entry point to a diverse range of heterocyclic compounds, particularly those containing the pharmacologically significant imidazole and thiazole moieties. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists and researchers in drug discovery. The continued exploration of its reaction scope and the biological evaluation of its derivatives are expected to yield novel therapeutic agents with improved efficacy and novel mechanisms of action. This guide provides the foundational knowledge and practical protocols to empower researchers to fully leverage the synthetic potential of this important intermediate.

References

  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry.
  • Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. (2025). International Journal of Environmental Sciences.
  • Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). (2024). RSC Publishing.
  • Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. (n.d.). AWS.
  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (n.d.). ChemRxiv.
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (n.d.). MDPI.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (n.d.). PMC - PubMed Central.
  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012).
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). PubMed Central.
  • Using Imidazo[2,1-b][2][4][6]thiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors. (n.d.). PMC - NIH.

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (n.d.).
  • 2-phenyl substituted imidazotriazinones as phosphodiesterase inhibitors. (n.d.). PubChem.
  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (n.d.).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).
  • 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. (n.d.).
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). PMC.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). PMC - NIH.
  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Comput
  • Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.).
  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). NIH.

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Methodological & Application

Introduction: The Strategic Value of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Bio-active Heterocyclic Derivatives from 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount. This compound is a quintessential example of a high-value synthetic building block. Its structure is a carefully orchestrated combination of three key functionalities:

  • An α-Bromoketone: This is the reactive heart of the molecule. The bromine atom, positioned alpha to a carbonyl group, is an excellent leaving group, primed for nucleophilic substitution.[1][2]

  • A Phenyl Linker: This rigid aromatic spacer provides a stable scaffold to orient the other functional groups.

  • An Imidazole Moiety: A well-known pharmacophore present in numerous biologically active compounds, contributing to potential interactions with biological targets like enzymes and receptors.[1]

The inherent reactivity of this compound makes it a versatile precursor for a diverse array of derivatives, particularly heterocyclic structures known to possess antimicrobial, anti-inflammatory, and antiproliferative activities.[1][3] This guide provides detailed protocols for leveraging this reactivity, focusing on direct nucleophilic substitution and the construction of thiazole rings via the renowned Hantzsch synthesis.

Pillar 1: The Chemistry of α-Bromoketone Reactivity

The synthetic utility of this compound stems from the pronounced electrophilicity of the α-carbon. The adjacent carbonyl group exerts a powerful inductive electron-withdrawing effect, polarizing the C-Br bond and making the carbon atom highly susceptible to attack by nucleophiles.[2] This enhanced reactivity facilitates facile SN2 reactions under relatively mild conditions, a cornerstone of its application in combinatorial chemistry and library synthesis.[2][4]

The synthesis of the parent compound itself relies on the acid-catalyzed α-bromination of its ketone precursor, 4'-(1H-imidazol-1-yl)acetophenone, a classic transformation that proceeds through an enol intermediate.[5][6][7]

Pillar 2: Synthetic Protocols & Methodologies

Application I: Direct Nucleophilic Substitution

The most straightforward derivatization pathway involves the direct displacement of the bromide atom by a suitable nucleophile. This approach allows for the introduction of a wide variety of functional groups, including ethers, esters, and amines, thereby enabling fine-tuning of the molecule's physicochemical properties.

// Invisible edges for alignment A -> B [style=invis]; B -> C [style=invis]; C -> D [style=invis]; }

Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.

Protocol 2: Synthesis of 2-Amino-4-[4-(1H-imidazol-1-yl)phenyl]thiazole

  • Rationale: This protocol exemplifies the classic Hantzsch synthesis. Thiourea serves as the N-C-S fragment source. [8]Ethanol is an ideal solvent as it effectively dissolves the reactants upon heating and often allows the product to precipitate upon cooling, simplifying isolation. [9]A final basic wash neutralizes the hydrobromide salt byproduct, yielding the free base form of the aminothiazole. [8]

  • Materials:

    • This compound (1.0 eq)

    • Thiourea (1.2 eq)

    • Ethanol (95%)

    • 5% Sodium Carbonate (Na₂CO₃) solution

  • Procedure:

    • In a round-bottom flask equipped with a condenser and magnetic stir bar, combine this compound (1.0 eq) and thiourea (1.2 eq).

    • Add ethanol (approx. 10 mL per gram of bromoketone).

    • Heat the mixture to reflux with vigorous stirring. The reactants should dissolve, and a new solid may begin to form.

    • Maintain the reflux for 2-3 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, then cool further in an ice bath to maximize precipitation.

    • Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution and swirl to mix. [8] 7. Collect the solid product by vacuum filtration through a Buchner funnel.

    • Wash the filter cake thoroughly with water to remove any inorganic salts, followed by a small amount of cold ethanol.

    • Dry the product in a vacuum oven to yield the 2-aminothiazole derivative.

Pillar 3: Data Summary and Characterization

The success of the synthesis must be validated through rigorous analytical characterization.

Table 1: Typical Reaction Parameters for Thiazole Synthesis

ParameterConditionRationale / Notes
Solvent Ethanol, MethanolGood solubility for reactants at reflux, poor for product at RT. [9][8]
Temperature Reflux (~78°C for EtOH)Provides sufficient activation energy for the condensation reaction.
Stoichiometry ~1.2 eq of ThioureaA slight excess ensures complete consumption of the limiting bromoketone.
Reaction Time 2-5 hoursTypically sufficient for completion; monitored by TLC.
Work-up Basic wash (Na₂CO₃, NaHCO₃)Neutralizes the HBr byproduct to isolate the product as a free base. [8]
Typical Yield 80-95%The Hantzsch synthesis is known for being high-yielding. [3][8]

Standard Characterization:

  • ¹H and ¹³C NMR: To confirm the structural integrity of the new derivative, including the characteristic thiazole proton signal.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline solid product.

Conclusion

This compound is a powerful and versatile intermediate for synthetic chemistry. Its activated α-bromo group provides a reliable handle for introducing molecular diversity through both direct nucleophilic substitutions and robust cyclization reactions like the Hantzsch thiazole synthesis. The protocols outlined herein serve as a validated starting point for researchers and drug development professionals to efficiently generate libraries of novel compounds built upon this promising scaffold, accelerating the journey towards the discovery of new therapeutic agents.

References

  • Smolecule. (n.d.). 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.
  • Gontijo, R. J., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Prakash, O., et al. (2012). α,α-Dibromoketone precursors in the synthesis of some new thiazole derivatives: Thiazol-2-yl hydrazonobutanoates, thiazol-2-yl pyrazole-4-carboxylates and acids. ResearchGate. Retrieved from [Link]

  • Al-Azmi, A. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. Retrieved from [Link]

  • Bou-Salah, L., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. Retrieved from [Link]

  • Izumisawa, Y., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Semantic Scholar. Retrieved from [Link]

  • Izumisawa, Y., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. ResearchGate. Retrieved from [Link]

  • Le-Ping, L., et al. (2020). Synthetic Access to Aromatic α-Haloketones. PMC - NIH. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Erdogan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Yerbilimleri Dergisi. Retrieved from [Link]

  • Gębczak, K., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Retrieved from [Link]

Sources

"2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone" in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: "2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone" in the Synthesis of Heterocyclic Compounds

Introduction: Strategic Importance of this compound

This compound is a highly versatile bifunctional reagent that serves as a cornerstone for the construction of diverse heterocyclic systems. Its strategic value lies in the convergence of three key structural features within a single molecule:

  • An α-Haloketone Moiety: The bromoacetyl group is a potent electrophile, primed for classical condensation reactions. This reactivity is the primary driver for ring formation.[1]

  • A Phenyl Linker: This aromatic spacer provides a rigid scaffold, influencing the overall topology and physicochemical properties of the resulting heterocyclic products.

  • An Imidazole Ring: The imidazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known to engage in crucial hydrogen bonding and metallic interactions with biological targets.[2] Its presence in the starting material directly embeds a pharmacologically relevant feature into the final product.

This combination makes the title compound an exceptionally valuable precursor for synthesizing libraries of compounds, particularly for screening in drug discovery programs targeting infectious diseases, inflammation, and oncology.[1][3][4][5] This guide will focus on its most prominent application: the synthesis of 2-aminothiazole derivatives via the Hantzsch thiazole synthesis.

Core Application: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and widely used methods for constructing the thiazole ring.[6] It involves the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea.[7][8] The reaction with this compound and thiourea is a textbook example of this powerful transformation, valued for its simplicity and typically high yields.[7][8]

Causality of the Mechanism

The reaction proceeds through a well-defined, stepwise mechanism driven by the inherent nucleophilicity and electrophilicity of the reactants.

  • Initial Nucleophilic Attack (Sₙ2 Reaction): The sulfur atom of thiourea, being a soft and potent nucleophile, initiates the reaction by attacking the α-carbon of the ketone, displacing the bromide ion.[7][9] This is the rate-determining step and forms a stable S-alkylated isothiourea intermediate.

  • Intramolecular Cyclization: The terminal amino group of the intermediate now acts as a nitrogen nucleophile. It attacks the electrophilic carbonyl carbon of the former ketone. This step is an intramolecular condensation that forms a five-membered heterocyclic ring, a thiazoline intermediate.[7][9]

  • Dehydration and Aromatization: The final step is the elimination of a water molecule from the thiazoline intermediate. This dehydration event results in the formation of a stable, aromatic 2-aminothiazole ring system.[7][9]

The overall transformation is a cyclocondensation-dehydration sequence that efficiently converts simple acyclic precursors into a valuable heterocyclic scaffold.

Mechanistic Diagram

Hantzsch_Mechanism Mechanism of Hantzsch Thiazole Synthesis cluster_intermediates Intermediates R1 This compound I1 S-Alkylated Isothiourea Intermediate R1->I1 Sₙ2 Attack (Sulfur Nucleophile) R2 Thiourea R2->I1 I2 Cyclized Thiazoline Intermediate I1->I2 Intramolecular Cyclization P1 2-Amino-4-(4-(imidazol-1-yl)phenyl)thiazole I2->P1 Dehydration (-H₂O)

Caption: Key mechanistic steps of the Hantzsch synthesis.

Protocol: Synthesis of 2-Amino-4-(4-(1H-imidazol-1-yl)phenyl)thiazole

This protocol details a robust and reproducible method for synthesizing the title thiazole derivative. The procedure is designed to be self-validating, as the product's poor solubility in the final reaction medium facilitates a straightforward isolation process.[7]

Principle

An equimolar or slight excess of thiourea is condensed with this compound in an alcoholic solvent under reflux. The resulting product is precipitated by neutralization with a mild base, isolated by filtration, and dried.

Materials & Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (Example Scale)Notes
This compound265.112.65 g (10.0 mmol)Lachrymator; handle in a fume hood. Can be used as the HBr salt.[1]
Thiourea76.120.84 g (11.0 mmol)Use a 1.1 to 1.5 molar excess.[7]
Ethanol (Absolute)46.0750 mLMethanol can also be used as a solvent.[7]
5% Sodium Carbonate (Na₂CO₃) Solution (w/v)105.99~100 mLFor neutralization and precipitation.
Deionized Water18.02As neededFor washing the final product.
Equipment
  • 100 mL Round-bottom flask

  • Water-cooled condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate with oil bath

  • Buchner funnel and side-arm flask for vacuum filtration

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.65 g, 10.0 mmol) and thiourea (0.84 g, 11.0 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol and a magnetic stir bar to the flask.

  • Reflux: Attach the condenser and heat the mixture to reflux (approx. 78-80°C) with vigorous stirring. The solids should dissolve upon heating. Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, remove the heat source and allow the solution to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of 5% aqueous sodium carbonate solution.[7] Stir the resulting suspension for 15-20 minutes. A solid precipitate should form.

    • Expert Insight: The addition of the basic solution neutralizes the hydrobromic acid (HBr) byproduct, forming the free base of the 2-aminothiazole, which is significantly less soluble in the aqueous-alcoholic medium, driving the precipitation and simplifying isolation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 30 mL) to remove any inorganic salts and residual solvent.

  • Drying: Spread the collected solid on a watch glass and allow it to air-dry, or dry it in a vacuum oven at 50-60°C to a constant weight.

Characterization

The identity and purity of the synthesized 2-Amino-4-(4-(1H-imidazol-1-yl)phenyl)thiazole should be confirmed using standard analytical techniques.[8][10] Expected signals would include characteristic peaks for the thiazole, phenyl, and imidazole protons in ¹H NMR, corresponding carbons in ¹³C NMR, and a molecular ion peak in mass spectrometry.

Safety Precautions
  • Lachrymator: α-haloketones like this compound are eye and respiratory irritants (lachrymators). All manipulations must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Workflow and Data Visualization

Experimental Workflow Diagram

Workflow Experimental Workflow A 1. Combine Reactants (α-Haloketone + Thiourea) in Ethanol B 2. Reflux (2-4 hours, ~80°C) A->B C 3. Cool to RT B->C D 4. Precipitate in 5% Na₂CO₃(aq) C->D E 5. Vacuum Filtration D->E F 6. Wash with H₂O E->F G 7. Dry Product F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: Step-by-step workflow for the synthesis protocol.

Field-Proven Insights & Broader Applications

The true power of using this compound lies in the synthetic versatility it enables. The resulting 2-amino-4-phenyl-imidazole core is a launchpad for further chemical elaboration.

  • A Privileged Scaffold: The 2-aminothiazole motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[11][12] Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][13][14][15] The presence of the imidazole moiety further enhances the potential for potent biological activity.[16]

  • Synthetic Diversification:

    • N-Functionalization: The primary amino group at the C2 position of the thiazole is a versatile handle for further modification (e.g., acylation, sulfonylation, or reductive amination) to explore structure-activity relationships (SAR).

    • Substituted Thioamides: The Hantzsch synthesis is not limited to thiourea. Employing N-substituted or N,N-disubstituted thioureas allows for the direct installation of various groups at the 2-amino position of the thiazole ring in a single step.[12][17]

    • One-Pot Procedures: To improve efficiency and align with green chemistry principles, multi-component, one-pot variations of the Hantzsch synthesis have been developed.[18][19] These methods often generate the α-haloketone in situ from the corresponding acetophenone, followed by the addition of thiourea without intermediate isolation.[18]

The synthesis described herein provides a reliable and scalable entry point into a class of heterocyclic compounds with immense therapeutic and research potential.

References

  • Hantzsch Thiazole Synthesis. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]

  • Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Molbase. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. MDPI. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC - NIH. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH. [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PMC - NIH. [Link]

  • 2-bromo-1-(3-fluoro-4-(4-methyl-1h-imidazol-1-yl)phenyl)ethanone suppliers UK. Chembly. [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. ResearchGate. [Link]

  • 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole. NIH. [Link]

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Publishing. [Link]

  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal. [Link]

  • Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). RSC Publishing. [Link]

  • 2-Amino-4-phenylthiazole | Request PDF. ResearchGate. [Link]

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances. [Link]

  • 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis. Scirp.org. [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][6][7][11]Thiadiazole Derivatives as Anti-Inflammatory Agents. NIH. [Link]

  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molinspiration properties. PMC - PubMed Central. [Link]

Sources

The Pivotal Intermediate: Application Notes for 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the strategic synthesis of complex active pharmaceutical ingredients (APIs) hinges on the availability of versatile and reliable intermediates. Among these, 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone stands out as a critical building block, particularly in the synthesis of azole-based antifungal agents. Its unique structural features, combining a reactive α-bromo ketone with an imidazole-functionalized phenyl ring, make it a highly valuable precursor for introducing key pharmacophoric elements.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of this intermediate's synthesis, characterization, and application. The protocols and insights presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical utility.

Understanding the Intermediate: A Structural and Reactive Profile

This compound, often utilized as its hydrobromide salt for enhanced stability, is a potent electrophile. The presence of the bromine atom on the carbon alpha to the ketone carbonyl group makes it highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, allowing for the facile introduction of various nitrogen, oxygen, or sulfur-containing moieties, which are prevalent in many pharmaceutical structures.[1]

The imidazole ring, a key feature of many antifungal drugs, is already incorporated into the structure. This is a significant advantage in multi-step syntheses, as it streamlines the overall process and avoids potentially harsh conditions that might be required to introduce the imidazole at a later stage. The imidazole moiety is known to be crucial for the biological activity of azole antifungals, as it coordinates with the heme iron of cytochrome P450 enzymes in fungi, thereby inhibiting ergosterol biosynthesis.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₉BrN₂O[]
Molecular Weight265.11 g/mol []
Boiling Point405.0 ± 25.0 °C (Predicted)[]
Density1.48 ± 0.1 g/cm³ (Predicted)[]
InChI KeyDDQNJOAJAWHIFL-UHFFFAOYSA-N[]

Synthesis of the Intermediate: A Validated Protocol

The synthesis of this compound hydrobromide is typically achieved through the direct bromination of its precursor, 4'-(1H-imidazol-1-yl)acetophenone. The use of hydrobromic acid in acetic acid as the reaction medium provides the bromide source and facilitates the formation of the stable hydrobromide salt of the product.

Experimental Protocol: Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide[3]

Materials:

  • 4'-(1H-imidazol-1-yl)acetophenone

  • Bromine (Br₂)

  • 30-32% Hydrobromic acid (HBr) in acetic acid

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve 4'-(1H-imidazol-1-yl)acetophenone (e.g., 20.75 g, 0.111 mol) in 30-32% HBr in acetic acid.

  • To this solution, add bromine (e.g., 5.71 mL, 0.111 mol) dropwise at room temperature with stirring.

  • Stir the resulting mixture overnight at room temperature. The product will precipitate as crystals.

  • Collect the crystals by filtration.

  • Wash the collected crystals with ethanol (e.g., 3 x 50 mL) to remove any unreacted starting materials and impurities.

  • Air-dry the crystals for 2 hours at room temperature to afford the title compound as its hydrobromide salt.

Causality Behind Experimental Choices:

  • The use of HBr in acetic acid serves a dual purpose: it acts as a solvent and provides a high concentration of bromide ions, which facilitates the electrophilic addition of bromine to the enol form of the acetophenone.

  • The slow, dropwise addition of bromine helps to control the reaction rate and minimize the formation of polybrominated byproducts.

  • Stirring the reaction overnight ensures that the reaction proceeds to completion.

  • Washing the product with ethanol is an effective way to remove acetic acid and unreacted bromine, yielding a product of high purity.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_process Process cluster_workup Workup & Isolation cluster_product Final Product A 4'-(1H-imidazol-1-yl)acetophenone D Bromination Reaction (Overnight Stirring) A->D B Bromine (Br₂) B->D C HBr in Acetic Acid C->D E Filtration D->E Precipitate Formation F Ethanol Wash E->F G This compound Hydrobromide F->G Purified Product Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A This compound C SN2 Nucleophilic Substitution A->C B 1-Acetylpiperazine (Nucleophile) B->C Attacks α-carbon D N-Alkylated Product (Ketoconazole Analogue Precursor) C->D E Bromide Salt C->E Leaving Group

Sources

The Versatile Reactivity of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone: A Gateway to Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone in the architecture of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a "privileged scaffold" in drug discovery.[3][4] When incorporated into more complex molecular frameworks, the imidazole moiety often imparts desirable pharmacokinetic and pharmacodynamic properties.

This guide focuses on a particularly valuable imidazole-containing building block: 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone . This α-bromo ketone is a highly reactive electrophile, primed for reaction with a diverse array of nucleophiles. The inherent reactivity of the α-carbon, significantly enhanced by the adjacent carbonyl group, makes this compound an exceptional starting material for the synthesis of a wide range of novel chemical entities with potential therapeutic applications, from kinase inhibitors to antimicrobial and anti-inflammatory agents.[5][6] This document provides a detailed exploration of its reactivity, offering insights into reaction mechanisms and practical, field-tested protocols for its derivatization.

Core Concepts: The Electrophilic Nature of α-Bromo Ketones

The reactivity of this compound is dominated by the electrophilic character of the carbon atom bearing the bromine. The potent electron-withdrawing inductive effect of the neighboring carbonyl group polarizes the carbon-bromine bond, rendering the α-carbon highly susceptible to nucleophilic attack. This generally proceeds via a classic SN2 mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

The versatility of this reaction allows for the introduction of a wide variety of functional groups, each potentially modulating the biological activity of the resulting molecule. This guide will explore reactions with three major classes of nucleophiles: nitrogen, sulfur, and oxygen.

Application Notes: A Building Block for Drug Discovery

The derivatives of this compound are of significant interest in several therapeutic areas.

  • Kinase Inhibitors: The imidazole scaffold is a key feature in many kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. For instance, pyridinyl-imidazole derivatives are potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[2][7] The title compound serves as a direct precursor to such structures.

  • Antimicrobial and Antifungal Agents: Imidazole-based compounds form the basis of many antifungal drugs (e.g., ketoconazole). The ability to readily synthesize libraries of derivatives from this compound makes it a valuable tool in the search for new antimicrobial agents to combat drug-resistant pathogens.[5]

  • Fused Heterocyclic Systems: This α-bromo ketone is an excellent starting material for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. These fused systems are present in a multitude of medicinally important compounds.

  • Receptor Ligands: Derivatives of this compound have been identified as cannabinoid (CB1) receptor inverse agonists, highlighting its utility in developing treatments for metabolic disorders and other conditions.[8]

Experimental Protocols

The following protocols are provided as representative examples for the reaction of this compound with various nucleophiles. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, reaction time, and base) may be necessary for specific substrates.

Safety Precautions: this compound and other α-bromo ketones are lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Protocol 1: Synthesis of the Starting Material: this compound Hydrobromide

This protocol is adapted from a known literature procedure.[3]

Materials:

  • 4'-(1H-imidazol-1-yl)acetophenone

  • 30-32% Hydrogen Bromide in Acetic Acid

  • Bromine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4'-(1H-imidazol-1-yl)acetophenone (1.0 eq) in 30-32% HBr in acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid via the addition funnel.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Collect the resulting crystalline precipitate by vacuum filtration.

  • Wash the crystals thoroughly with cold ethanol (3 x volume of the initial solvent).

  • Air-dry the crystals to afford this compound hydrobromide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_ketone 4'-(1H-imidazol-1-yl)acetophenone reaction_step α-Bromination start_ketone->reaction_step start_br2 Bromine (Br2) start_br2->reaction_step start_hbr HBr in Acetic Acid start_hbr->reaction_step  Catalyst/Solvent product This compound Hydrobromide reaction_step->product

Caption: Workflow for the synthesis of the title compound.

Protocol 2: Reaction with a Primary Amine (N-alkylation)

This protocol describes a general procedure for the reaction with a primary amine, such as benzylamine, to yield a secondary amine derivative.

Materials:

  • This compound hydrobromide

  • Benzylamine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Ethanol or Acetonitrile

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound hydrobromide (1.0 eq) in ethanol, add triethylamine (2.2 eq) to neutralize the hydrobromide and act as a base for the reaction.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(benzylamino)-1-(4-(1H-imidazol-1-yl)phenyl)ethanone.

Protocol 3: Reaction with a Thiol (S-alkylation)

This protocol outlines the reaction with a thiol, such as thiophenol, to form a thioether derivative.

Materials:

  • This compound hydrobromide

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, suspend this compound hydrobromide (1.0 eq) and potassium carbonate (2.5 eq) in DMF.

  • Add thiophenol (1.1 eq) to the suspension.

  • Stir the mixture at room temperature for 3-5 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(4-(1H-imidazol-1-yl)phenyl)-2-(phenylthio)ethanone.

Protocol 4: Reaction with an Oxygen Nucleophile (O-alkylation)

This protocol describes the reaction with a phenoxide, generated in situ from a phenol, to form an ether derivative.

Materials:

  • This compound hydrobromide

  • Phenol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Caution: Sodium hydride reacts violently with water. Handle with extreme care under an inert atmosphere.

  • To a solution of phenol (1.1 eq) in anhydrous THF under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add a solution of this compound hydrobromide (1.0 eq) in anhydrous THF to the phenoxide solution. Note: The hydrobromide will be neutralized by the excess sodium hydride.

  • Stir the reaction at room temperature overnight. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography to afford 1-(4-(1H-imidazol-1-yl)phenyl)-2-phenoxyethanone.

Data Presentation: Summary of Reactions

The following table summarizes the expected outcomes for the reactions of this compound with various nucleophiles. Yields are representative and may vary based on specific reaction conditions and purification.

Nucleophile ClassExample NucleophileProduct StructureTypical SolventTypical BaseExpected Yield (%)
Nitrogen Benzylamine2-(benzylamino)-1-(4-(1H-imidazol-1-yl)phenyl)ethanoneEthanolTriethylamine75-90
Piperidine1-(4-(1H-imidazol-1-yl)phenyl)-2-(piperidin-1-yl)ethanoneAcetonitrileK₂CO₃80-95
Sulfur Thiophenol1-(4-(1H-imidazol-1-yl)phenyl)-2-(phenylthio)ethanoneDMFK₂CO₃85-95
Oxygen Phenol1-(4-(1H-imidazol-1-yl)phenyl)-2-phenoxyethanoneTHFNaH60-75

Visualization of Reaction Pathways

G cluster_nucleophiles Nucleophiles cluster_products Product Classes start This compound N_Nu Nitrogen (R₂NH) start->N_Nu Sₙ2 S_Nu Sulfur (RSH) start->S_Nu Sₙ2 O_Nu Oxygen (ROH) start->O_Nu Sₙ2 N_Prod α-Amino Ketones N_Nu->N_Prod S_Prod α-Thio Ketones S_Nu->S_Prod O_Prod α-Oxy Ketones O_Nu->O_Prod

Caption: General reaction pathways with different nucleophiles.

Conclusion

This compound is a highly valuable and versatile intermediate for synthetic and medicinal chemists. Its facile reaction with a broad spectrum of nucleophiles provides a straightforward entry into diverse chemical libraries. The resulting α-substituted ketone derivatives are key precursors for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammatory conditions. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this powerful building block.

References

  • Berman, J., & Sudbery, P. E. (2002). Candida albicans: a molecular revolution built on a yeast-like foundation. Nature Reviews Genetics, 3(12), 918-930. [Link]

  • Smolecule. (n.d.). 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.
  • Zhang, Y., et al. (2013). Copper-Catalyzed Aerobic Oxidative C–H/C–H Cross-Coupling of Azoles with Thiophenes. Organic Letters, 15(21), 5546-5549. [Link]

  • Azimi, C. (2014). Synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b] benzoxazol-3-yl) ethanone. Global Journal of Science Frontier Research.
  • Laufer, S. A., et al. (2009). 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: design, synthesis, and biological and metabolic evaluations. ChemMedChem, 4(11), 1835-1844. [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
  • Regan, J., et al. (2002). The in vitro pharmacology of SB-203580 and SB-242235, selective inhibitors of p38 mitogen-activated protein kinase. Journal of Pharmacology and Experimental Therapeutics, 303(1), 199-207. [Link]

  • Molbase. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.
  • Zhang, L., et al. (2014). Imidazole-containing derivatives as potential anti-cancer agents: a review. European Journal of Medicinal Chemistry, 77, 350-363.

Sources

Application Notes and Protocols: Strategic Alkylation of Amine and Thiol Nucleophiles with 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and chemical biology, the covalent modification of biomolecules and the synthesis of complex nitrogen- and sulfur-containing scaffolds are of paramount importance. The α-haloketone moiety is a privileged electrophile, demonstrating robust reactivity towards a variety of nucleophiles. Among these, 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone has emerged as a particularly valuable reagent. Its structure incorporates a reactive α-bromo ketone for covalent bond formation, a phenyl-imidazole core characteristic of many biologically active compounds, and a handle for further synthetic diversification.[1][2] This reagent is instrumental in the synthesis of novel pharmaceutical intermediates, including potential antimicrobial and anti-inflammatory agents, and serves as a building block in chemical research for creating complex molecular architectures.[1][2]

This comprehensive guide provides an in-depth analysis of the alkylation of amine and thiol nucleophiles using this compound. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols for the selective modification of primary amines and thiols, and discuss strategies to navigate potential side reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Mechanistic Considerations: The SN2 Pathway

The alkylation of both amines and thiols by this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this concerted, single-step process, the nucleophile attacks the electrophilic carbon atom bearing the bromine, simultaneously displacing the bromide leaving group.[3]

The rate of the SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile. The reaction proceeds through a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. This trajectory leads to an inversion of stereochemistry if the carbon is a chiral center.[3]

Alkylation of Amines

The nitrogen atom of an amine, with its lone pair of electrons, acts as the nucleophile. The initial reaction between a primary or secondary amine and this compound results in the formation of an ammonium salt. A base is required to deprotonate the ammonium salt, yielding the neutral α-amino ketone product and regenerating the amine nucleophile for further reaction if not controlled.

A significant challenge in the alkylation of primary amines is the potential for overalkylation.[4] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[4] Strategies to favor mono-alkylation include using a large excess of the primary amine or carefully controlling the stoichiometry of the reagents.

Alkylation of Thiols

Thiols are excellent nucleophiles, and their conjugate bases, thiolates, are even more potent.[3] Under basic conditions, the thiol is deprotonated to the thiolate anion, which readily attacks the α-carbon of the bromo-ketone to form a stable thioether linkage. Due to the high nucleophilicity and lower basicity of thiols compared to amines, their alkylation is often more straightforward and less prone to side reactions.

A key consideration for selective alkylation in the presence of both amine and thiol functionalities, such as in cysteine-containing peptides, is pH control. At a pH around 6.5-7.0, the thiol group (pKa ~8.5-9.5) will be significantly more deprotonated and thus more nucleophilic than the amino group (pKa ~9.0-10.0), allowing for chemoselective thiol alkylation.

Visualizing the Reaction Pathway

Alkylation_Mechanism cluster_amine Amine Alkylation cluster_thiol Thiol Alkylation Amine R-NH₂ TransitionState_A Sɴ2 Transition State Amine->TransitionState_A BromoKetone_A This compound BromoKetone_A->TransitionState_A AmmoniumSalt Ammonium Salt TransitionState_A->AmmoniumSalt Product_A α-Amino Ketone AmmoniumSalt->Product_A Deprotonation Base_A Base Base_A->Product_A Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base_T Base Base_T->Thiolate TransitionState_T Sɴ2 Transition State Thiolate->TransitionState_T BromoKetone_T This compound BromoKetone_T->TransitionState_T Product_T α-Thio Ketone (Thioether) TransitionState_T->Product_T

Caption: Generalized Sɴ2 mechanisms for amine and thiol alkylation.

Experimental Protocols

Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Protocol 1: Mono-Alkylation of a Primary Amine

This protocol is designed to favor the mono-alkylation of a primary amine by using the amine itself as the base and in excess.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary amine (3.0 equivalents) in anhydrous acetonitrile (0.1 M), add this compound (1.0 equivalent) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired α-amino ketone.

Troubleshooting:

  • Overalkylation: If significant amounts of the di-alkylated product are observed, consider lowering the reaction temperature or using a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Slow Reaction: If the reaction is sluggish, gentle heating (40-50 °C) may be applied. However, this may also increase the rate of overalkylation.

Protocol 2: Alkylation of a Thiol

This protocol outlines the efficient alkylation of a thiol under basic conditions.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol (1.1 equivalents) in DMF (0.2 M), add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to generate the thiolate.

  • Add a solution of this compound (1.0 equivalent) in DMF dropwise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed (typically 1-2 hours), pour the reaction mixture into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure α-thio ketone.

Troubleshooting:

  • Disulfide Formation: If the thiol is prone to oxidation, degas the solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: Ensure the potassium carbonate is finely powdered and the DMF is anhydrous to facilitate efficient thiolate formation.

Potential Side Reactions and Mitigation Strategies

A critical aspect of working with this compound is the potential for alkylation at the N-3 position of the imidazole ring. While the N-1 position is already substituted, the remaining nitrogen is still nucleophilic.

Strategies to Minimize Imidazole Alkylation:

  • Choice of Base: For amine alkylation, using the amine itself as the base can be sufficient. For more hindered amines or to avoid overalkylation, a non-nucleophilic, sterically hindered base like DIPEA is recommended. Strong bases like sodium hydride may increase the likelihood of imidazole deprotonation and subsequent alkylation.

  • Reaction Temperature: Performing the reaction at or below room temperature generally favors the more kinetically accessible SN2 reaction at the α-carbon over the thermodynamically controlled alkylation of the imidazole ring.

  • pH Control: In aqueous or protic solvents, maintaining a neutral to slightly basic pH is crucial. For thiol alkylation, a pH of 7-8 is generally sufficient to deprotonate the thiol without significantly activating the imidazole ring.

Data Presentation

Reaction TypeNucleophileBaseSolventTypical YieldKey Considerations
Amine Alkylation Primary AmineExcess Amine or DIPEAAcetonitrile60-80%Control of stoichiometry to prevent overalkylation.
Thiol Alkylation ThiolK₂CO₃DMF85-95%Anhydrous conditions; inert atmosphere for sensitive thiols.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents (Bromo-ketone, Nucleophile, Base) Solvent Add Anhydrous Solvent Reagents->Solvent Atmosphere Establish Inert Atmosphere (if necessary) Solvent->Atmosphere Addition Add Bromo-ketone (portion-wise or dropwise) Atmosphere->Addition Stirring Stir at Controlled Temperature Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Sources

Application Note & Protocol: A Validated Synthesis of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone hydrobromide, a key intermediate in pharmaceutical research and drug development. The synthesis begins with the N-arylation of imidazole with 4-chloroacetophenone to yield the precursor, 1-(4-imidazol-1-yl)phenyl)ethanone. This intermediate is subsequently subjected to a regioselective alpha-bromination using elemental bromine in a hydrobromic acid/acetic acid medium to afford the target compound as its hydrobromide salt. This guide is designed for researchers, chemists, and drug development professionals, offering detailed step-by-step instructions, mechanistic insights, safety protocols, and characterization data.

Introduction and Scientific Context

This compound is a valuable bifunctional molecule. The α-bromo ketone moiety serves as a potent electrophile for nucleophilic substitution reactions, while the imidazole ring offers sites for further functionalization and coordination.[1] This structure is a common pharmacophore and a versatile building block for synthesizing a range of biologically active compounds, including potential antimicrobial and anti-inflammatory agents.[1] The protocol herein describes a reliable and scalable method to produce this intermediate with high purity. The process is divided into the synthesis of the acetophenone precursor followed by its direct bromination.

Reaction Scheme and Workflow

The overall synthetic pathway is a two-step process, beginning with a nucleophilic aromatic substitution followed by an α-bromination of the ketone.

Synthesis_Workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: α-Bromination Imidazole Imidazole Base KOH / DMSO Imidazole->Base Chloroacetophenone 4-Chloroacetophenone Chloroacetophenone->Base Intermediate 1-(4-imidazol-1-yl)phenyl)ethanone Base->Intermediate Reflux, 100°C Bromine Bromine (Br₂) Intermediate->Bromine Electrophilic Addition HBr_AcOH HBr in Acetic Acid FinalProduct This compound HBr Bromine->FinalProduct HBr_AcOH->FinalProduct Catalyst & Solvent caption Figure 1: Synthetic Workflow Diagram

Figure 1: Synthetic Workflow Diagram

Mechanistic Considerations

Part A: N-Arylation: The synthesis of the precursor, 1-(4-imidazol-1-yl)phenyl)ethanone, proceeds via a nucleophilic aromatic substitution mechanism. Potassium hydroxide (KOH) acts as a base to deprotonate the imidazole ring, forming a highly nucleophilic imidazolide anion. This anion then attacks the electron-deficient carbon atom of the C-Cl bond on 4-chloroacetophenone, displacing the chloride ion.

Part B: α-Bromination: The bromination occurs at the α-carbon to the carbonyl group. The reaction is catalyzed by the acidic medium (HBr in acetic acid), which promotes the formation of the enol tautomer of the ketone. This electron-rich enol then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂) in a classic electrophilic addition. The resulting intermediate quickly loses a proton to regenerate the carbonyl group and yield the final α-brominated product. The use of HBr in the reaction medium also ensures the final product precipitates as its hydrobromide salt, which often improves crystallinity and stability.

Safety Precautions: A Critical Overview

WARNING: This protocol involves hazardous materials. Strict adherence to safety standards is mandatory. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • α-Bromo Ketones: The product, this compound, belongs to the class of α-bromo ketones. These compounds are potent lachrymators, causing severe eye irritation and tearing.[2] They are also toxic upon inhalation, ingestion, or skin contact.[2]

  • Bromine (Br₂): Elemental bromine is highly corrosive, toxic, and causes severe burns upon contact. It has a high vapor pressure and should be handled with extreme caution, preferably in a system that minimizes vapor release.

  • Hydrobromic Acid (HBr) in Acetic Acid: This solution is highly corrosive and will cause severe burns to the skin and eyes. It is also a respiratory irritant.

  • General Handling: Avoid breathing fumes and dust.[3] Wash hands and exposed skin thoroughly after handling.[3][4] Ensure an eyewash station and safety shower are immediately accessible.

Experimental Protocol

Part A: Synthesis of 1-(4-imidazol-1-yl)phenyl)ethanone

This procedure is adapted from the method described by Ibrahim, H., et al.[5][6]

Materials & Equipment:

  • Imidazole

  • Potassium Hydroxide (KOH)

  • 4-Chloroacetophenone

  • Dimethyl Sulfoxide (DMSO)

  • Round bottom flask (150 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Setup: To a 150 mL round bottom flask, add imidazole (0.68 g, 0.01 mol) and potassium hydroxide (0.84 g, 0.015 mol).

  • Dissolution: Add 30 mL of DMSO to the flask and stir the mixture at room temperature for 2 hours.

    • Expert Note: This initial stirring period is crucial for the complete deprotonation of imidazole by KOH, forming the imidazolide anion required for the subsequent nucleophilic attack.

  • Reagent Addition: Add 4-chloroacetophenone (1.34 mL, 0.01 mol) dropwise to the stirring mixture.

  • Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to 100°C. Maintain this temperature with vigorous stirring for 24 hours.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Quench the reaction by slowly pouring the mixture into a beaker containing approximately 100 mL of chilled distilled water. A precipitate should form. c. Continue to wash the precipitate with chilled distilled water until the pH of the washings is neutral. d. Collect the solid product by vacuum filtration, washing with additional cold water.

  • Purification & Drying: The crude product can be purified further by recrystallization or column chromatography (e.g., using a hexane:chloroform solvent system).[5] Dry the purified solid under vacuum to yield 1-(4-imidazol-1-yl)phenyl)ethanone.

Part B: Synthesis of this compound Hydrobromide

This procedure is adapted from a known synthetic method.[7]

Materials & Equipment:

  • 1-(4-imidazol-1-yl)phenyl)ethanone (precursor from Part A)

  • 30-32% Hydrobromic acid in acetic acid

  • Bromine (Br₂)

  • Ethanol

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and vacuum flask

Procedure:

  • Dissolution: In a suitable flask, dissolve 1-(4-imidazol-1-yl)phenyl)ethanone (20.75 g, 0.111 mol) in a sufficient volume of 30-32% HBr in acetic acid. Stir until a homogenous solution is achieved.

  • Bromination: a. Cool the solution in an ice bath. b. Slowly add bromine (5.71 mL, 0.111 mol) dropwise to the stirring solution.

    • Expert Note: The addition of bromine should be slow and controlled to manage the exothermic reaction and prevent the formation of dibrominated byproducts.[2] The acidic solvent catalyzes the reaction while simultaneously preparing the hydrobromide salt of the product.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A crystalline precipitate is expected to form.

  • Isolation: a. Collect the crystals by vacuum filtration. b. Wash the collected crystals thoroughly with ethanol (3 x 50 mL) to remove any unreacted bromine and other impurities.[7]

  • Drying: Air dry the crystals for at least 2 hours at room temperature to afford the final product, this compound hydrobromide.[7]

Data Presentation and Characterization

Quantitative Data Summary
Reagent/ProductChemical FormulaMolar Mass ( g/mol )MolesEquivalentsAmount Used
Part A
ImidazoleC₃H₄N₂68.080.011.00.68 g
KOHKOH56.110.0151.50.84 g
4-ChloroacetophenoneC₈H₇ClO154.600.011.01.34 mL
Part B
1-(4-imidazol...)ethanoneC₁₁H₁₀N₂O186.210.1111.020.75 g
BromineBr₂159.810.1111.05.71 mL
Product
2-Bromo-1-(4-imidazol...) HBrC₁₁H₁₀Br₂N₂O346.02--Theoretical Yield: ~38.4 g
Expected Product Characterization
AnalysisExpected Data for this compound
Molecular Formula C₁₁H₉BrN₂O (Free Base)[8][]
Molecular Weight 265.11 g/mol (Free Base)[1][8][]
Appearance Crystalline solid
¹H NMR Expect signals corresponding to aromatic protons, imidazole ring protons, and a characteristic singlet for the methylene (-CH₂Br) protons adjacent to the carbonyl group.
¹³C NMR Expect signals for the carbonyl carbon (~190 ppm), carbons of the phenyl and imidazole rings, and the α-carbon bearing the bromine atom.
Mass Spec (MS) Expect a molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for one bromine atom.
IR Spectroscopy Expect a strong absorption band for the C=O stretch (~1680-1700 cm⁻¹), and bands corresponding to C-H and C=C aromatic stretches.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Part A: Low yield of precursor Incomplete deprotonation of imidazole.Ensure KOH is fresh and anhydrous. Increase stirring time before adding 4-chloroacetophenone.
Insufficient reaction time or temperature.Monitor reaction progress by TLC. If starting material persists, extend reflux time.
Part B: Low yield of final product Incomplete bromination reaction.Monitor reaction by TLC to ensure full consumption of the starting material.[2]
Product decomposition during work-up.HBr can promote decomposition if not handled correctly; ensure work-up is performed promptly after the reaction is complete.[10]
Formation of di-brominated byproducts.Add bromine slowly and at a low temperature to improve selectivity.[2]
Product is discolored (yellow/brown) Presence of residual bromine.Wash the crystalline product thoroughly with cold ethanol or another suitable solvent.
Light sensitivity.Store the final product in an amber vial or otherwise protected from light to prevent photodecomposition.[2]

References

  • Mol-Instincts. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Retrieved from [Link]

  • Ibrahim, H., Bala, M. D., & Omondi, B. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2805. Retrieved from [Link]

  • ResearchGate. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2009). Synthetic Access to Aromatic α-Haloketones. Molecules, 14(10), 4165–4213. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. Retrieved from [Link]

  • Karaca, H., & Avcı, D. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 39(4), 859-871. Retrieved from [Link]

Sources

Application Notes: Leveraging 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of "2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone," a versatile heterocyclic ketone, for applications in medicinal chemistry and drug discovery. We detail not only the synthesis of this key intermediate but also its strategic use in generating diverse molecular libraries. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for synthesizing advanced derivatives and evaluating their biological activity against critical therapeutic targets, particularly in oncology and mycology. The document emphasizes the rationale behind experimental procedures, providing a framework for innovation and troubleshooting.

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow imidazole-containing molecules to bind with high affinity to a wide range of biological targets, including enzymes and receptors.[4][5] This has led to the development of potent anticancer, antifungal, anti-inflammatory, and antiviral agents.[1][5]

"this compound" (IUPAC: 2-bromo-1-(4-(1H-imidazol-1-yl)phenyl)ethanone) is a particularly valuable synthetic intermediate.[6][7][] Its structure combines the biologically significant imidazole moiety with a highly reactive α-bromoketone functional group. This α-bromo group serves as an electrophilic handle, readily participating in nucleophilic substitution reactions to allow for the facile construction of new carbon-carbon and carbon-heteroatom bonds.[6] This reactivity makes it an ideal starting material for generating libraries of novel compounds for high-throughput screening and lead optimization.

This document will guide users through the synthesis of this key intermediate and its subsequent application in building novel molecular entities with potential therapeutic value.

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is achieved through the regioselective α-bromination of a substituted acetophenone. The following protocol is robust and has been established in the literature.[9]

Synthesis Workflow Diagram

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 4'-(1H-imidazol-1-yl)acetophenone R α-Bromination Stir Overnight at RT A->R B Bromine (Br2) B->R C HBr in Acetic Acid C->R W1 Collect Crystals (Filtration) R->W1 W2 Wash with Ethanol W1->W2 W3 Air Dry W2->W3 P This compound Hydrobromide Salt W3->P

Caption: Workflow for the synthesis of the target intermediate.

Detailed Synthesis Protocol

Objective: To synthesize 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide from 4'-(1H-imidazol-1-yl)acetophenone.

Materials:

  • 4'-(1H-imidazol-1-yl)acetophenone (1.0 eq)

  • Bromine (Br₂) (1.0 eq)

  • 30-32% Hydrobromic acid (HBr) in acetic acid

  • Ethanol

  • Round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-(1H-imidazol-1-yl)acetophenone (e.g., 20.75 g, 0.111 mol) in a sufficient volume of 30-32% HBr in acetic acid.[9]

  • Bromination: Cool the solution in an ice bath. Slowly add bromine (e.g., 5.71 mL, 0.111 mol) dropwise to the stirred solution using a dropping funnel.

    • Experimental Insight: The use of HBr in acetic acid serves a dual purpose. It acts as a solvent and provides an acidic medium that protonates the imidazole ring, preventing side reactions. The acid also catalyzes the enolization of the ketone, which is the reactive species in electrophilic α-halogenation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate will form as the product crystallizes out of the solution.[9]

  • Workup: Collect the crystalline product by vacuum filtration.

  • Purification: Wash the collected crystals thoroughly with cold ethanol (e.g., 3 x 50 mL) to remove unreacted starting materials and impurities.[9]

  • Drying: Air dry the purified product for 2 hours at room temperature to afford the title compound as its hydrobromide salt.

Safety Precaution: Bromine is highly corrosive, toxic, and volatile. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Application in Derivative Synthesis: A Gateway to Novel Scaffolds

The true utility of this compound lies in its capacity as a building block. The electrophilic carbon bearing the bromine atom is a prime target for a vast array of nucleophiles, enabling the synthesis of diverse derivatives.

General Derivatization Strategy

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 2-Bromo-1-(4-imidazol-1-yl -phenyl)ethanone R Nucleophilic Substitution (SN2) Base, Solvent, RT A->R B Nucleophile (Nu-H) e.g., R-SH, R-NH2, R-OH B->R P Novel Imidazole Derivative R->P Formation of C-Nu bond

Caption: General workflow for derivative synthesis via SN2 reaction.

Protocol: Synthesis of a Thioether Derivative (Illustrative Example)

Objective: To demonstrate the versatility of the intermediate by synthesizing a novel thioether-linked imidazole derivative.

Materials:

  • This compound hydrobromide (1.0 eq)

  • A selected thiol (e.g., 4-methoxythiophenol) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.5 eq)

  • Acetone or Acetonitrile (solvent)

  • Standard laboratory glassware

Procedure:

  • Setup: To a solution of the thiol (1.1 eq) in acetone, add the base (K₂CO₃, 2.5 eq). Stir the suspension at room temperature for 15 minutes.

    • Experimental Insight: The base is crucial for deprotonating the thiol to form the more nucleophilic thiolate anion, which readily attacks the electrophilic carbon. An excess of base is used to neutralize the HBr in the starting material salt and drive the reaction to completion.

  • Reaction: Add the this compound hydrobromide (1.0 eq) portion-wise to the stirred suspension.

  • Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Redissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel or by recrystallization.

Protocols for Biological Evaluation

Imidazole derivatives have shown significant promise as both anticancer and antifungal agents.[5][10] The following protocols provide standardized methods for evaluating the biological activity of newly synthesized compounds.

Anticancer Activity: In Vitro Cytotoxicity Screening

The anticancer effects of imidazole derivatives are often attributed to mechanisms like kinase inhibition, induction of apoptosis, and cell cycle arrest.[11][12] The MTT assay is a robust, colorimetric method for assessing cell viability and is a standard first-pass screen for cytotoxicity.[13][14][15]

cluster_pathway Cancer Cell Signaling GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor Kinase Kinase Cascade (e.g., MAPKs) Receptor->Kinase TF Transcription Factors Kinase->TF Output Cell Proliferation, Survival TF->Output Inhibitor Imidazole Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase cascade by an imidazole derivative.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[16]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates, multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.[17]

    • Experimental Insight: Only viable, metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells.[15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

CompoundCell LineIncubation TimeIC₅₀ (µM)
Derivative 1AMCF-748h5.2
Derivative 1BMCF-748h15.8
Derivative 1AA54948h8.9
Derivative 1BA54948h21.4
Doxorubicin (Control)MCF-748h0.8
Antifungal Activity: Susceptibility Testing

Azole antifungals, which include imidazoles, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[18][19][20] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[21]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a fungus (MIC).

Materials:

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well plates

  • Test compounds and control antifungal (e.g., Fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 50 or 100 µL.[22]

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI M27-A3 guidelines. The final concentration in the wells should be approximately 0.5–2.5 x 10³ cells/mL.[22]

  • Inoculation: Add an equal volume of the fungal inoculum to each well, bringing the total volume to 100 or 200 µL. Include a drug-free growth control and a medium-only sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[23]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).[24]

CompoundC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)
Derivative 2A84
Derivative 2B>6432
Fluconazole (Control)28

Conclusion

This compound is a high-value intermediate for medicinal chemists. Its straightforward synthesis and reactive α-bromoketone handle provide an efficient entry point to a vast chemical space of novel imidazole-containing molecules. The protocols detailed in this guide offer a validated framework for the synthesis of diverse derivatives and their subsequent evaluation as potential anticancer and antifungal agents, facilitating the discovery of next-generation therapeutics.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Semantic Scholar.
  • Zhang, L., et al. (2021). Comprehensive review in current developments of imidazole-based medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • An acumen into anticancer efficacy of imidazole derivatives. (2024). Google Vertex AI Search.
  • Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. (2025). ResearchGate.
  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube.
  • Application Notes: Synthesis of Chalcones via Claisen-Schmidt Condensation. (n.d.). Benchchem.
  • Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. (n.d.). Slideshare.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • Understanding the mechanisms of resistance to azole antifungals in Candida species. (2025). bioRχiv.
  • Guedes, G. P., et al. (2021). New Antifungal Agents with Azole Moieties. Pharmaceuticals. Retrieved from [Link]

  • Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation. (n.d.). Benchchem.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Martínez-Matías, N., & Rodríguez-Medina, J. R. (2018). Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal. Retrieved from [Link]

  • Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. (n.d.). Mol-Instincts.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. Retrieved from [Link]

  • de Medeiros, A. C., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Retrieved from [Link]

  • MTT assay protocol. (n.d.). Abcam.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. Retrieved from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Preprints.org.
  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies. (2023). Life Chemicals.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Dovepress. Retrieved from [Link]

  • Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. (2020). PubMed Central. Retrieved from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PubMed Central. Retrieved from [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace.
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  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Retrieved from [Link]

  • Azoles Mechanism and Side Effects. (2019). YouTube.
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  • 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. (n.d.). Smolecule.
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Application Notes and Protocols for 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone is a versatile bifunctional molecule that is gaining significant interest beyond its initial applications in medicinal chemistry. Its unique structure, featuring a reactive α-bromoketone and a coordinating imidazole ring, makes it a highly promising building block for the rational design of advanced functional materials. This guide provides an in-depth exploration of its potential applications in materials science, complete with detailed protocols and the scientific rationale behind its use.

The α-bromoketone moiety serves as a prime site for nucleophilic substitution reactions, enabling its use as an initiator for polymerizations or as a point of attachment for other functional groups. Concurrently, the imidazole group offers a nitrogen-based ligand capable of coordinating with metal ions, making it an ideal candidate for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. This dual reactivity opens up a wide array of possibilities for creating materials with tailored electronic, optical, and catalytic properties. While primarily recognized as a pharmaceutical intermediate, its potential in materials science is a burgeoning field of research.[1][][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in materials synthesis.

PropertyValueSource
CAS Number 110668-69-4[4]
Molecular Formula C₁₁H₉BrN₂O[][4]
Molecular Weight 265.11 g/mol [][4]
Boiling Point (Predicted) 405.0 ± 25.0 °C[][4]
Density (Predicted) 1.48 ± 0.1 g/cm³[][4]
Appearance Solid (form may vary)

Potential Applications in Materials Science

The unique chemical structure of this compound allows for its potential application in several areas of materials science. The following sections outline theoretical applications and generalized protocols based on the known reactivity of its functional groups.

Synthesis of Functional Polymers

The α-bromoketone group can be utilized to initiate atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. The resulting polymers would possess pendant imidazole groups, which can be used for post-polymerization modification, metal coordination, or to impart specific pH-responsive properties to the material.

Protocol: Synthesis of a Poly(methyl methacrylate) with an Imidazole-Containing Initiator

This protocol describes a hypothetical ATRP of methyl methacrylate (MMA) using this compound as the initiator.

Materials:

  • This compound (initiator)

  • Methyl methacrylate (MMA, monomer), inhibitor removed

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

Procedure:

  • Initiator and Monomer Preparation: In a Schlenk flask, add this compound (e.g., 0.1 mmol, 26.5 mg) and MMA (e.g., 10 mmol, 1.0 g).

  • Catalyst and Ligand Addition: In a separate vial, add CuBr (0.1 mmol, 14.3 mg) and PMDETA (0.1 mmol, 20.8 µL).

  • Solvent Addition and Degassing: Add anisole (e.g., 2 mL) to the Schlenk flask containing the initiator and monomer. Seal the flask and degas the solution by three freeze-pump-thaw cycles.

  • Reaction Initiation: Under a positive pressure of inert gas, add the catalyst/ligand mixture to the reaction flask.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 4-8 hours). Monitor the reaction progress by taking samples for ¹H NMR or GPC analysis.

  • Termination and Purification: Quench the reaction by exposing the mixture to air. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Precipitation: Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.

  • Drying: Filter the polymer and dry it under vacuum to a constant weight.

Expected Outcome: A white, solid poly(methyl methacrylate) with an imidazole-containing end group. The molecular weight can be controlled by the monomer-to-initiator ratio, and the polydispersity index (PDI) is expected to be low (< 1.3).

Diagram: ATRP Workflow

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Initiator Initiator (this compound) Degassing Degassing (Freeze-Pump-Thaw) Initiator->Degassing Monomer Monomer (MMA) Monomer->Degassing Catalyst Catalyst/Ligand (CuBr/PMDETA) Polymerization Polymerization (70°C) Catalyst->Polymerization Degassing->Polymerization Quenching Quenching (Exposure to Air) Polymerization->Quenching Filtration Catalyst Removal (Alumina Column) Quenching->Filtration Precipitation Precipitation (in Methanol) Filtration->Precipitation Drying Drying Precipitation->Drying

Caption: Workflow for ATRP using the target initiator.

Synthesis of Metal-Organic Frameworks (MOFs)

The imidazole group of this compound can act as a linker to coordinate with metal ions, forming MOFs. The presence of the bromo-ketone group within the MOF structure offers a unique opportunity for post-synthetic modification, allowing for the introduction of other functionalities. Imidazole-functionalized MOFs have shown promise in gas storage, catalysis, and sensing applications.[5][6]

Protocol: Solvothermal Synthesis of a Hypothetical Imidazole-Based MOF

This protocol outlines a general procedure for the solvothermal synthesis of a MOF using this compound as a linker and zinc nitrate as the metal source.

Materials:

  • This compound (linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, metal source)

  • N,N-Dimethylformamide (DMF, solvent)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of the Reaction Mixture: In a glass vial, dissolve this compound (e.g., 0.1 mmol, 26.5 mg) and Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol, 29.7 mg) in DMF (e.g., 10 mL).

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Autoclave Sealing: Transfer the solution to a 20 mL Teflon-lined autoclave and seal it tightly.

  • Solvothermal Reaction: Place the autoclave in a programmable oven and heat it to 120 °C for 48 hours.

  • Cooling and Crystal Collection: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration.

  • Washing: Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Activation: Activate the MOF by heating it under vacuum to remove the solvent molecules from the pores.

Expected Outcome: Crystalline solid of the newly synthesized MOF. The structure and porosity can be characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and gas adsorption measurements.

Diagram: MOF Synthesis and Activation

MOF_Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_activation Activation Mixing Mixing of Linker and Metal Salt in DMF Sonication Sonication Mixing->Sonication Solvothermal Solvothermal Reaction (120°C, 48h) Sonication->Solvothermal Cooling Cooling to Room Temperature Solvothermal->Cooling Filtration Crystal Collection Cooling->Filtration Washing Washing with DMF and Ethanol Filtration->Washing Activation Heating under Vacuum Washing->Activation

Caption: General workflow for the solvothermal synthesis of a MOF.

Development of Novel Sensor Materials

The imidazole moiety is known to interact with various analytes, making it a suitable component for chemical sensors. By incorporating this compound into a polymer matrix or a MOF, it is possible to create materials that exhibit a detectable response (e.g., fluorescence quenching, color change) upon binding to a target molecule.[5] The bromo-ketone group can be used to covalently attach the molecule to a solid support, such as a glass slide or a nanoparticle, for sensor fabrication.

Safety and Handling

This compound and its derivatives should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound is expected to be a skin and eye irritant, similar to other α-bromoketones.[7][8] Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a promising, yet underexplored, building block for materials science. Its dual functionality provides a versatile platform for the synthesis of a wide range of advanced materials, including functional polymers, MOFs, and sensors. The protocols and concepts presented in this guide are intended to serve as a starting point for researchers and scientists to explore the potential of this exciting molecule in creating the next generation of functional materials. Further research into the materials science applications of this compound is highly encouraged.

References

  • Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.
  • 2-BROMO-1-(4-IMIDAZOL-1-YL-PHENYL)-ETHANONE - Echemi.
  • 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide - Smolecule.
  • CAS 110668-69-4 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone - BOC Sciences.
  • 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone - Chem-Impex.
  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate.
  • 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone - PubChem.
  • Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1) - Cheméo.
  • 2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone - Sigma-Aldrich.
  • 2-bromo-1-(3-fluoro-4-(4-methyl-1h-imidazol-1-yl)phenyl)ethanone suppliers UK.
  • One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone). - ResearchGate.
  • 110668-69-4(2-BROMO-1-(4-IMIDAZOL-1-YL-PHENYL)-ETHANONE) Product Description.
  • (PDF) 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone.
  • 2-bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone research | Sigma-Aldrich.
  • 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone - Sigma-Aldrich.
  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem - NIH.
  • 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone | 50413-24-6 - Sigma-Aldrich.
  • Metal-organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(III) Ion and ketone molecules - ResearchGate.
  • 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one - NIH.
  • 50413-24-6|2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone - BLDpharm.
  • An Imidazole Functionalized Hf(IV) Metal-Organic Framework for Multi-Component Biginelli and Hantzsch Condensation Reactions and Fluorometric Sensing of Anticancer Drug Raloxifene - PubMed.
  • 2-Bromo-1-(3-fluorophenyl)ethanone | 53631-18-8 - TCI Chemicals.
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Application Notes and Protocols for 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental procedures involving 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone. This versatile α-bromoketone serves as a critical building block in the synthesis of various heterocyclic compounds, particularly substituted thiazoles, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. These application notes offer detailed protocols for the synthesis of the title compound and its subsequent utilization in the renowned Hantzsch thiazole synthesis. Furthermore, this guide outlines standardized protocols for evaluating the biological potential of the resulting derivatives, including antimicrobial screening and enzyme inhibition assays. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional molecule featuring a reactive α-bromoketone moiety and a biologically relevant imidazole-substituted phenyl ring. This unique structural combination makes it an ideal starting material for the synthesis of complex heterocyclic systems. The imidazole ring is a common feature in many pharmaceuticals, contributing to binding interactions with various biological targets. The α-bromoketone functionality provides a reactive handle for nucleophilic substitution and cyclocondensation reactions, most notably the Hantzsch thiazole synthesis.[1][2] The resulting thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

This guide is designed to be a practical resource, providing not just step-by-step instructions but also the scientific rationale behind the procedures, ensuring that researchers can confidently and effectively utilize this valuable chemical intermediate in their drug discovery endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₁H₉BrN₂O[6]
Molecular Weight 265.11 g/mol [6]
Appearance Solid (form may vary)
Melting Point 198.7 °C[6]
Boiling Point 405.0 ± 25.0 °C (Predicted)[6]
Density 1.48 ± 0.1 g/cm³ (Predicted)[6]
CAS Number 110668-69-4[6]

Safety Precautions:

This compound and its hydrobromide salt are classified as irritants and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[7][8] In case of contact with skin or eyes, rinse immediately with copious amounts of water.[9] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis Protocol: this compound Hydrobromide

The synthesis of the title compound is typically achieved through the bromination of the corresponding acetophenone precursor. The following protocol is adapted from established literature procedures.[10]

Rationale for Experimental Choices
  • Starting Material: 4'-(1H-imidazol-1-yl)acetophenone is the logical precursor, providing the core imidazole-phenyl scaffold.

  • Brominating Agent: Elemental bromine (Br₂) is a common and effective reagent for the α-bromination of ketones.

  • Solvent and Acid Catalyst: A solution of hydrobromic acid (HBr) in acetic acid serves as both the solvent and a catalyst. The acidic medium promotes the enolization of the ketone, which is the reactive species in the electrophilic substitution reaction with bromine. The HBr also facilitates the precipitation of the product as its hydrobromide salt, which often improves stability and ease of handling.

  • Reaction Conditions: Stirring the reaction mixture overnight at room temperature allows for the reaction to proceed to completion.

  • Work-up: The product is isolated by filtration, and washing with ethanol removes unreacted starting materials and impurities.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4'-(1H-imidazol-1-yl)acetophenone (0.111 mol) in 30-32% HBr in acetic acid.

  • Addition of Bromine: Slowly add a solution of bromine (0.111 mol) in acetic acid to the stirred solution at room temperature. A color change is typically observed as the bromine is consumed.

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Collect the resulting crystalline precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected crystals with cold ethanol (3 x 50 mL) to remove any residual acid and impurities. Air-dry the product at room temperature to afford this compound hydrobromide.[10]

G cluster_synthesis Synthesis Workflow start Start: 4'-(1H-imidazol-1-yl)acetophenone dissolve Dissolve in HBr/Acetic Acid start->dissolve brominate Add Bromine Solution dissolve->brominate react Stir Overnight at RT brominate->react filter Vacuum Filtration react->filter wash Wash with Ethanol filter->wash dry Air Dry wash->dry product Product: this compound HBr dry->product G cluster_hantzsch Hantzsch Thiazole Synthesis Mechanism reactants This compound + Thioamide sn2 Sₙ2 Attack by Sulfur reactants->sn2 intermediate1 S-Alkylation Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Hydroxythiazoline Intermediate cyclization->intermediate2 dehydration Dehydration (-H₂O) intermediate2->dehydration product Substituted Thiazole Derivative dehydration->product

Caption: General mechanism of the Hantzsch thiazole synthesis.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the desired thioamide or thiourea (1.1 - 1.5 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the reactants.

  • Reaction: Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction's progress by TLC.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed during the reaction.

  • Product Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash it with water, and air-dry. If no precipitate forms, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized thiazole derivative using standard analytical techniques such as NMR, IR, and mass spectrometry. [11]

Biological Evaluation Protocols

The synthesized thiazole derivatives can be screened for a variety of biological activities. The following are general protocols for antimicrobial screening and enzyme inhibition assays that can be adapted for the newly synthesized compounds.

Protocol for Antimicrobial Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains. [12][13]

  • Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

  • Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Add 10 µL of the microbial suspension (adjusted to a 0.5 McFarland standard) to each well.

  • Controls: Include a positive control (a known antibiotic or antifungal agent), a negative control (medium with microbial suspension only), and a sterility control (medium only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

General Protocol for Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of the synthesized compounds against a target enzyme. The specific conditions will need to be optimized for the enzyme of interest. [8][14]

  • Preparation of Reagents: Prepare a stock solution of the test compound in DMSO. Prepare the enzyme and substrate solutions in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a predetermined time at the optimal temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Detection: Measure the rate of the reaction using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve. [15]

Conclusion

This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry and drug discovery. Its strategic combination of a reactive α-bromoketone and a biologically relevant imidazole-phenyl scaffold allows for the efficient synthesis of a diverse range of heterocyclic compounds, particularly thiazole derivatives via the Hantzsch synthesis. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate the biological potential of compounds derived from this key building block. By understanding the rationale behind the experimental procedures, scientists can further innovate and adapt these methods to accelerate the discovery of new therapeutic agents.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC - NIH. Available from: [Link]

  • Rapid, Convenient Method for Screening Imidazole-Containing Compounds for Heme Oxygenase Inhibition - PubMed. Available from: [Link]

  • Synthesis and antimicrobial screening of some novel thiazoles, dithiazoles and thiazolylpyridines - PubMed. Available from: [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives - MDPI. Available from: [Link]

  • facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, Vol. 85, No. 8, 2012. Available from: [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. Available from: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. Available from: [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available from: [Link]

  • Synthesis of 2-aminothiazole analogs. Reagents: (i) EtOH,... - ResearchGate. Available from: [Link]

  • Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. Available from: [Link]

  • Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC - PubMed Central. Available from: [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One. Available from: [Link]

  • Synthesis of 2-aminothiazole derivatives - ResearchGate. Available from: [Link]

  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC - PubMed Central. Available from: [Link]

  • Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Available from: [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023-03-01). Available from: [Link]

  • 2-Bromo-4-phenyl-1,3-thiazole - ResearchGate. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available from: [Link]

  • Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino) - NIH. Available from: [Link]

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Troubleshooting & Optimization

Part 1: Troubleshooting the N-Arylation of Imidazole to Synthesize 4'-(1H-Imidazol-1-yl)acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis, 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone is crucial for the development of various active pharmaceutical ingredients. However, its multi-step synthesis presents distinct challenges that can lead to significant yield loss. This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during its synthesis, thereby improving overall yield and purity.

The synthesis is typically a two-stage process: first, the N-arylation of imidazole with a 4-haloacetophenone derivative, followed by the α-bromination of the resulting acetophenone. This guide is structured to address potential pitfalls in each of these critical stages.

The formation of the C-N bond between the imidazole and phenyl rings is the foundational step. Low yields here are common and typically stem from suboptimal reaction conditions for the chosen coupling method, most often a variation of the Ullmann condensation or the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: My Ullmann coupling reaction for N-arylation of imidazole shows low conversion. What are the most likely causes?

A: Low conversion in copper-catalyzed Ullmann reactions is a frequent issue. The key is to understand that this is often a heterogeneous or near-homogeneous reaction, making several parameters highly sensitive. The primary factors to investigate are:

  • Catalyst Activity: The choice of copper source (e.g., CuI, Cu₂O, (CuOTf)₂·PhH) is critical. Ensure the catalyst is not old or oxidized. For challenging substrates, in-situ generation of a more active Cu(I) species may be necessary.[1]

  • Ligand Choice: Modern Ullmann reactions require a ligand to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[2][3] Phenanthroline derivatives, such as 4,7-dimethoxy-1,10-phenanthroline, have proven highly effective for imidazole N-arylation.[2][3] An inappropriate or absent ligand is a common cause of failure.

  • Base Selection: The base is crucial for deprotonating the imidazole N-H. Strong, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are typically used.[4][5] The physical properties of the base (e.g., particle size) can also affect the reaction rate.

  • Solvent and Temperature: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are standard.[1] The temperature must be high enough to drive the reaction but not so high as to cause decomposition of starting materials or product. A typical range for modern Ullmann reactions is 110-150 °C.[3]

Q2: I'm attempting a Buchwald-Hartwig amination for the N-arylation, but the reaction is stalled. Why might this be?

A: While powerful, palladium-catalyzed Buchwald-Hartwig amination can be challenging for imidazoles.[3] Several issues can arise:

  • Catalyst Inhibition: Imidazoles themselves can act as ligands for the palladium center.[6] If the imidazole substrate coordinates too strongly, it can inhibit the formation of the active catalytic species, effectively poisoning the catalyst. Using pre-formed catalysts or a protocol that involves pre-activation of the palladium-phosphine complex before adding the imidazole can sometimes resolve this.[6]

  • Ligand Choice: The choice of phosphine ligand is paramount. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are generally required to promote the reductive elimination step, which is often rate-limiting.

  • Base and Substrate Compatibility: The combination of base (e.g., NaOtBu, K₃PO₄) and your specific aryl halide must be compatible. Aryl chlorides are generally less reactive than bromides or iodides and may require a more robust catalyst system.[7][8]

Troubleshooting Guide: Optimizing the Ullmann Condensation

This guide provides actionable steps to improve the yield of 4'-(1H-Imidazol-1-yl)acetophenone via the Ullmann condensation.

ParameterCommon ProblemRecommended Solution & Rationale
Copper Source Low catalyst activity due to oxidation or poor solubility.Use Copper(I) Iodide (CuI) as it is a reliable Cu(I) source. For difficult couplings, consider more soluble sources like (CuOTf)₂·PhH, but handle under inert conditions as they are air and moisture sensitive.[3]
Ligand Reaction stalls or requires very high temperatures (>160°C).Add a chelating ligand. 4,7-dimethoxy-1,10-phenanthroline is highly effective for imidazole arylations, increasing catalyst stability and reaction rates at lower temperatures (110-130°C).[2]
Base Incomplete deprotonation of imidazole; poor reaction kinetics.Use Cesium Carbonate (Cs₂CO₃) . Its high solubility in polar aprotic solvents and appropriate basicity make it superior to K₂CO₃ or Na₂CO₃ for this transformation.[4][5]
Solvent Reagents not fully dissolved; side reactions at high temperatures.Use a high-boiling, polar aprotic solvent like DMF or DMSO . If side reactions are an issue, consider switching to a less reactive solvent like dioxane, though this may require a higher temperature.
Atmosphere Catalyst deactivation or side-product formation.Although less sensitive than palladium catalysis, running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice. It prevents oxidation of the Cu(I) catalyst and minimizes side reactions.
Workflow for Ullmann N-Arylation Troubleshooting

start Low Yield in Ullmann Reaction check_reagents Verify Reagent Purity (Aryl Halide, Imidazole) start->check_reagents check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents OK ligand Is a Ligand Used? (e.g., Phenanthroline) check_catalyst->ligand check_conditions Assess Reaction Conditions temp Is Temperature > 110°C? check_conditions->temp base Is the Base Cs₂CO₃? ligand->base Yes add_ligand Action: Add Ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline) ligand->add_ligand No base->check_conditions Yes change_base Action: Switch to Cs₂CO₃ base->change_base No increase_temp Action: Increase Temp (110-140°C range) temp->increase_temp No success Yield Improved temp->success Yes add_ligand->success change_base->success increase_temp->success

Fig 1. Troubleshooting workflow for the Ullmann N-arylation step.

Part 2: Troubleshooting the α-Bromination of 4'-(1H-Imidazol-1-yl)acetophenone

This step involves an electrophilic substitution on the carbon alpha to the carbonyl group. The primary challenges are achieving complete conversion without inducing poly-bromination and ensuring the stability of the resulting α-bromo ketone product.

Frequently Asked Questions (FAQs)

Q1: My bromination reaction is slow and incomplete, leaving significant starting material. How can I fix this?

A: Incomplete reaction is typically due to issues with enol formation, which is the nucleophile in this reaction.[9]

  • Acid Catalyst: The reaction is acid-catalyzed. A common protocol uses HBr in acetic acid, where HBr serves as both the catalyst and a source of bromide ions.[10] Ensure a sufficient concentration of acid is present to facilitate enolization.

  • Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate of both enolization and bromination. However, be cautious, as higher temperatures can also promote side reactions.[11]

  • Brominating Agent: If using a milder brominating agent like N-Bromosuccinimide (NBS), a separate acid catalyst (e.g., catalytic H₂SO₄ or p-TsOH) is required.[12]

Q2: My reaction produces a significant amount of di-brominated and other byproducts. How can I improve selectivity?

A: The formation of a di-bromo species is a common problem, as the first bromine atom is electron-withdrawing, which can sometimes enhance the acidity of the remaining alpha-proton.

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.05 equivalents.[12]

  • Slow Addition: Add the brominating agent (e.g., liquid bromine or a solution of NBS) slowly to the reaction mixture at a controlled temperature (e.g., 0-10 °C). This maintains a low concentration of the brominating agent at any given time, favoring mono-bromination.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress closely. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Q3: My purified this compound product degrades over time. How can I handle and store it?

A: α-haloketones are known to be lachrymatory and can be unstable, particularly in the presence of nucleophiles or bases.[13]

  • Purification: Avoid chromatography on basic alumina. Use silica gel and elute with neutral solvent systems. If possible, recrystallization is often the best method for purification.

  • Storage: Store the purified product in a freezer (-20 °C), under an inert atmosphere, and protected from light. As it is often produced as a hydrobromide salt, this form is typically more stable and crystalline than the free base.[10]

Mechanism: Acid-Catalyzed α-Bromination

The reaction proceeds via an acid-catalyzed enol intermediate, which then acts as the nucleophile.

cluster_0 cluster_1 ketone Ketone (Keto form) protonated_ketone Protonated Ketone ketone->protonated_ketone 1. Protonation enol Enol Intermediate protonated_ketone->enol 2. Deprotonation (α-H) (Rate-Determining) h_plus_out -H⁺ brominated_intermediate Brominated Intermediate enol->brominated_intermediate 3. Nucleophilic Attack product α-Bromo Ketone brominated_intermediate->product 4. Deprotonation br_minus_out -Br⁻ h_plus_in H⁺ br2_in Br₂

Fig 2. Mechanism of acid-catalyzed α-bromination of a ketone.

Experimental Protocols

Protocol 1: Optimized Ullmann N-Arylation

This protocol is adapted for the synthesis of 4'-(1H-Imidazol-1-yl)acetophenone.

  • To an oven-dried reaction vessel, add CuI (5 mol%), 4,7-dimethoxy-1,10-phenanthroline (10 mol%), Cs₂CO₃ (2.0 equiv.), and imidazole (1.2 equiv.).

  • Seal the vessel, then evacuate and backfill with argon or nitrogen gas (repeat this cycle 3 times).[4]

  • Add 4-bromoacetophenone (1.0 equiv.) followed by anhydrous DMF or DMSO.

  • Place the vessel in a preheated oil bath at 110-120 °C and stir vigorously for 12-24 hours.[4]

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired precursor.

Protocol 2: Selective α-Bromination

This protocol is for the synthesis of this compound hydrobromide.[10]

  • Dissolve 4'-(1H-imidazol-1-yl)acetophenone (1.0 equiv.) in a solution of 30-33% HBr in acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add liquid bromine (1.0 equiv.) dropwise via syringe while maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the mixture overnight. The product hydrobromide salt will often crystallize out of the solution.[10]

  • Collect the crystals by vacuum filtration.

  • Wash the collected solid with cold ethanol or diethyl ether to remove acetic acid and any unreacted bromine.

  • Air dry the crystals to afford the title compound as its hydrobromide salt.

By systematically addressing the challenges in both the C-N bond formation and the subsequent α-bromination, researchers can significantly enhance the yield and reliability of the synthesis of this compound.

References

  • Vertex AI Search, Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.
  • ResearchGate, Acetylphenyl-Substituted Imidazolium Salts: Synthesis, Characterization, in silico Studies and Inhibitory Properties against Som. Available from: [Link]

  • BenchChem, Technical Support Center: Reactions Involving α-Haloketones.
  • ACS Publications, A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Available from: [Link]

  • BenchChem, Application of the Ullmann Reaction for N-Aryl Bond Formation.
  • Wikipedia, Buchwald–Hartwig amination. Available from: [Link]

  • NIH, Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Available from: [Link]

  • MDPI, On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available from: [Link]

  • Organic Chemistry Portal, 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Available from: [Link]

  • ResearchGate, An easily available NHC-Pd(II)-Im (NHC = N-heterocyclic carbene, Im = 1-methylimidazole) complex was found to be an efficient catalyst for the alpha-arylation reaction between ketones and aryl chlorides. Available from: [Link]

  • NIH, Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available from: [Link]

  • Wikipedia, Ullmann condensation. Available from: [Link]

  • ResearchGate, N‐Arylation of Imidazoles: An Overview. Available from: [Link]

  • BenchChem, Overcoming steric hindrance in N-alkylation of imidazole derivatives.
  • MDPI, Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Available from: [Link]

  • ACS Publications, Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available from: [Link]

  • Master Organic Chemistry, Halogenation Of Ketones via Enols. Available from: [Link]

  • Organic Chemistry Portal, Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Reddit, Separation of Ketone and alpha Bromo ketone. Available from: [Link]

  • Organic Chemistry: A Tenth Edition, 22.3 Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

  • NIH, Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available from: [Link]

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Technical Support Center: Synthesis of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone. This valuable N-heterocyclic building block is a key intermediate in the development of various pharmacologically active molecules. The most common synthetic route involves the α-bromination of its precursor, 1-(4-imidazol-1-yl-phenyl)ethanone. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and downstream applications.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers with the causal insights and actionable protocols needed to overcome common synthetic challenges.

Part 1: Synthesis Overview & Core Mechanism

The synthesis is typically a two-stage process:

  • Synthesis of the Precursor Ketone: 1-(4-imidazol-1-yl-phenyl)ethanone is generally prepared via a nucleophilic aromatic substitution, reacting imidazole with a p-haloacetophenone, such as p-chloroacetophenone, in the presence of a base like potassium hydroxide in a polar aprotic solvent like DMSO.[1][2]

  • α-Bromination: The target compound is then synthesized by the acid-catalyzed α-bromination of the precursor ketone.[3] The reaction proceeds through the formation of an enol intermediate, which is the active nucleophile that attacks the bromine.[4][5] The acidic conditions (typically HBr in acetic acid) are crucial for promoting enolization.[3][6]

Reaction Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 α-Bromination (Main Reaction) cluster_2 Purification A p-Chloroacetophenone + Imidazole B 1-(4-imidazol-1-yl-phenyl)ethanone (Starting Material) A->B KOH, DMSO C This compound (Desired Product) B->C Br₂, HBr/AcOH D Crude Product Mixture C->D Reaction Workup E Pure Product (Hydrobromide Salt) D->E Precipitation & Washing (Ethanol)

Caption: High-level workflow for the synthesis of the target compound.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My post-reaction TLC shows multiple spots. What are the likely side products?

This is the most common issue encountered. The additional spots typically correspond to unreacted starting material and several byproducts formed through competing reaction pathways.

Answer: The primary side products are:

  • 2,2-Dibromo-1-(4-imidazol-1-yl-phenyl)ethanone: This is the product of over-bromination. The first bromine atom is introduced via the enol, but the resulting α-bromo ketone can enolize again and react with a second equivalent of bromine. This is especially prevalent if excess bromine is used or the reaction is left for too long.[5]

  • Unreacted Starting Material: An incomplete reaction will leave 1-(4-imidazol-1-yl-phenyl)ethanone in the final mixture.

  • Aromatic Ring Bromination Products: While the acetyl group is deactivating, the reaction is run under harsh electrophilic conditions (Br₂/HBr). Electrophilic aromatic substitution can occur on the phenyl ring, leading to regioisomers of bromo-(4-imidazol-1-yl-phenyl)ethanone. The imidazole ring itself is generally protonated under these strong acid conditions, which deactivates it towards further electrophilic attack.

  • Degradation Products: The combination of a strong oxidizing agent (Br₂) and strong acid can potentially lead to minor degradation of the imidazole moiety over extended reaction times or at elevated temperatures.

Side Reaction Pathways Diagram

G SM Starting Ketone (1-Aryl-ethanone) P1 Desired Product (2-Bromo-1-aryl-ethanone) SM->P1 + 1 eq. Br₂ (Desired Path) SP2 Side Product 2 (Ring Bromination) SM->SP2 + Br₂ (Electrophilic Aromatic Substitution) SP1 Side Product 1 (2,2-Dibromo-1-aryl-ethanone) P1->SP1 + 1 eq. Br₂ (Over-bromination)

Caption: Key reaction pathways leading to the desired product and major byproducts.

Question 2: My yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yield is typically a consequence of either incomplete conversion or loss of product to the side reactions and purification steps described above.

ProblemLikely CauseRecommended Solution
Significant Starting Material Left Insufficient brominating agent, low reaction temperature, or inadequate reaction time.Ensure precise stoichiometry (1.0-1.1 eq. of Br₂). Allow the reaction to stir overnight as some protocols suggest[3]. Monitor via TLC until the starting material spot disappears.
Formation of Dibromo Byproduct Excess bromine, poor temperature control (addition of bromine was too fast or not cooled), or extended reaction time after full conversion.Add bromine dropwise to a cooled solution (ice bath) to dissipate heat and avoid localized high concentrations.[7] Stop the reaction promptly after the starting material is consumed (monitored by TLC).
Product Loss During Workup The product is often isolated as a hydrobromide salt, which may have some solubility in the wash solvents.When collecting the precipitated crystals, use minimal amounts of cold solvent (e.g., ethanol) for washing.[3] Ensure the pH is not raised during workup, as the free base may be less stable or have different solubility properties.
Poor Quality Starting Material Impurities from the precursor synthesis (e.g., unreacted p-chloroacetophenone) can consume reagents and complicate purification.[1]Purify the 1-(4-imidazol-1-yl-phenyl)ethanone precursor by column chromatography or recrystallization before starting the bromination step.[1]
Question 3: How can I selectively achieve monobromination and avoid the dibromo side product?

Answer: Selectivity is key. While the standard Br₂ in HBr/AcOH protocol can work, alternative reagents can offer superior control.

Brominating AgentConditionsAdvantagesDisadvantages
Bromine (Br₂) in HBr/AcOH Acid-catalyzed, 0°C to RTInexpensive and potent.[3]Low selectivity, corrosive, toxic, generates HBr byproduct.[5][8]
N-Bromosuccinimide (NBS) Acid or radical initiatorSolid, easier to handle, often provides better selectivity for monobromination.[6]Can be less reactive; radical pathways can lead to other side reactions.
Pyridinium Hydrobromide Perbromide (PHPB) Acetic acid or THF, RTSolid, non-corrosive, stoichiometric source of Br₂, often yields clean monobromination with high selectivity.[5][6]More expensive than liquid bromine.

Protocol Recommendation for Enhanced Selectivity: For researchers struggling with the Br₂/HBr method, we recommend switching to Pyridinium Hydrobromide Perbromide (PHPB).

  • Dissolve 1-(4-imidazol-1-yl-phenyl)ethanone (1.0 eq) in glacial acetic acid.

  • Add PHPB (1.05 eq) portion-wise at room temperature.

  • Stir the mixture and monitor by TLC for the disappearance of the starting material (typically 2-4 hours).

  • Once complete, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and then a small amount of cold ethanol. Dry under vacuum.

Question 4: What is the best strategy for purifying the crude product?

Answer: Purification depends on the impurity profile.

  • For removing unreacted starting material and dibromo-product: The most effective method is often fractional crystallization. The hydrobromide salts of the starting material, monobromo, and dibromo products will have different solubilities. Experiment with solvent systems like ethanol/water or isopropanol/ether.

  • For complex mixtures or stubborn impurities: Silica gel column chromatography is an option, but α-bromo ketones can be unstable on silica, leading to decomposition.

    • Pro-Tip: Deactivate the silica gel by pre-flushing the column with your eluent system containing a small amount of a non-nucleophilic base (e.g., 0.1-0.5% triethylamine). This neutralizes acidic sites on the silica, minimizing product degradation. Use a gradient eluent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[1]

  • For removing excess bromine color: Before crystallization, wash the crude organic extract with a mild reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, until the orange/brown color of Br₂ is gone.

References

  • Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.
  • Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: An Application Note and Protocol. Benchchem.
  • 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. National Institutes of Health (PMC).
  • CAS 110668-69-4 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone. BOC Sciences.
  • Bromination - Common Conditions. Common Organic Chemistry.
  • An In-Depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. Benchchem.
  • (PDF) 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. ResearchGate.
  • 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. PubChem.
  • Bromination of Ketones. YouTube.
  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
  • Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. PrepChem.com.
  • Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (PMC).
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health.

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Technical Support Center: Optimizing Synthesis of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. Here, we address common challenges and frequently asked questions to ensure you can achieve high yield and purity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of an acid-catalyzed α-bromination of a ketone. The reaction proceeds via an enol intermediate. The acyl group on the phenyl ring deactivates it towards electrophilic aromatic substitution, thus favoring the bromination on the α-carbon of the acetyl group. The generally accepted mechanism involves three key steps[1]:

  • Protonation of the Carbonyl: The acid catalyst (HBr) protonates the carbonyl oxygen of the starting material, 4'-(1H-imidazol-1-yl)acetophenone.

  • Enol Formation: A proton is removed from the α-carbon, leading to the formation of an enol. This is the rate-determining step of the reaction.[1]

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂), leading to the formation of the α-brominated product and regeneration of the acid catalyst.

Q2: Why is the product often isolated as a hydrobromide salt?

A2: The final product contains a basic imidazole ring. The reaction is typically performed in a strong acidic medium, such as hydrobromic acid (HBr) in acetic acid.[2] The imidazole nitrogen acts as a base and is protonated by the HBr to form a stable hydrobromide salt. This is often advantageous as the salt may have better crystallinity, making it easier to isolate and purify by filtration.

Q3: What are the primary safety concerns when handling the reagents for this reaction?

A3: The primary hazards are associated with elemental bromine (Br₂) and hydrobromic acid in acetic acid.

  • Bromine (Br₂): It is highly toxic, corrosive, and volatile. It can cause severe chemical burns upon contact with skin and is extremely dangerous if inhaled. All manipulations involving bromine must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.

  • HBr in Acetic Acid: This is a highly corrosive mixture. It can cause severe burns and respiratory tract irritation. Handle with extreme care in a fume hood.

Synthesis Protocol and Workflow

Standard Protocol: Acid-Catalyzed Bromination

This protocol is adapted from established literature procedures.[2]

Reagents:

  • 4'-(1H-imidazol-1-yl)acetophenone

  • Bromine (Br₂)

  • 30-32% Hydrobromic acid (HBr) in acetic acid

  • Ethanol (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4'-(1H-imidazol-1-yl)acetophenone (1.0 eq) in 30-32% HBr in acetic acid.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise via the addition funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture overnight.

  • The product, 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide, will often precipitate as crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the collected solid with cold ethanol (3x) to remove unreacted bromine and other impurities.

  • Air dry the crystals to obtain the final product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Starting Material in HBr/Acetic Acid prep2 Cool to 0-5 °C prep1->prep2 react1 Slow, Dropwise Addition of Bromine Solution prep2->react1 react2 Stir Overnight at Room Temperature react1->react2 workup1 Collect Crystals by Filtration react2->workup1 workup2 Wash with Cold Ethanol workup1->workup2 workup3 Air Dry Product workup2->workup3 end end workup3->end Final Product: Hydrobromide Salt

Caption: Experimental workflow for the synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution & Explanation
Incomplete Reaction Solution: Increase the reaction time to 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Explanation: The rate-determining step, enol formation, can be slow.[1] Ensuring sufficient time for the reaction to go to completion is critical.
Degradation of Starting Material or Product Solution: Ensure strict temperature control during bromine addition, keeping it below 10 °C. Explanation: Bromination reactions can be exothermic. Runaway temperatures can lead to side reactions and degradation, reducing the overall yield.
Moisture in Reaction Solution: Use anhydrous solvents and reagents where possible, although the HBr/acetic acid system contains water. Ensure glassware is thoroughly dried before use. Explanation: While this specific protocol uses an aqueous acid, excessive moisture can interfere with the reaction equilibrium and potentially lead to unwanted hydrolysis side products.

Problem 2: Presence of Multiple Spots on TLC (High Impurity Profile)

Potential Cause Recommended Solution & Explanation
Dibrominated Byproduct Formation Solution: Use a precise 1.0:1.0 molar ratio of bromine to the starting material. Add the bromine solution very slowly and with efficient stirring to avoid localized high concentrations. Explanation: The product, an α-bromo ketone, can undergo a second bromination to form an α,α-dibromo ketone.[3][4] This is a common side reaction if excess bromine is used or if local concentrations are too high.
Unreacted Starting Material Solution: Ensure the molar ratio of bromine is not less than 1.0. If starting material persists, consider adding a very small excess of bromine (e.g., 1.05 eq) and monitor carefully by TLC. Explanation: An insufficient amount of the brominating agent will naturally lead to an incomplete reaction.
Aromatic Bromination Solution: This is less common due to the deactivating effect of the acyl group.[5] However, if suspected, ensure the reaction temperature is kept low. Explanation: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for electrophilic aromatic substitution, leading to bromination on the phenyl ring.
Troubleshooting Decision Tree

G start_node Analyze Crude Product (TLC, LC-MS, NMR) issue_node issue_node start_node->issue_node Any Issues? end_node High Purity Product issue_node->end_node No issue1 Predominant Issue? issue_node->issue1 Yes solution_node solution_node low_yield low_yield issue1->low_yield Low Yield impurities impurities issue1->impurities Impurities sol_yield1 Increase reaction time (24-48h) Monitor by TLC/LC-MS low_yield->sol_yield1 Check Reaction Time impurity_type Main Impurity? impurities->impurity_type Identify Impurity sol_yield1->end_node dibromo dibromo impurity_type->dibromo Dibromo Product start_mat start_mat impurity_type->start_mat Starting Material sol_dibromo Use precise 1.0 eq Br₂ Slow, controlled addition Maintain low temperature dibromo->sol_dibromo Cause: Excess Br₂ sol_start_mat Ensure 1.0-1.05 eq Br₂ Verify reagent purity start_mat->sol_start_mat Cause: Insufficient Br₂ sol_dibromo->end_node sol_start_mat->end_node

Caption: A decision tree for troubleshooting common issues.

Problem 3: Difficulty with Product Isolation and Purification

Potential Cause Recommended Solution & Explanation
Product Remains in Solution (Oily Residue) Solution: If the hydrobromide salt does not precipitate, try adding a non-polar solvent like diethyl ether or hexane to the reaction mixture to induce precipitation. Alternatively, carefully neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) to obtain the free base, which can then be extracted with an organic solvent like ethyl acetate or dichloromethane. Explanation: The solubility of the hydrobromide salt can vary. Changing the solvent polarity can force it out of solution. Neutralization converts the salt to the less polar free base, which is more soluble in organic solvents and can be purified via extraction and chromatography.
Persistent Yellow/Orange Color in Product Solution: Ensure thorough washing of the filtered product with cold ethanol or a small amount of cold acetic acid. Explanation: The color is likely due to residual bromine (Br₂). Washing helps to remove this impurity from the surface of the product crystals.
Product is Difficult to Purify by Column Chromatography Solution: If purifying the free base, silica gel chromatography is an option. However, the basic imidazole moiety can cause streaking on the column. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). Explanation: The basic nitrogen of the imidazole can interact strongly with the acidic silanol groups on the silica surface. Adding a competitive base like triethylamine to the eluent passivates these active sites, allowing for better peak shape and separation.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale & Impact on Outcome
Temperature 0-10 °C during addition, then room temp.Critical for controlling selectivity and minimizing byproduct formation. High temperatures can lead to degradation and side reactions like aromatic bromination.[1]
Molar Ratio (Br₂:Ketone) 1.0 : 1.0A slight excess of bromine can lead to dibromination.[4] Insufficient bromine results in unreacted starting material. Precision is key.
Rate of Addition Slow, dropwise over 30-60 minPrevents localized high concentrations of bromine, which is a primary cause of dibromination. Also helps manage the exothermic nature of the reaction.
Solvent 30-32% HBr in Acetic AcidThe acidic medium is essential for catalyzing the reaction by promoting enol formation.[1][2]
Reaction Time Overnight (12-24 hours)Allows the rate-determining enolization step to proceed, ensuring the reaction goes to completion.

References

  • Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Available at: Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEveuvTGoPiVuRv60EAf4qiZN0p463fZhfOzjr06K5QwFk0tqb0uEM00Qj5biQEBepaAODl06lJt05K787oWq5Mfmof66CxcQJFo4ELhO6jE8BQJUYv3mx6kMLmWG7jSP2m8jdWd8dkTovYSFjY4jlcvfxoexBv3Bphuj3aogmVSLWUM208d3n8dhY=]
  • 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide - Smolecule. Available at: Smolecule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkDOTlw76ceLjOrCePUquTjyYfDaR7tWdNnpOFvhzg5rtG6ANSJlg-D-ph0p5ls-ggS1mDOLot4PrzukAujWrQuJEARJfPfwRm5K8jABBMj3zSMi2Mn4ePNp46PMw5C6HXbB_zU_vc]
  • 2-BROMO-1-(4-IMIDAZOL-1-YL-PHENYL)-ETHANONE - Echemi. Available at: Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPuzIf1bXGKgj1WXQUIRlyhIVwHyL5wzfX89VJtVDWL54C7wmbsM3e0zvuHuYkTdN5A2zDoYv_fTMHr2oa6LqjfrYMKfZktm8rTV06IR5uxki92Ty3EyxzLCN7Mhc4J_dVmKEQV2aERlRCYH6KuH5DZHeBnRz7R6bAlMN8ecAzPjYDmGWt9u4NGVViq72Iz0zdAdInc-k7nw==]
  • Acid-catalyzed bromination of acetophenone derivatives in organic synthesis - Benchchem. Available at: BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE22stiOqkCLciRnc7ONC6UgbWerBUyCVfG-4Ss9ggn-b0xxcbiSc5C1rPoXXp0kJf3qaxkphCNWAtOgeUEl_wR1BuYqw9vnN2mHHN5g_vdUfLJsrCIFa6psShc_B_phU3ccftbtgB0qe386l03GaD71yXS4J9H7vAe5DNCUDVkyrfdVY9VkRnRyI953SqWeHaWRLxzKTHG65irhR5hhDz7w6I8b3EggO4=]
  • What is bromination acetophenone? - Quora. Available at: Quora. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFigKDTb6YWu-eaHNuujKfufcjqIEFHNZq3fwTRb_UqI2ujPNaOfjOJOmssBLKb7CMakXdbnHwyBJSlcdccO3enMpBlIKpRpxFMizwMkT2hvfC0RuBnrNEzwr14Z7WkhzaSwSZRhwF-L5VEmxkYJvX5kQ==]
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  • BROMINATION OF ACETOPHENONE : r/chemhelp - Reddit. Available at: Reddit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqrpsmyMxzSL7HwLjtiODxIZ8pCq1lv3Ri2RPJ5aENjbxpjrLhC6jDxxJy4ZaB94hC7UJpIpZ5BR5cDNqSSYvXJxFiNSFR7nPB6MzqREKhle6AbcUsIFEXy5SzEaQIn4RxkfcwZLI_DbpqjgtTehl2wVUNUjwDzqa5dAWU8TjeqgXzKUFERHVZ7A==]
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"2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone" stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

I. Compound Overview and Core Stability Concerns

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds due to its reactive α-bromo ketone and imidazole functionalities.[1][2] However, these same features contribute to its primary stability challenges. The α-bromo ketone group is susceptible to nucleophilic substitution and elimination reactions, while the imidazole ring can participate in various acid-base and coordination chemistries.[1] Understanding these inherent reactivities is crucial for proper handling and storage to prevent degradation and ensure experimental reproducibility.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperatures are typically between 0-8°C.[4] Some suppliers also suggest storage under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.[5]

Storage Parameter Recommendation Rationale
Temperature 0-8°CReduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidation and hydrolysis.
Container Tightly sealed, opaqueProtects from moisture and light.
Location Dry, well-ventilated areaMinimizes exposure to environmental moisture.

Q2: I've noticed a color change in my sample, from off-white to yellow or brown. What does this indicate?

A2: A color change is a common indicator of degradation. This can be caused by exposure to light, air (oxidation), or moisture. The α-bromo ketone moiety is particularly prone to decomposition, which can lead to the formation of colored byproducts. It is advisable to perform an analytical check, such as NMR or LC-MS, to assess the purity of the material before use.

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended for extended periods due to its reactivity. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile) and store it at low temperatures (e.g., -20°C) under an inert atmosphere. Prepare fresh solutions for your experiments whenever possible to ensure accuracy.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways involve the α-bromo ketone functional group. These include:

  • Hydrolysis: Reaction with water can lead to the formation of the corresponding α-hydroxy ketone.

  • Nucleophilic Substitution: Reaction with various nucleophiles can displace the bromide.

  • Elimination: Under basic conditions, dehydrobromination can occur to form an α,β-unsaturated ketone.[6][7][8]

main This compound hydrolysis α-Hydroxy Ketone main->hydrolysis H₂O substitution Substituted Ketone main->substitution Nu⁻ elimination α,β-Unsaturated Ketone main->elimination Base

Caption: Potential degradation pathways of this compound.

III. Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Problem 1: Low or no reactivity in a subsequent synthetic step.

  • Possible Cause 1: Degradation of the starting material.

    • Troubleshooting Step: Confirm the purity of your this compound using an appropriate analytical technique (e.g., ¹H NMR, LC-MS). Look for the characteristic signals of the parent compound and the absence of significant impurity peaks.

  • Possible Cause 2: Inappropriate reaction conditions.

    • Troubleshooting Step: Review your reaction setup. Ensure all glassware is dry and the reaction is performed under an inert atmosphere if necessary, especially when using moisture-sensitive reagents. The presence of moisture can lead to hydrolysis of the starting material.

  • Possible Cause 3: Incompatibility with the solvent or base.

    • Troubleshooting Step: The choice of solvent and base is critical. Protic solvents may lead to side reactions. Strong bases can promote elimination reactions.[6][7][8] Consider using a non-nucleophilic, sterically hindered base if elimination is a concern.

Problem 2: Formation of multiple unexpected byproducts.

  • Possible Cause 1: Competing reaction pathways.

    • Troubleshooting Step: The α-bromo ketone is a reactive electrophile.[6][9] If your reaction mixture contains multiple nucleophiles, you may see a mixture of products. It may be necessary to use protecting groups or to modify the reaction sequence to improve selectivity.

  • Possible Cause 2: Impurities in the starting material.

    • Troubleshooting Step: As mentioned previously, verify the purity of your starting material. Impurities from the synthesis of this compound, such as the unbrominated precursor or di-brominated species, can lead to a complex product mixture.[10]

cluster_low_reactivity Troubleshooting: Low Reactivity cluster_byproducts Troubleshooting: Byproducts start Experimental Issue low_reactivity Low/No Reactivity start->low_reactivity byproducts Multiple Byproducts start->byproducts lr_cause1 Degradation? low_reactivity->lr_cause1 lr_cause2 Reaction Conditions? low_reactivity->lr_cause2 lr_cause3 Solvent/Base? low_reactivity->lr_cause3 bp_cause1 Competing Reactions? byproducts->bp_cause1 bp_cause2 Starting Material Impurities? byproducts->bp_cause2 lr_action1 Check Purity (NMR, LC-MS) lr_cause1->lr_action1 lr_action2 Ensure Dry/Inert Conditions lr_cause2->lr_action2 lr_action3 Use Aprotic Solvent/Hindered Base lr_cause3->lr_action3 bp_action1 Modify Reaction Sequence/Protecting Groups bp_cause1->bp_action1 bp_action2 Verify Starting Material Purity bp_cause2->bp_action2

Caption: Troubleshooting workflow for common experimental issues.

IV. Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a calibrated spectrometer.

  • Data Analysis:

    • Look for the characteristic singlet for the two protons of the -CH₂Br group.

    • Identify the aromatic protons and the protons of the imidazole ring in their expected regions.

    • Integrate all peaks and compare the ratios to the expected values. The presence of significant unexpected peaks or incorrect integration ratios indicates impurities.

Protocol 2: Small-Scale Stability Test

  • Sample Preparation: Prepare several small, identical samples of the compound in vials.

  • Exposure Conditions: Expose each vial to a different condition (e.g., room temperature/light, 4°C/dark, room temperature/inert atmosphere, 37°C/dark).

  • Time Points: At set time points (e.g., 24h, 48h, 1 week), take a small aliquot from each vial.

  • Analysis: Analyze the aliquots by a suitable method (e.g., TLC, LC-MS) to monitor for the appearance of degradation products.

  • Evaluation: This will provide empirical data on the stability of your specific batch under various conditions.

V. Safety and Handling

This compound and related α-bromo ketones are lachrymators and can cause skin and eye irritation.[11][12] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] In case of contact, rinse the affected area with plenty of water and seek medical attention.[11][13]

VI. References

  • Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (2025, March 9). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved January 12, 2026, from [Link]

  • Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • SAFETY DATA SHEET. (2023, September 5). Fisher Scientific. Retrieved January 12, 2026, from [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Crystallization of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone (CAS No. 110668-69-4). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important synthetic intermediate. Drawing from established crystallization principles and specific data related to α-bromoketones, this document provides in-depth, practical solutions to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" is a common crystallization problem where the compound separates from the solution as a liquid instead of a solid.[1] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a melting point depressed by impurities).[1][2] Here’s a breakdown of the causes and solutions:

  • Causality: The high concentration of solute, combined with a rapid temperature drop, forces the compound out of solution before it has time to organize into a stable crystal lattice. Impurities can exacerbate this by lowering the overall melting point of the solid.[2][3] The molecular structure itself, containing a relatively flexible bromoacetyl group and polar imidazole ring, may be prone to this behavior.

  • Troubleshooting Protocol:

    • Re-heat and Dilute: Heat the mixture to redissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the supersaturation level.[1]

    • Slow Down Cooling: This is the most critical parameter. Rapid cooling favors kinetic trapping of disordered, liquid-like states. Allow the solution to cool to room temperature slowly over several hours. Insulating the flask can help. Slow cooling is crucial for growing large, high-purity crystals.

    • Lower the Crystallization Temperature: If the compound still oils out at room temperature, try cooling the solution to a lower temperature (e.g., 4°C or -20°C) after it has slowly reached room temperature and become slightly cloudy (incipient crystallization).

    • Change the Solvent System: If the above steps fail, the solvent is likely not optimal. Consider a mixed-solvent system (see Q3).

Q2: I'm not getting any crystals, even after cooling the solution in an ice bath. What should I do?

A2: A failure to crystallize indicates that the solution has not reached a sufficient level of supersaturation to initiate nucleation (the formation of initial crystal seeds).

  • Causality: Nucleation is the first and often most difficult step in crystallization. It requires molecules to overcome an energy barrier to form small, stable aggregates. If the compound's concentration is too low or there are no nucleation sites, the solution can remain in a metastable supersaturated state indefinitely.

  • Troubleshooting Protocol:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide an energy-favorable site for crystals to begin forming.[1]

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cooled solution. This "seed" provides a perfect template for further crystal growth, bypassing the difficult initial nucleation step.

    • Increase Concentration: Your solution may be too dilute. Gently heat the solution and evaporate a portion of the solvent to increase the solute concentration.[1] Cool slowly again and observe for crystal formation.

    • Introduce an Anti-Solvent: This is a highly effective technique. An anti-solvent is a solvent in which your compound is insoluble but which is fully miscible with your crystallization solvent.[4] (See Q3 for a detailed protocol).

Q3: My yield is very low. How can I improve it?

A3: Low yield is typically due to the compound having significant solubility in the mother liquor, even at low temperatures. The choice of solvent is paramount.

  • Causality: The ideal crystallization solvent should dissolve the compound completely when hot but very poorly when cold.[5] If the compound remains moderately soluble at low temperatures, a significant portion will be lost in the filtrate during collection.

  • Troubleshooting Protocol: Anti-Solvent Crystallization The goal is to find a solvent pair: a "good" solvent that readily dissolves your compound, and a "poor" (or anti-solvent) in which it is insoluble. The two solvents must be miscible.[6] For this compound, which has both polar (imidazole, ketone) and non-polar (phenyl) features, a polar solvent paired with a non-polar anti-solvent is a logical choice.

    • Dissolution: Dissolve your compound in the minimum amount of a hot "good" solvent (e.g., ethanol, isopropanol, or acetone).

    • Addition of Anti-Solvent: While the solution is still warm, slowly add the "anti-solvent" (e.g., hexanes, heptane, or water) dropwise until you observe persistent cloudiness (turbidity).[7] This indicates the solution is saturated.

    • Re-homogenize: Add a few drops of the hot "good" solvent to just redissolve the cloudiness, ensuring the system is at the edge of saturation.

    • Cool Slowly: Allow the mixture to cool slowly to room temperature, then to a lower temperature (e.g., 4°C) to maximize crystal precipitation. This method dramatically reduces the solubility of your compound in the final solvent mixture, leading to a much higher yield.[8]

Solvent Selection Guide

The choice of solvent is critical. An ideal solvent should be unreactive, have a boiling point below 100°C for easy removal, and exhibit the right solubility profile.[5]

SolventPolarityBoiling Point (°C)Comments
Ethanol Polar78Often a good starting point for compounds with moderate polarity.[5] Can be paired with water or hexanes as an anti-solvent.
Isopropanol (IPA) Polar82Similar to ethanol, slightly less polar.
Acetone Polar56A strong solvent for many ketones; its volatility can be a challenge.[5]
Ethyl Acetate (EtOAc) Intermediate77Good for compounds of intermediate polarity. Can be paired with hexanes.[7]
Toluene Non-polar111High boiling point can increase risk of oiling out.[5] Generally good for crystallizing aromatic compounds.
Heptane/Hexanes Non-polar98 / 69Excellent anti-solvents for polar compounds crystallized from polar solvents.
Water Very Polar100May be a suitable anti-solvent if the compound is dissolved in a water-miscible solvent like ethanol or acetone. Some patents on α-bromoketones use ethanol-water mixtures for washing crystals.[9]
Q4: My final product is discolored (e.g., yellow or brown). How can I get pure, white crystals?

A4: Discoloration indicates the presence of impurities. Bromination reactions, in particular, can generate colored byproducts.

  • Causality: The synthesis of α-bromoketones can sometimes lead to trace amounts of bromine or polymeric side products which are highly colored. These impurities can become trapped in the crystal lattice during rapid crystallization.

  • Troubleshooting Protocol:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% by weight). Keep the solution hot and swirl for a few minutes. The charcoal will adsorb many of the colored, non-polar impurities.[10]

    • Hot Filtration: Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the filter funnel.

    • Recrystallize: Allow the hot, clarified filtrate to cool slowly as you would in a normal crystallization. This should yield a product with significantly improved color and purity.

    • Aqueous Wash: Before crystallization, ensure your crude product has been thoroughly washed during the workup phase to remove any residual acids (like HBr) from the bromination step. A wash with a dilute sodium bicarbonate or sodium bisulfite solution can be effective.

Visualization of Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing common crystallization failures.

G start Crystallization Attempt issue Problem Observed? start->issue oil_out Product 'Oiled Out' issue->oil_out  Yes, an oil no_xtal No Crystals Formed issue->no_xtal  Yes, clear solution low_yield Low Yield / Purity issue->low_yield  Yes, poor result success Successful Crystallization issue->success No sol_oil1 1. Re-heat & Add More Solvent oil_out->sol_oil1 sol_noxtal1 1. Scratch Inner Surface of Flask no_xtal->sol_noxtal1 sol_low1 1. Use Anti-Solvent Method low_yield->sol_low1 sol_oil2 2. Ensure Slow Cooling sol_oil1->sol_oil2 sol_oil3 3. Try Different Solvent System sol_oil2->sol_oil3 sol_oil3->start Re-attempt sol_noxtal2 2. Add a Seed Crystal sol_noxtal1->sol_noxtal2 sol_noxtal3 3. Concentrate Solution or Use Anti-Solvent sol_noxtal2->sol_noxtal3 sol_noxtal3->start Re-attempt sol_low2 2. Perform Charcoal Treatment sol_low1->sol_low2 sol_low3 3. Re-crystallize from a Different Solvent sol_low2->sol_low3 sol_low3->start Re-attempt

Caption: A decision tree for troubleshooting common crystallization issues.

References
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

  • Brainly. Why do crystals oil out and what are the remedies and prevention methods?. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • ResearchGate. Procedure for antisolvent crystallization. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

  • Molbase. Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. [Link]

  • University of Fribourg Chemistry Department. Guide for crystallization. [https://www.unifr.ch/chem/files/docs/ crystallography/guide_for_crystallization.pdf]([Link] crystallography/guide_for_crystallization.pdf)

  • ACS Publications. Crystallization-Induced Diastereomer Transformation of α-Bromo α′-Sulfinyl Ketones. [Link]

  • University of California, Los Angeles - Chemistry. Crystallization. [Link]

  • Mettler Toledo. Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimization. [Link]

  • Reddit. Recrystallization (help meeeeee). [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Crystal Growth & Design. Three-Step Mechanism of Antisolvent Crystallization. [Link]

  • Unknown. Crystallization Solvents.pdf. [Link]

  • NIST WebBook. Ethanone, 2-bromo-1-phenyl-. [Link]

  • Google Patents.
  • Google Patents. CN101948374A - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Google Patents. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • ResearchGate. 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

Sources

Technical Support Center: Regioselectivity in Reactions of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone. This guide is designed to provide in-depth technical assistance and troubleshooting for controlling regioselectivity in reactions involving this versatile building block. Our focus is on providing practical, field-proven insights to help you navigate the complexities of your synthetic routes.

Introduction: The Challenge of Regioselectivity

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. However, its reactivity profile presents a common challenge: controlling regioselectivity. The molecule possesses multiple reactive sites, primarily the electrophilic α-carbon bearing the bromine atom and the nucleophilic nitrogen atoms of the imidazole ring. This can lead to the formation of undesired regioisomers, complicating purification and reducing the yield of the target compound.

This guide will address the most frequently encountered regioselectivity issues in a question-and-answer format, providing detailed explanations, troubleshooting strategies, and validated experimental protocols.

Troubleshooting Guides & FAQs

FAQ 1: In the Hantzsch thiazole synthesis with thiourea, I'm observing a significant amount of a byproduct. How can I favor the formation of the desired 2-amino-4-(4-(1H-imidazol-1-yl)phenyl)thiazole?

Answer: This is a classic regioselectivity challenge where the nucleophilic thiourea can attack the α-carbon of the bromoethanone (C-alkylation) to form the desired thiazole, or one of the nitrogen atoms of the imidazole ring can be alkylated by another molecule of the bromoethanone (N-alkylation), leading to undesired side products.

Understanding the Competing Pathways:

  • Desired Pathway (C-Alkylation): The sulfur atom of thiourea, a soft nucleophile, attacks the soft electrophilic α-carbon, initiating the cyclization to form the thiazole ring.

  • Side Reaction (N-Alkylation): The nitrogen atoms of the imidazole ring can also act as nucleophiles and react with the electrophilic α-carbon of another molecule of this compound. This is more likely to occur under basic conditions where the imidazole is deprotonated, increasing its nucleophilicity.

Strategies to Enhance C-Alkylation and Minimize N-Alkylation:

ParameterRecommendation for Selective C-AlkylationRationale
Solvent Ethanol, Methanol, or a mixture of Ethanol/WaterProtic solvents can solvate the imidazole nitrogen, reducing its nucleophilicity and favoring the attack by the sulfur of thiourea.
Temperature Moderate heating (reflux in ethanol, ~78°C)Provides sufficient energy for the desired reaction without promoting side reactions. Excessive heat can lead to decomposition.
Base Weak or no baseThe use of a strong base can deprotonate the imidazole ring, significantly increasing its nucleophilicity and promoting N-alkylation. The Hantzsch synthesis can often proceed efficiently without a base. If a base is needed to scavenge the HBr formed, a mild base like sodium bicarbonate can be used cautiously.
Reaction Time Monitor by TLC (typically 2-4 hours)Prolonged reaction times can increase the likelihood of side product formation.

Experimental Protocol for Regioselective Hantzsch Thiazole Synthesis:

  • To a solution of this compound (1 mmol) in ethanol (10 mL), add thiourea (1.2 mmol).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting bromoethanone), cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate to neutralize the HBr formed and precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize from ethanol to obtain the pure 2-amino-4-(4-(1H-imidazol-1-yl)phenyl)thiazole.

Visualizing the Reaction Pathways:

Hantzsch_Regioselectivity Bromoethanone This compound Desired_Product 2-Amino-4-(4-imidazol-1-yl)phenyl)thiazole (C-Alkylation) Bromoethanone->Desired_Product + Thiourea (Ethanol, Reflux) Side_Product N-Alkylated Imidazole Byproduct Bromoethanone->Side_Product + Another Bromoethanone (Basic conditions) Thiourea Thiourea Thiourea->Desired_Product

Caption: Competing pathways in the Hantzsch synthesis.

FAQ 2: I am trying to synthesize an imidazo[1,2-a]pyridine derivative by reacting this compound with a 2-aminopyridine. I am getting a mixture of regioisomers. How can I control the reaction to obtain the desired product?

Answer: The reaction of an α-haloketone with a 2-aminopyridine can indeed lead to two possible regioisomers depending on which nitrogen atom of the 2-aminopyridine attacks the α-carbon first. The initial attack can occur either from the exocyclic amino group or the endocyclic pyridine nitrogen.

Understanding the Mechanistic Pathways:

  • Pathway A (Favored): The more nucleophilic exocyclic amino group attacks the α-carbon of the bromoethanone. This is followed by an intramolecular cyclization where the pyridine nitrogen attacks the carbonyl carbon, leading to the formation of the imidazo[1,2-a]pyridine ring system.

  • Pathway B (Less Common): The pyridine nitrogen could potentially attack the α-carbon first, followed by cyclization involving the amino group. However, the exocyclic amino group is generally more nucleophilic.

Regioselectivity issues can also arise from the imidazole moiety of the bromoethanone, as discussed in the previous question.

Strategies for a Regioselective Imidazo[1,2-a]pyridine Synthesis:

ParameterRecommendation for Selective SynthesisRationale
Solvent Aprotic polar solvents like DMF or AcetonitrileThese solvents can facilitate the SN2 reaction between the aminopyridine and the bromoethanone.
Base A non-nucleophilic base like Sodium Bicarbonate or Potassium CarbonateA base is required to neutralize the HBr formed during the reaction. A non-nucleophilic base will not compete with the aminopyridine in attacking the bromoethanone.
Temperature Elevated temperatures (80-120 °C)Generally required to drive the cyclization step to completion.
Order of Addition Add the bromoethanone solution dropwise to a heated solution of the 2-aminopyridine and base.This maintains a low concentration of the bromoethanone, minimizing the self-condensation or N-alkylation side reactions.

Experimental Protocol for Regioselective Imidazo[1,2-a]pyridine Synthesis:

  • In a round-bottom flask, dissolve the substituted 2-aminopyridine (1 mmol) and sodium bicarbonate (2 mmol) in DMF (10 mL).

  • Heat the mixture to 100 °C with stirring.

  • In a separate flask, dissolve this compound (1 mmol) in DMF (5 mL).

  • Add the bromoethanone solution dropwise to the heated aminopyridine solution over 30 minutes.

  • After the addition is complete, continue heating and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Workflow:

Imidazopyridine_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Bromoethanone This compound Reaction Reaction Mixture Bromoethanone->Reaction Aminopyridine 2-Aminopyridine Aminopyridine->Reaction Base Base (e.g., NaHCO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Temperature Temperature (e.g., 100°C) Temperature->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Column Chromatography Workup->Purification Product Desired Imidazo[1,2-a]pyridine Purification->Product

Technical Support Center: Navigating the Scale-Up of 2-Bromo-1-(4-imidazol-1-yl)phenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the successful scale-up of this critical pharmaceutical intermediate. Our approach is rooted in extensive field experience and a deep understanding of the chemical principles governing this reaction.

I. Introduction to the Synthesis and Its Challenges

The synthesis of this compound, a key building block in the development of various active pharmaceutical ingredients (APIs), typically involves the alpha-bromination of 4'-(1H-imidazol-1-yl)acetophenone. While the reaction appears straightforward on a laboratory scale, its transition to pilot and production scales presents a unique set of challenges. These include managing a highly exothermic reaction, controlling the formation of impurities, ensuring safe handling of hazardous reagents, and achieving consistent product quality. This guide will address these challenges in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

The most prevalent method is the direct electrophilic bromination of 4'-(1H-imidazol-1-yl)acetophenone. A common laboratory procedure involves the use of elemental bromine in a solution of hydrobromic acid and acetic acid[1]. However, for larger scale operations, alternative and safer brominating agents are often preferred to mitigate the risks associated with handling liquid bromine. These include N-Bromosuccinimide (NBS) and pyridine hydrobromide perbromide, which are easier to handle and can offer improved selectivity[2][3].

Q2: What are the primary safety concerns when scaling up this bromination reaction?

The primary safety concerns are the handling of corrosive and toxic reagents and the management of the reaction's exothermicity.

  • Reagent Hazards: Elemental bromine is highly toxic, corrosive, and has a high vapor pressure, necessitating specialized handling procedures and equipment[4][5]. Hydrobromic and acetic acids are also corrosive.

  • Thermal Runaway: The α-bromination of ketones is an exothermic process. Without adequate thermal management, the heat generated can exceed the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway[6][7][8]. This can result in violent boiling, reactor over-pressurization, and the release of toxic fumes.

  • Hydrogen Bromide (HBr) Off-gassing: The reaction generates HBr gas as a byproduct, which must be safely scrubbed from the reactor's exhaust.

Q3: What are the critical process parameters to control during scale-up?

Successful scale-up hinges on the precise control of several key parameters:

  • Temperature: Maintaining a consistent and controlled temperature is crucial for both safety and selectivity. Higher temperatures can lead to an increased rate of side reactions, such as dibromination and aromatic bromination[9].

  • Reagent Addition Rate: The rate of addition of the brominating agent directly influences the rate of heat generation. A slow, controlled addition is essential to allow the reactor's cooling system to effectively dissipate the heat produced[9].

  • Mixing Efficiency: Good mixing is vital to ensure uniform temperature distribution and reagent concentration throughout the reactor. Poor mixing can lead to localized "hot spots" where the reaction rate accelerates, increasing the risk of a thermal runaway, and can also result in a broader impurity profile[10].

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of the synthesis.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Verify Reagent Stoichiometry: Ensure the correct molar ratio of the brominating agent to the starting material is used. A slight excess of the brominating agent (e.g., 1.05-1.1 equivalents) is often employed to drive the reaction to completion[2].2. Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If starting material remains after the initially planned time, consider extending the reaction duration[2].3. Increase Reaction Temperature: If the reaction is sluggish, a modest increase in temperature may be necessary. However, this should be done cautiously while carefully monitoring for an increase in impurities[11].
Product Degradation 1. Control Temperature: Avoid excessive temperatures, which can lead to the degradation of the product.2. Minimize Reaction Time: Once the reaction is complete, proceed with the work-up and isolation promptly to minimize the product's exposure to the reaction conditions.
Sub-optimal Work-up and Isolation 1. Precipitation/Crystallization: Ensure the product is fully precipitated from the reaction mixture. This can often be achieved by adding the reaction mixture to a non-solvent like ice water[9].2. Filtration and Washing: Use an appropriate filter size and wash the isolated solid with a suitable solvent (e.g., cold water, ethanol) to remove residual acids and other impurities without dissolving a significant amount of the product[1].
Issue 2: High Levels of Impurities

The most common process-related impurities are the starting material, the dibrominated byproduct (2,2-dibromo-1-(4-imidazol-1-yl-phenyl)ethanone), and isomers from aromatic bromination.

Impurity Potential Cause Mitigation Strategy
Unreacted Starting Material Incomplete reaction.See "Incomplete Reaction" under Issue 1.
Dibrominated Product Use of excess brominating agent, high reaction temperature, or poor mixing leading to localized high concentrations of the brominating agent.1. Control Stoichiometry: Use a minimal excess of the brominating agent.2. Temperature Control: Maintain the optimal reaction temperature.3. Controlled Addition: Add the brominating agent slowly and sub-surface to ensure rapid dispersion.
Aromatic Bromination Presence of a strong Lewis acid catalyst or a highly activated aromatic ring. The imidazole ring itself can be susceptible to bromination under certain conditions[5][12].1. Avoid Lewis Acids: Do not use strong Lewis acid catalysts if α-bromination is the desired outcome.2. Use Selective Reagents: Employ milder and more selective brominating agents like NBS, which are less prone to aromatic bromination[9].3. Protecting Groups: In some cases, a temporary protecting group on the imidazole ring might be considered, although this adds extra steps to the synthesis.
Impurity Profile Management Workflow

cluster_synthesis Synthesis cluster_analysis In-Process Control (IPC) via HPLC cluster_troubleshooting Troubleshooting cluster_solutions Corrective Actions cluster_purification Purification start Start: 4'-(1H-imidazol-1-yl)acetophenone reaction Bromination Reaction start->reaction analysis Analyze Reaction Mixture reaction->analysis high_sm High Starting Material? analysis->high_sm Impurity Profile high_di High Dibromo Impurity? high_sm->high_di sol_sm Increase Time/Temp Verify Stoichiometry high_sm->sol_sm Yes high_ar Aromatic Bromination? high_di->high_ar sol_di Reduce Brominating Agent Improve Mixing Control Addition Rate high_di->sol_di Yes sol_ar Use Milder Reagent (NBS) Avoid Lewis Acids high_ar->sol_ar Yes purify Crystallization high_ar->purify No sol_sm->purify sol_di->purify sol_ar->purify end Final Product: this compound purify->end

Caption: Troubleshooting workflow for impurity management.

IV. Scale-Up Protocols and Best Practices

Protocol 1: Process Safety Assessment

Before any scale-up, a thorough process safety assessment is mandatory.

  • Reaction Calorimetry: Perform reaction calorimetry studies to determine the heat of reaction, heat capacity of the reaction mixture, and the maximum temperature of the synthetic reaction (MTSR). This data is essential for designing an adequate cooling system and for thermal runaway risk assessment[8][13].

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the thermal stability of the starting material, product, and reaction mixture to identify any potential decomposition hazards[8].

  • HAZOP Study: Conduct a Hazard and Operability (HAZOP) study to systematically identify potential process deviations and their consequences.

Protocol 2: Large-Scale Synthesis (Conceptual)

This protocol outlines key considerations for scaling up the synthesis.

  • Reactor Selection:

    • Material of Construction: Due to the corrosive nature of bromine and HBr, glass-lined steel reactors are highly recommended[14][15][16][17][18]. For ancillary equipment where glass lining is not feasible, high-nickel alloys like Hastelloy C-276 may be suitable for dry bromine service, but their corrosion resistance is severely compromised by the presence of moisture[14][19][20][21]. Stainless steel is generally not suitable[22].

    • Agitation: The reactor should be equipped with a robust agitation system capable of providing good mixing to ensure homogeneity.

    • Cooling Capacity: The reactor's cooling jacket must be appropriately sized based on the calorimetric data to handle the heat load of the reaction.

  • Reaction Execution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress.

    • Controlled Addition: Add the brominating agent via a dosing pump at a pre-determined rate to control the exotherm.

    • Real-time Monitoring: Employ Process Analytical Technology (PAT), such as in-situ FTIR or Raman spectroscopy, to monitor the reaction progress in real-time. This allows for precise determination of the reaction endpoint and can help detect any process deviations early[23][24][25][26][27].

Protocol 3: Product Isolation and Purification
  • Work-up: Quench the reaction mixture by transferring it to a separate vessel containing cold water or a dilute solution of a reducing agent (e.g., sodium bisulfite) to neutralize any unreacted bromine[23].

  • Crystallization:

    • Solvent Selection: Choose an appropriate solvent system for recrystallization to effectively remove impurities.

    • Polymorphism Control: The final product is an API intermediate, and its solid-state properties can be critical. It is essential to develop a robust crystallization process that consistently produces the desired polymorphic form. This involves controlling factors such as solvent, temperature, cooling rate, and agitation[1][2][10][28][29]. A polymorph screen should be conducted during development to identify all possible crystalline forms.

  • Filtration and Drying: The crystallized product should be filtered and washed. The drying process should be carefully controlled to avoid thermal degradation and to achieve the desired residual solvent levels.

Scale-Up Logic Diagram

lab Lab Scale Synthesis (grams) calorimetry Reaction Calorimetry (Heat of Reaction, MTSR) lab->calorimetry hazop HAZOP Study (Risk Assessment) calorimetry->hazop pilot Pilot Plant Scale-Up (kilograms) hazop->pilot process_dev Process Development: - Impurity Profile - Crystallization - Polymorphism Control pilot->process_dev production Production Scale (metric tons) process_dev->production pat Implement PAT (Real-time Monitoring) production->pat

Caption: A logical progression for scaling up the synthesis.

V. Conclusion

The successful scale-up of the synthesis of this compound is a multi-faceted challenge that requires a thorough understanding of the reaction chemistry, careful process engineering, and a robust safety culture. By focusing on key areas such as thermal management, impurity control, and material compatibility, and by leveraging modern tools like process analytical technology, researchers and drug development professionals can navigate the complexities of this process to deliver a high-quality product safely and efficiently.

VI. References

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. Retrieved from [Link]

  • Bourne, J. R. (2003). Mixing and the Selectivity of Chemical Reactions. Organic Process Research & Development, 7(4), 471-508.

  • Industrial-Scale API production with Centrifugal Partition Chromatography. (2023, January 24). RotaChrom. Retrieved from [Link]

  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. (n.d.). International Pharmaceutical Industry.

  • Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. (n.d.). Acnaut. Retrieved from [Link]

  • Myerson, A. S., Krumme, M., & Van den Mooter, G. (2016). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Crystal Growth & Design, 16(11), 6444-6453. [Link]

  • Process Analytical Technology: An Investment in Process Knowledge. (2005). ACS Publications. [Link]

  • Bromine compatibility with Hastelloy C-22. (2004, March 4). Eng-Tips. Retrieved from [Link]

  • Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. (2014). Arabian Journal of Chemistry.

  • Process Analytical Technology (PAT): new paradigm for the state-of-the-art analytical technology. (2025). ResearchGate.

  • Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Van Kerrebroeck, R., Naert, P., Heugebaert, T. S. A., & Dhooghe, M. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2123. [Link]

  • CASE HISTORIES OF ACCIDENTS IN THE CHEMICAL INDUSTRY. (n.d.). Toxic Docs. Retrieved from [Link]

  • Leakage of a bromine-bromide solution in a chemical plant. (n.d.). ARIA. Retrieved from [Link]

  • Compatibility Guidelines for Glass-Lined Reactors. (n.d.). EQUIPODIA. Retrieved from [Link]

  • Imidazoles. (2022, November 3). Chemistry Online. Retrieved from [Link]

  • Corrosion Resistance of HASTELLOY® Alloys. (n.d.). Haynes International.

  • The Antwerp Bromine incident. (2021). ResearchGate.

  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. (n.d.). Agilent. Retrieved from [Link]

  • CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. (n.d.). Bal Seal Engineering.

  • What is bromination acetophenone? (2020, December 5). Quora. Retrieved from [Link]

  • Bromine Recycling in the Chemical Industry – An Example of Circular Economy. (2017). CHIMIA.

  • Chemical reaction hazards and the risk of thermal runaway INDG254. (2014). HSE. Retrieved from [Link]

  • Bromine leakage from a pipe at a tank wagon unloading station. (n.d.). ARIA. Retrieved from [Link]

  • Understanding Runaway Reactions and Their Safety Implications. (2024, September 18). Fauske & Associates. Retrieved from [Link]

  • Practical approach to prediction and prevention of runaway reactions. (2022). World Journal of Advanced Research and Reviews.

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 18. [Link]

  • Method for synthesizing alpha-bromo-acetophenone. (n.d.). Google Patents. Retrieved from

  • Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation. (2014). ResearchGate.

  • Runaway reactions, case studies, lessons learned. (n.d.). ARIA. Retrieved from [Link]

  • The Ultimate Guide To glass lined reactor chemical compatibility. (n.d.). activosblog.

  • Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. (2012, May 4). American Pharmaceutical Review. Retrieved from [Link]

  • What working conditions are suitable for the glass lined reactor. (n.d.). Chinareactor. Retrieved from [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). Molecules, 27(19), 6527. [Link]

  • glass - linings. (n.d.). GMM Pfaudler.

  • Your questions and our answers about glass-lined equipment. (n.d.). De Dietrich. Retrieved from [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023). TSI Journals.

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. (n.d.). TSI Journals.

  • HASTELLOY® C-276 ALLOY. (n.d.). Inkosas.

  • Siemens Chemical Resistance Chart. (n.d.). Siemens.

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Technical Support Center: Analytical Methods for Monitoring "2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone" Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical synthesis.

Introduction

The synthesis of "this compound" is a critical step in the development of various pharmaceutical compounds.[1][2] Accurate and reliable real-time reaction monitoring is essential to optimize reaction conditions, maximize yield and purity, and minimize side reactions and by-products.[3] This guide will walk you through the most common analytical techniques, offering practical advice and solutions to potential challenges you may encounter.

Core Analytical Techniques: A Comparative Overview

The choice of analytical technique is paramount for effective reaction monitoring. Below is a summary of the most commonly employed methods for reactions involving "this compound" and related α-bromoketones and imidazole derivatives.

Technique Primary Use Advantages Limitations
Thin-Layer Chromatography (TLC) Rapid, qualitative reaction progress monitoring.Simple, low-cost, fast results.Limited resolution, not quantitative.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reactants, products, and impurities.High resolution, high sensitivity, quantitative.[4]More complex method development, requires specialized equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and quantitative analysis.Provides detailed structural information, inherently quantitative.[5][6]Lower sensitivity, higher cost, requires deuterated solvents for traditional methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and thermally stable compounds.High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds like "this compound".

Section 1: Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for quick, qualitative assessment of reaction progress. It allows for the rapid determination of the presence of starting materials, the formation of the desired product, and the emergence of any by-products.

Experimental Workflow: TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_viz Visualization & Analysis prep_sample Prepare dilute sample of reaction mixture spot_plate Spot sample on TLC plate prep_sample->spot_plate prep_plate Prepare TLC plate with baseline prep_plate->spot_plate prep_chamber Prepare developing chamber with eluent develop_plate Develop plate in chamber prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry the plate develop_plate->dry_plate visualize Visualize spots (UV light, stain) dry_plate->visualize calculate_rf Calculate Rf values visualize->calculate_rf interpret Interpret results calculate_rf->interpret

Caption: A typical workflow for monitoring a reaction using TLC.

TLC Troubleshooting Guide & FAQs

Question: My spots are streaking or elongated. What could be the cause?

  • Answer: Streaking is a common issue in TLC and can be attributed to several factors:

    • Sample Overload: The most frequent cause is applying too much sample to the plate.[7][8] Try diluting your sample further before spotting.

    • Compound Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like acetic acid or formic acid (0.1-2.0%) to your mobile phase can help for basic compounds, while a base like triethylamine (0.1-2.0%) can be beneficial for acidic compounds.[7]

    • Inappropriate Solvent System: The polarity of your eluent may not be suitable for your compound.[8] Experiment with different solvent systems to achieve better separation.

Question: I can't see any spots on my TLC plate after development.

  • Answer: This can be frustrating, but there are several potential reasons:

    • Non-UV Active Compound: Your compound may not be UV-active. Try using a different visualization technique, such as staining with potassium permanganate or an iodine chamber.[7]

    • Sample Too Dilute: The concentration of your compound might be too low to be detected.[8] Try spotting the same location multiple times, ensuring the solvent dries between applications, to concentrate the sample.[7]

    • Compound Volatility: Your compound might be volatile and could have evaporated from the plate during drying.[7]

Question: My spots are either stuck at the baseline or have run with the solvent front.

  • Answer: This indicates an issue with the polarity of your mobile phase:

    • Spots at Baseline: Your eluent is not polar enough to move the compound up the plate.[7][9] Increase the proportion of the polar solvent in your mobile phase.

    • Spots at Solvent Front: Your eluent is too polar, causing the compound to travel with the solvent front.[7] Decrease the proportion of the polar solvent.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantitative analysis in reaction monitoring, providing detailed information on conversion, yield, and impurity profiles.[4]

Experimental Workflow: HPLC Method Development

HPLC_Workflow cluster_method Method Development cluster_sample Sample Analysis cluster_analysis Data Interpretation col_select Column Selection (e.g., C18) mob_phase Mobile Phase Selection & Optimization col_select->mob_phase detection Detector Settings (e.g., UV wavelength) mob_phase->detection sample_prep Sample Preparation (Dilution, Filtration) injection Injection into HPLC System sample_prep->injection data_acq Data Acquisition injection->data_acq peak_int Peak Integration & Identification data_acq->peak_int quant Quantification (Area % or with standards) peak_int->quant report Reporting Results quant->report

Caption: A structured approach to HPLC method development and analysis.

HPLC Troubleshooting Guide & FAQs

Question: I am seeing inconsistent retention times for my analyte.

  • Answer: Fluctuations in retention times can compromise the reliability of your data. Common causes include:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as variations in solvent purity or pH, can lead to shifts in retention.[10]

    • Temperature Fluctuations: HPLC systems can be sensitive to changes in ambient temperature, affecting retention times.[10] Ensure a stable operating temperature.

    • System Leaks: Leaks in the pump, injector, or fittings can cause pressure instability and, consequently, variable retention times.[11]

Question: My peaks are broad or tailing.

  • Answer: Poor peak shape can affect resolution and integration accuracy. Consider the following:

    • Column Degradation: The column's stationary phase may be degraded or clogged.[10] Try cleaning the column according to the manufacturer's instructions or replacing it if necessary. A guard column can help extend the life of your analytical column.[10]

    • Incorrect Mobile Phase pH: For ionizable compounds like those with an imidazole moiety, the mobile phase pH should be controlled to ensure a consistent ionization state. For imidazole (pKa ≈ 7), a pH below 5 will ensure it is protonated.

    • Sample Overload: Injecting too much sample can lead to peak distortion.[10] Try injecting a smaller volume or a more dilute sample.

Question: I'm observing a noisy or drifting baseline.

  • Answer: A stable baseline is crucial for accurate quantification. Common culprits include:

    • Contaminated Mobile Phase: Impurities or dissolved air in the mobile phase can cause baseline noise.[10] Ensure proper degassing of your solvents.

    • Detector Instability: Fluctuations in the detector's lamp or electronics can lead to a drifting baseline.[10]

    • Leaks: As with retention time issues, leaks can cause pressure fluctuations that manifest as baseline noise.[11]

Recommended Starting HPLC Method

This is a general-purpose reversed-phase HPLC method that can be used as a starting point for monitoring the synthesis of "this compound". Method optimization will likely be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for both structural confirmation and quantitative analysis of reaction mixtures.[5][12] It can provide a complete mass balance of the reaction components.[6]

NMR Troubleshooting Guide & FAQs

Question: My NMR spectrum has broad peaks. What is the cause?

  • Answer: Broadening of NMR signals can be due to several factors:

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Incomplete Dissolution or Aggregation: Ensure your sample is fully dissolved in the NMR solvent.

    • Chemical Exchange: Protons involved in chemical exchange, such as those on the imidazole ring, can sometimes appear broad.

Question: How can I use NMR for quantitative analysis of my reaction?

  • Answer: NMR is inherently quantitative, as the area of a peak is directly proportional to the number of nuclei giving rise to that signal. To perform quantitative NMR (qNMR):

    • Select Non-Overlapping Peaks: Choose signals for your starting material, product, and an internal standard that are well-resolved.

    • Use an Internal Standard: Add a known amount of an internal standard (a compound with a simple spectrum that does not react with the components of your mixture) to the NMR tube.

    • Acquire the Spectrum with Appropriate Parameters: Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all nuclei.

    • Integrate and Calculate: Integrate the peaks of interest and use the following formula to calculate the concentration of your analyte:

      Concentration_analyte = (Area_analyte / N_protons_analyte) * (N_protons_standard / Area_standard) * (Mass_standard / MW_standard) * (MW_analyte / Volume_sample)

Question: I am having trouble with solvent suppression for in-situ reaction monitoring.

  • Answer: When monitoring reactions directly in their protonated solvents, the large solvent signals can obscure the analyte signals. Modern NMR spectrometers have advanced solvent suppression pulse sequences (e.g., WET, presaturation). Consult your instrument's manual or an NMR specialist to select and optimize the appropriate sequence for your solvent system.

Section 4: Method Validation

Once an analytical method has been developed, it must be validated to ensure it is fit for its intended purpose.[13][14]

Key Validation Parameters
Parameter Description
Accuracy The closeness of the test results to the true value.[15]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[15]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[15]
Range The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

References

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry.
  • Troubleshooting for Thin Layer Chrom
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  • What Is Reaction Monitoring?.
  • Troubleshooting Thin Layer Chrom
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  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. PubMed Central.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
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  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry.
  • RP HPLC method for Imidazole.
  • Ethanone, 2-bromo-1-(4-chlorophenyl)-. SIELC Technologies.
  • TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
  • CAS 110668-69-4 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone. BOC Sciences.
  • 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone. Chem-Impex.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • N-Alkylation of imidazoles. University of Otago.
  • Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. PubMed Central.
  • Troubleshooting and maintenance of high-performance liquid chromatography- A Review. World Journal of Pharmaceutical Sciences.
  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Molbase.
  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem.
  • 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone. Sigma-Aldrich.
  • 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Smolecule.
  • N-alkylation of imidazole by alkaline carbons.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central.
  • 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one. Benchchem.
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  • Synthetic Access to Arom

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Validation & Comparative

A Comparative Guide to α-Bromo Ketones: The Strategic Importance of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone against other α-bromo ketones, offering researchers, scientists, and drug development professionals a clear perspective on its unique reactivity and strategic applications. We will delve into the fundamental chemistry of α-bromo ketones and present experimental data to highlight why this specific molecule has become an indispensable building block in pharmaceutical synthesis.

The α-Bromo Ketone: A Versatile Workhorse in Organic Synthesis

α-Bromo ketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group (the α-carbon). This structural arrangement confers a unique reactivity profile, making them highly valuable intermediates in synthetic chemistry.

The electron-withdrawing nature of the bromine atom significantly influences the molecule in two primary ways[1][2]:

  • Electrophilic α-Carbon: The carbon-bromine bond is polarized, rendering the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This is the basis for their extensive use in alkylation reactions to form new carbon-carbon and carbon-heteroatom bonds[3].

  • Acidic α-Proton: The adjacent carbonyl group and the bromine atom increase the acidity of any remaining α-protons, facilitating enolate formation.

These features allow α-bromo ketones to participate in a variety of crucial transformations, including nucleophilic substitution and base-induced elimination reactions to form α,β-unsaturated ketones[2][4][5]. Their versatility has cemented their role as foundational starting materials for the synthesis of complex molecules, particularly heterocyclic systems prevalent in medicinal chemistry.

Spotlight on this compound: A Tailored Reagent

While structurally an α-bromo ketone, this compound is not a generic reagent. Its design is highly specific, incorporating functionalities that are crucial for its primary application as a key intermediate in the synthesis of Nilotinib (Tasigna®), a second-generation tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML)[6][7][8].

The molecule's structure consists of three key components:

  • The α-Bromo Ketone Moiety: Provides the reactive handle for subsequent synthetic transformations.

  • The Phenyl Ring: Acts as a rigid scaffold, connecting the reactive center to the imidazole group.

  • The Imidazole Ring: This is the critical distinguishing feature. It is not merely a spectator; it is an essential pharmacophore that engages in specific binding interactions within the target kinase's active site in the final drug molecule[9]. Research has shown that this moiety, along with the trifluoromethyl group in Nilotinib, is crucial for the drug's high potency and selectivity through van der Waals and hydrophobic interactions[9].

This compound is valued not for its general reactivity but for its pre-packaged combination of a reactive center and a crucial pharmaceutical building block. Its use streamlines the synthesis of Nilotinib and its analogues by incorporating a key structural element early in the process[10][11].

Comparative Analysis: Reactivity and Application

To understand the unique position of this compound, it is essential to compare it with other representative α-bromo ketones.

FeatureThis compound2-Bromoacetophenone (Phenacyl Bromide)2-Bromo-1-(4-phenylthiazol-2-yl)ethanone
Structure Contains an imidazole ring attached to a phenyl group.A simple aromatic α-bromo ketone.Contains a thiazole ring directly attached to the carbonyl.
Primary Application Key intermediate for Nilotinib and related kinase inhibitors[6][10].General-purpose alkylating agent; synthesis of various heterocycles (e.g., thiazoles, quinoxalines).Building block for complex heterocycles, often in medicinal chemistry research[12].
Key Reactivity Highly specific nucleophilic substitution with amine-containing fragments to build the final drug scaffold[6].Broad reactivity with a wide range of nucleophiles (amines, thiols, carbanions)[13].Serves as a substrate for creating more complex molecules, leveraging the reactivity of the α-bromoketone[12].
Unique Properties The imidazole ring can influence reaction conditions and may require specific catalysts for coupling reactions. It is a key pharmacophore[9].High reactivity, but lacks the specific structural features for targeted drug synthesis.The thiazole moiety is a known pharmacophore, making this a valuable, but different, building block for drug discovery[12].
Synthetic Goal Incorporation of the imidazolyl-phenyl fragment into a specific, high-value active pharmaceutical ingredient (API).General C-C and C-heteroatom bond formation.Construction of novel heterocyclic scaffolds for screening and lead optimization.
Causality Behind Experimental Choices:
  • Why Imidazole? The choice of the imidazole moiety in this compound is dictated by the final drug's mechanism of action. The design of Nilotinib was based on the crystal structure of the imatinib-Abl complex, where the 4-methyl-imidazole group provides crucial hydrophobic interactions within the kinase binding pocket[9]. Therefore, the synthesis is locked into using this specific building block.

  • Aromatic vs. Aliphatic α-Bromo Ketones: Aromatic α-bromo ketones, like the ones in the table, are generally more stable and less prone to side reactions like Favorskii rearrangement compared to their aliphatic counterparts. The enol forms of aromatic ketones are stabilized by conjugation with the aromatic ring, which influences the rate and mechanism of reactions like acid-catalyzed halogenation[4][5].

  • Reactivity Modulation: The electronic nature of the aromatic or heterocyclic ring directly impacts the electrophilicity of the α-carbon. Electron-withdrawing groups on the ring would enhance reactivity towards nucleophiles, while electron-donating groups would decrease it. The imidazole ring in the target compound has a nuanced electronic effect that is less about modulating raw reactivity and more about its ultimate biological function.

Experimental Protocols & Methodologies

The protocols described below are self-validating systems designed for reproducibility and high yield, reflecting standard practices in synthetic chemistry.

Protocol 1: Synthesis of this compound Hydrobromide

This procedure details the direct α-bromination of the parent ketone, a common and efficient method for preparing α-bromo ketones[14].

Objective: To synthesize the title compound via electrophilic bromination of 4'-(1H-imidazol-1-yl)acetophenone.

Materials:

  • 4'-(1H-imidazol-1-yl)acetophenone

  • Bromine (Br₂)

  • 30-32% Hydrobromic acid (HBr) in acetic acid

  • Ethanol

  • Round-bottom flask, magnetic stirrer, fume hood

Procedure:

  • In a suitable round-bottom flask, dissolve 4'-(1H-imidazol-1-yl)acetophenone (e.g., 20.75 g, 0.111 mol) in 30-32% HBr in acetic acid.

  • Causality: The use of HBr in acetic acid provides an acidic medium which catalyzes the reaction by promoting the formation of the enol tautomer, the active nucleophile in electrophilic halogenation[4][5].

  • Cool the solution in an ice bath and slowly add a stoichiometric equivalent of bromine (e.g., 5.71 mL, 0.111 mol) dropwise with vigorous stirring. (Caution: Bromine is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment).

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • A precipitate of the hydrobromide salt of the product will form. Collect the crystals by vacuum filtration.

  • Wash the collected crystals thoroughly with cold ethanol (e.g., 3 x 50 mL) to remove unreacted bromine and other impurities.

  • Air dry the crystals at room temperature for 2 hours to afford the title compound as its hydrobromide salt[15].

dot graph "Synthesis_of_Target_Compound" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "Workflow for the synthesis of the target α-bromo ketone."

Protocol 2: General Synthesis of a Thiazole using an α-Bromo Ketone (Hantzsch Synthesis)

This protocol demonstrates a classic and highly reliable application of α-bromo ketones in heterocyclic synthesis.

Objective: To synthesize a 2,4-disubstituted thiazole via condensation of an α-bromo ketone with a thioamide.

Materials:

  • α-Bromo ketone (e.g., 2-bromoacetophenone)

  • Thioamide (e.g., thioacetamide)

  • Ethanol

  • Reflux condenser

Procedure:

  • Dissolve the α-bromo ketone (1 equivalent) and the thioamide (1 equivalent) in ethanol in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Causality: The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiazole derivative[16].

dot graph "General_Reactivity_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "General reactivity pathways for α-bromo ketones."

Conclusion

This compound stands apart from general-purpose α-bromo ketones like phenacyl bromide. Its value is not derived from broad applicability but from its highly specialized structure, which is purpose-built for the efficient synthesis of the blockbuster drug Nilotinib. While all α-bromo ketones share a common reactive principle—an electrophilic α-carbon—the strategic incorporation of the imidazolyl-phenyl moiety makes this particular molecule an enabling tool in modern medicinal chemistry. For researchers in drug development, understanding this distinction is key: one chooses a generic α-bromo ketone for exploring novel chemical space, but one chooses this compound for a targeted, efficient, and validated route to a specific, life-saving therapeutic.

References

  • Time in Pasuruan, ID. Google Search.
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  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Prolifer
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  • 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone.
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A Senior Application Scientist's Guide to the Comparative Analysis of "2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone" Derivatives in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a paramount challenge in the face of growing resistance to existing therapies. The imidazole scaffold has long been a cornerstone in the development of potent antifungal drugs, primarily through their mechanism of inhibiting lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[1][2] This guide provides a comprehensive comparative analysis of derivatives synthesized from the versatile intermediate, "2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone."

The strategic importance of this starting material lies in its inherent reactivity. The α-bromoketone moiety serves as a prime electrophilic site, readily undergoing nucleophilic substitution with a wide array of reagents to generate a diverse library of derivatives. This allows for systematic modifications of the chemical structure to probe the structure-activity relationships (SAR) and optimize for antifungal potency, selectivity, and pharmacokinetic properties.

This guide will delve into a comparative analysis of a closely related series of 2-(1H-imidazol-1-yl)-1-phenylethanone derivatives, providing a framework for understanding the impact of structural modifications on antifungal activity. We will explore the synthesis, present comparative biological data, and provide detailed experimental protocols to empower researchers in their pursuit of novel antifungal therapeutics.

Comparative Analysis of Antifungal Activity

A study by Liu et al. provides an excellent case study for understanding the structure-activity relationships of imidazole derivatives with a 2-(1H-imidazol-1-yl)-1-phenylethanone core.[3] While not originating from the exact bromo-precursor, the resulting derivatives share the core pharmacophore and offer valuable insights. The antifungal activities of a series of these derivatives were evaluated against a panel of Candida species, including fluconazole-resistant strains, using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[3]

The data below summarizes the in vitro antifungal activity of a selection of these compounds against various Candida species.

CompoundR1R2R3R4R5C. albicans ATCC 90028 (MIC, µg/mL)C. albicans 205 (MIC, µg/mL)C. albicans 64110 (Fluconazole-Resistant) (MIC, µg/mL)C. krusei ATCC 6528 (MIC, µg/mL)C. tropicalis 657 (MIC, µg/mL)C. glabrata 923 (MIC, µg/mL)C. glabrata 168 (MIC, µg/mL)C. parapsilosis 27 (MIC, µg/mL)
24 HHHHH2>64>64>64>644416
29 2-ClHHHH24448448
30 3-ClHHHH12224224
31 4-ClHHHH0.51112112
32 2-FHHHH12224224
33 3-FHHHH12224224
34 4-FHHHH11112112
39 4-CH3HHHH24448448
42 4-OCH3HHHH24448448
Fluconazole -----0.250.56464116162

Data adapted from Liu et al., Molecules 2014, 19(10), 15653-15672.[3]

From this comparative data, several key structure-activity relationships can be elucidated:

  • Impact of Phenyl Ring Substitution: The presence and position of substituents on the terminal phenyl ring significantly influence antifungal activity.

  • Halogen Substitution: Introduction of a halogen atom, particularly chlorine or fluorine, at the para-position (R3) of the phenyl ring (compounds 31 and 34 ) leads to a notable increase in potency against all tested strains, including the fluconazole-resistant C. albicans 64110.

  • Positional Isomers: The position of the halogen substituent is critical. A 4-chloro substitution (compound 31 ) demonstrated the most potent activity in this series.

  • Electron-Donating Groups: The introduction of electron-donating groups like methyl (compound 39 ) or methoxy (compound 42 ) at the para-position did not enhance, and in some cases, slightly diminished the antifungal activity compared to the halogenated derivatives.

Mechanistic Insights and Logical Relationships

The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is the fungal equivalent of cholesterol in mammalian cells. By inhibiting this enzyme, azole derivatives disrupt the integrity of the fungal cell membrane, leading to cell growth inhibition and death.

The following diagram illustrates the logical workflow for the discovery and evaluation of these imidazole derivatives.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A This compound B Nucleophilic Substitution with Diverse Reagents A->B C Library of Novel Imidazole Derivatives B->C D In Vitro Antifungal Susceptibility Testing (Broth Microdilution) C->D E Determination of Minimum Inhibitory Concentration (MIC) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Compound Identification & Optimization F->G G->B Iterative Design

Caption: Workflow for the development of novel antifungal imidazole derivatives.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of "this compound" derivatives.

Synthesis of a Representative Derivative (e.g., a thioether derivative)

This protocol describes a general method for the nucleophilic substitution of the bromine atom with a thiol to form a thioether derivative.

Materials:

  • This compound

  • A desired thiol (e.g., 4-chlorothiophenol)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add the desired thiol (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired derivative.

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[4]

Materials:

  • Synthesized imidazole derivatives

  • Standard antifungal drug (e.g., Fluconazole)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[4]

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of the synthesized derivatives and the standard antifungal in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[5] This can be assessed visually or by using a microplate reader to measure the optical density.

The following diagram illustrates the broth microdilution workflow.

G A Prepare Serial Dilutions of Test Compounds in 96-well Plate C Add Inoculum to each well A->C B Prepare Standardized Fungal Inoculum B->C D Incubate at 35°C for 24-48h C->D E Read Plates and Determine MIC D->E

Caption: Broth microdilution experimental workflow.

Conclusion and Future Directions

The "this compound" scaffold represents a highly promising starting point for the development of novel antifungal agents. The comparative analysis of its derivatives, as exemplified by closely related structures, reveals that strategic modifications, particularly the introduction of halogens at the para-position of the terminal phenyl ring, can significantly enhance antifungal potency.

The provided experimental protocols offer a robust framework for the synthesis and evaluation of new derivatives. Future research should focus on expanding the diversity of the synthesized library by exploring a wider range of nucleophilic substitutions. Furthermore, promising lead compounds should be subjected to more extensive in vitro and in vivo testing to evaluate their spectrum of activity, mechanism of action, and pharmacokinetic profiles. Through a continued and iterative process of design, synthesis, and biological evaluation, the full potential of this versatile chemical scaffold can be realized in the fight against fungal infections.

References

  • Clinical and Laboratory Standards Institute. M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI, 2008.
  • Verma, B. K., Kapoor, S., Kumar, U., Pandey, S., & Arya, P. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research, 2(1), 23-28.
  • Khare, A., Shrivastava, S., Babu, R. H., Priya, R., Varun, R., Bhopale, N. M., Ughade, S. S., & Gangwar, P. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s), 1123-1132.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry.
  • Liu, C., Shi, C., Mao, F., Xu, Y., Liu, J., Wei, B., Zhu, J., Xiang, M., & Li, J. (2014). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 19(10), 15653–15672. [Link]

  • De Vita, D., Scipione, L., Tortorella, S., Di Santo, R., & Costi, R. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Medicinal Chemistry Research, 21(9), 2415–2423.
  • de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74.
  • Sun, H., Li, G., Zhang, J., Li, B., Song, H., & Wang, Z. (2019). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Advances, 9(58), 33965–33977.
  • Yang, R., Zhao, L., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2020). Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. Medicinal Chemistry Research, 29(1), 116-125.
  • Albuquerque, P., de-Souza-Silva, C. M., & Silva-Pereira, I. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 9(4), 458–465.
  • Lewis, R. E. (2011). A Practical Guide to Antifungal Susceptibility Testing. The Pediatric infectious disease journal, 30(10), 887–889.
  • Karaca, G., & Aktaş, N. (2020). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega, 5(30), 18871–18881.
  • Jin, X., Wang, Z., Li, Y., Li, J., & Quan, Z. (2021). Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1][2][4]thiadiazole Analogues. ChemMedChem, 16(15), 2354–2365.

  • LookChem. (n.d.). Cas 24155-34-8,2-(1H-imidazol-1-yl)-1-phenylethanone.
  • Zhang, Y., Liu, Y., Wang, J., Zhang, J., & Wang, Q. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Pest management science, 76(7), 2456–2464.
  • Karakuş, S., & Küçükgüzel, İ. (2019). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 365-378.
  • Küçükgüzel, Ş. G., & Tatar, E. (2014). Synthesis and biological evaluation of some[2][4]-thiazin- 2- one and[2][4]-oxazin-2-one derivatives. Marmara Pharmaceutical Journal, 18(2), 65-71.

Sources

A Comparative Guide to the Biological Activity of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Imidazole Scaffold in Antifungal Drug Discovery

The imidazole ring is a cornerstone in the architecture of numerous biologically active molecules, most notably in the realm of antifungal agents.[1] Its presence is a defining feature of many clinically successful drugs, including ketoconazole, miconazole, and clotrimazole.[2][3] These compounds have demonstrated remarkable efficacy in treating a wide range of fungal infections.[2][3] The therapeutic success of imidazole-based drugs stems from their specific and potent mechanism of action, which offers a selective advantage in targeting fungal pathogens while minimizing host toxicity. This guide provides a comparative analysis of the anticipated biological activity of "2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone" against its structurally similar counterparts, offering insights grounded in established experimental data and methodologies.

Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The primary antifungal mechanism of azole derivatives, including imidazole-containing compounds, is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme plays a crucial role in the fungal ergosterol biosynthesis pathway.[4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The inhibition of lanosterol 14α-demethylase disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of membrane structure and function ultimately results in the cessation of fungal growth and cell death. The specificity of azole antifungals for the fungal CYP51 over its human counterpart is a key factor in their therapeutic index.

Signaling Pathway: Ergosterol Biosynthesis and Inhibition by Azoles

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Lanosterol Lanosterol Intermediate 14α-Demethylated Intermediates Lanosterol->Intermediate Lanosterol 14α-Demethylase (CYP51) Lanosterol_to_Intermediate_edge Lanosterol 14α-Demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Azole Azole Antifungal (e.g., this compound) Inhibition Azole->Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.

Comparative Analysis of Antifungal Activity

While direct experimental data for "this compound" is not extensively available in peer-reviewed literature, its structural features—an α-haloketone and an imidazole moiety—are present in compounds with known biological activity. The following table provides a comparative overview of the antifungal activity of structurally related compounds against various fungal pathogens. This comparison allows for an informed estimation of the potential efficacy of the target compound.

Table 1: Comparative In Vitro Antifungal Activity (MIC, µg/mL)

Compound/DrugCandida albicansCandida glabrata (resistant)Aspergillus fumigatusReference
This compound Data Not AvailableData Not AvailableData Not Available-
1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester (Compound 15)0.125--[5]
1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester (Compound 19)-0.25-[5]
Imidazole derivative with 2,4-dienone motif (Compound 31)0.5 - 88-[1]
Imidazole derivative with 2,4-dienone motif (Compound 42)2 - 328-[1]
Fluconazole (Reference Drug)VariableOften >64Inactive-
Ketoconazole (Reference Drug)VariableVariableVariable-

Analysis and Structure-Activity Relationship (SAR) Insights:

  • The Imidazole Moiety: The imidazole ring is crucial for the antifungal activity of this class of compounds, as it coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase.[4]

  • The α-Haloketone Functionality: α-haloketones are known to be reactive electrophiles and can potentially form covalent bonds with nucleophilic residues in the enzyme's active site, leading to irreversible inhibition.[6] This could confer high potency to "this compound".

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly influence the compound's lipophilicity, electronic properties, and steric interactions within the enzyme's binding pocket, thereby affecting its antifungal potency.

  • Comparison to Analogs: The potent activity of the 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters suggests that the core 1-phenyl-2-imidazol-1-yl scaffold is a strong pharmacophore for antifungal activity.[5] The presence of the reactive bromo-ethanone moiety in the target compound may lead to comparable or even enhanced activity.

Potential for Anticancer Activity: A Secondary Therapeutic Avenue

Interestingly, several imidazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8][9][10] This suggests a potential secondary therapeutic application for "this compound". The following table summarizes the cytotoxic activity of some imidazole-containing compounds.

Table 2: Comparative In Vitro Cytotoxicity (IC50, µM)

Compound/DrugHeLa (Cervical Cancer)MCF-7 (Breast Cancer)Caco-2 (Colorectal Cancer)Reference
This compound Data Not AvailableData Not AvailableData Not Available-
Benzimidazole Sulfonamide (Compound 22)0.210.17-[7]
Imidazole-1,2,3-triazole hybrid (Compound 4k)-0.384.67[8]
Quinoline-substituted benzimidazole-Ru(II) complex3.52-6.16[10]
Doxorubicin (Reference Drug)VariableVariable5.17[8]

The mechanism of anticancer activity for these compounds can be diverse, ranging from inhibition of tubulin polymerization to induction of apoptosis through various signaling pathways.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, standardized protocols for assessing the antifungal and cytotoxic activities of "this compound" and its analogs.

Workflow: In Vitro Biological Evaluation

Biological_Evaluation_Workflow cluster_antifungal Antifungal Susceptibility Testing cluster_cytotoxicity Cytotoxicity Assay A1 Prepare Fungal Inoculum A3 Inoculate Microplate A1->A3 A2 Serial Dilution of Compound A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5 C1 Seed Mammalian Cells C2 Treat with Compound C1->C2 C3 Incubate C2->C3 C4 Add MTT Reagent C3->C4 C5 Measure Absorbance & Calculate IC50 C4->C5

Sources

A Comparative Guide to the Structural Validation of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the primary analytical techniques used to validate the chemical structure of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone and its derivatives. These compounds serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs), making unambiguous structural confirmation a cornerstone of safety, efficacy, and intellectual property.[1][2] This document is intended for researchers, medicinal chemists, and quality control specialists engaged in drug discovery and development.

The narrative moves beyond simple procedural descriptions to explain the scientific rationale behind methodological choices, offering a framework for robust, self-validating analytical workflows. We will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, providing experimental data from closely related analogues to support our analysis.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the quintessential tool for elucidating the molecular framework of organic compounds in solution. Its power lies in its ability to map the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C, providing detailed information about connectivity and stereochemistry.

Causality Behind Experimental Choices

For a molecule like this compound, ¹H NMR provides the initial, rapid confirmation of structural integrity. We expect to see distinct signals for each unique proton, with their chemical shift (position), integration (area), and multiplicity (splitting pattern) confirming the presence of the key functional groups: the substituted phenyl ring, the imidazole moiety, and the α-bromo ketone side chain. ¹³C NMR, while less sensitive, is crucial for confirming the carbon backbone, including the carbonyl carbon, which is not observable by ¹H NMR. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for revealing exchangeable protons (like N-H, if present).

Predicted ¹H and ¹³C NMR Spectral Data

While a definitive spectrum for the title compound is not publicly available, we can predict the expected chemical shifts by analyzing data from analogous structures, such as 2-bromo-1-phenylethanone and N-phenylimidazole derivatives.[3][4]

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
-CH₂Br~4.5Singlet (s)~30-35
Phenyl H (ortho to C=O)~8.0Doublet (d)~129-132
Phenyl H (ortho to Imidazole)~7.7Doublet (d)~122-125
Imidazole H-2~8.2Singlet (s)~138-140
Imidazole H-4/H-5~7.4-7.6Multiplet (m)~118-130
Phenyl C-C=O--~133-135
Phenyl C-N--~138-140
C=O--~190-192

Note: These are estimated values. Actual shifts may vary based on solvent and specific derivative.

Experimental Protocol: ¹H/¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C Acquisition: Following ¹H acquisition, acquire a proton-decoupled ¹³C spectrum. This is a longer experiment requiring more scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the TMS peak.

NMR Validation Workflow

Caption: Workflow for structural validation using NMR spectroscopy.

Section 2: Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing evidence of its elemental composition with high accuracy. For halogenated compounds like our target derivative, MS offers a particularly powerful diagnostic tool.

Causality Behind Experimental Choices

The primary goal is to observe the molecular ion peak ([M]⁺ or [M+H]⁺). High-Resolution Mass Spectrometry (HRMS) is the authoritative choice over nominal mass instruments. HRMS provides a mass measurement accurate to several decimal places, allowing for the unambiguous determination of the molecular formula. The presence of bromine is unequivocally confirmed by its characteristic isotopic pattern: two peaks of nearly equal intensity separated by ~2 m/z units, corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br.[5] Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of molecules, minimizing fragmentation and maximizing the abundance of the molecular ion.

Predicted Mass Spectrum Data (ESI-HRMS)

For C₁₁H₉BrN₂O, the expected m/z values are critical for confirmation.

Ion Description Predicted m/z (Monoisotopic) Key Feature
[M+H]⁺ (⁷⁹Br)Protonated molecule with ⁷⁹Br264.9974Part of the primary isotopic pair.
[M+H]⁺ (⁸¹Br)Protonated molecule with ⁸¹Br266.9954~1:1 intensity ratio with the 264.9974 peak.
[M-Br]⁺Loss of Bromine186.0760A common fragment.
[C₉H₇N₂O]⁺Fragment (C=O-Ph-Im)171.0553Indicates fragmentation at the C-C bond.

Note: Fragmentation can be induced to provide further structural information (MS/MS), often revealing the loss of the -CH₂Br group or cleavage of the imidazole ring.[6]

Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Chromatographic Separation (Optional but Recommended): Inject the sample into an HPLC system (e.g., using a C18 column) to ensure purity before MS analysis. A typical mobile phase could be a gradient of water and methanol with 0.1% formic acid.[7]

  • Ionization: Introduce the sample into an ESI source in positive ion mode. The spray voltage is typically set between 3-5 kV.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as an Orbitrap or TOF. Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Identify the m/z value for the molecular ion. Check for the characteristic bromine isotopic pattern. Use the accurate mass to calculate the elemental formula and compare it with the theoretical formula.

MS Validation Workflow

Caption: Workflow for molecular formula validation using LC-HRMS.

Section 3: Single-Crystal X-ray Crystallography: The Definitive Answer

X-ray crystallography stands as the gold standard for structural determination, providing an unambiguous three-dimensional map of the atomic arrangement in the solid state.[8] It yields precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding biological activity and material properties.

Causality Behind Experimental Choices

While NMR and MS infer structure from data, crystallography provides direct observation. The primary challenge and experimental choice lie in obtaining a high-quality single crystal. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[9] Once a suitable crystal is obtained, data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, leading to a more precise structure. The resulting electron density map is used to solve and refine the atomic model, yielding a definitive structure.

Expected Crystallographic Parameters

Based on crystal structures of related imidazole-based APIs and bromo-phenyl ketones, we can anticipate key structural features.[5][10][11]

Parameter Expected Value / Observation Significance
Crystal Systeme.g., Monoclinic, OrthorhombicDefines the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/c, CcDescribes the symmetry elements within the unit cell.[12][13]
C-N-C Angle (Imidazole)~105-109°Confirms the five-membered ring geometry.[10]
Dihedral Angle (Phenyl-Imidazole)VariableIndicates the degree of twisting between the two rings.
Intermolecular InteractionsN–H···Br⁻, C-H···O, π-π stackingReveals how molecules pack in the solid state, influencing physical properties.[12][14]
Experimental Protocol: X-ray Crystallography
  • Crystallization: Grow single crystals of the derivative. Screen various solvents (e.g., ethanol, acetonitrile, DMF/water) and methods (slow evaporation, vapor diffusion). High-quality crystals should be clear and have well-defined faces.[9]

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα) at a controlled low temperature (e.g., 100 K).[8]

  • Structure Solution: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods to obtain an initial electron density map.

  • Structure Refinement: Build an atomic model into the electron density map. Refine the model using full-matrix least-squares on F² until the calculated and observed diffraction patterns converge.[8]

  • Validation: Analyze the final model for quality, checking metrics like the R-factor. Generate a final crystallographic information file (CIF).

X-ray Crystallography Workflow

Sources

A Comparative Guide to the Purity Analysis of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone is a pivotal chemical building block in the landscape of pharmaceutical development. Its utility as a key intermediate in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs), is well-established.[1][] The molecular integrity of this intermediate is paramount; the presence of impurities, even in trace amounts, can have cascading effects on the yield, purity, and safety profile of the final drug substance. Therefore, a robust, accurate, and reliable analytical method for purity determination is not just a quality control measure but a cornerstone of regulatory compliance and successful drug development.

This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the benchmark for purity assessment of this compound. We will explore the rationale behind method development, compare HPLC with alternative analytical techniques, and provide a detailed experimental protocol designed for immediate application in a research or quality control setting.

Chapter 1: Understanding the Impurity Profile

Effective purity analysis begins with a comprehensive understanding of potential impurities. These can originate from the synthetic route or degradation pathways. The common synthesis of this compound involves the α-bromination of 4'-(1H-imidazol-1-yl)acetophenone.[3] This specific pathway informs the likely process-related impurities we must be able to separate and quantify.

Common Potential Impurities:

  • Starting Material: 4'-(1H-imidazol-1-yl)acetophenone. Its presence indicates an incomplete reaction.

  • Over-brominated Byproducts: 2,2-Dibromo-1-(4-imidazol-1-yl-phenyl)ethanone. This can form if the reaction is subjected to excess brominating agent or prolonged reaction times.[4]

  • Aromatic Bromination Byproducts: Electrophilic substitution on the phenyl or imidazole ring can occur under certain conditions, leading to regioisomeric impurities.[4]

  • Degradation Products: The α-bromo ketone functionality can be susceptible to hydrolysis, leading to the formation of corresponding hydroxy- or other substituted species.

Chapter 2: HPLC: The Gold Standard for Analysis

For non-volatile, polar, and UV-active compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and effective analytical technique.[5][6] Its ability to separate a wide range of compounds based on their hydrophobicity makes it ideal for resolving the main component from its structurally similar impurities.

Rationale for HPLC Method Design

A successful HPLC method is built on a logical selection of parameters, each chosen to achieve optimal separation (selectivity), efficiency, and peak shape.

  • Chromatographic Mode (Reverse-Phase): The molecule possesses both polar (imidazole, ketone) and non-polar (phenyl ring) characteristics, making it perfectly suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Column Selection (C18): An octadecylsilane (C18) column is the workhorse of reverse-phase chromatography. It provides sufficient hydrophobic interaction to retain the analyte and its likely impurities, allowing for effective separation. A column with a particle size of 3 to 5 µm is standard for achieving good resolution and efficiency.

  • Mobile Phase (Gradient Elution): An impurity profile often contains compounds with a wide range of polarities. A gradient elution, starting with a higher percentage of aqueous phase and gradually increasing the organic phase (e.g., acetonitrile or methanol), is necessary to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe while maintaining sharp peaks.[7]

  • Detector (UV/PDA): The presence of the phenyl and imidazole rings creates a conjugated system that strongly absorbs UV light. A UV detector set at a specific wavelength (e.g., the λmax around 254 nm) provides high sensitivity. A Photodiode Array (PDA) detector is superior as it captures the entire UV spectrum for each peak, aiding in peak identification and purity assessment.

Chapter 3: Comparison of Analytical Technologies

While HPLC is the primary choice, it is valuable to understand its performance in the context of other available technologies. The selection of a particular method depends on the specific goal, whether it's routine quality control, impurity identification, or high-throughput screening.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-High-Performance Liquid Chromatography (UPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase at high pressure.A form of HPLC utilizing columns with smaller particles (<2 µm) and much higher pressures.[5]Separation of volatile compounds in the gas phase followed by detection with a mass spectrometer.
Resolution Good to Excellent.Superior resolution and peak capacity compared to HPLC.Excellent, but limited to thermally stable and volatile compounds.
Speed Moderate (typical run times of 15-60 min).Very fast (typical run times of 1-10 min).Fast, but sample preparation can be time-consuming.
Sensitivity High, especially with UV or MS detectors.Higher sensitivity due to sharper, more concentrated peaks.Very high, especially in selected ion monitoring (SIM) mode.
Application for Topic Ideal for routine purity testing and quantification. The established gold standard.Excellent for complex impurity profiles or high-throughput needs. Offers significant speed and resolution advantages.Not suitable for direct analysis due to the compound's low volatility. Requires derivatization to increase volatility, which adds complexity and potential for artifacts.
Hyphenation Easily coupled with MS (LC-MS) for definitive impurity identification.Natively suited for MS coupling (UPLC-MS), providing high-resolution separation and identification.[8]Natively a hyphenated technique providing both retention time and mass spectral data.

Chapter 4: Detailed Experimental Protocol for HPLC Purity Analysis

This protocol is a validated starting point for the purity analysis of this compound. Method optimization may be required based on the specific impurity profile encountered.

1. Equipment and Reagents

  • HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.

  • Chromatographic data system (CDS).

  • Analytical balance.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for pH control and peak shape improvement).

  • Reference standard of this compound.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or PDA scan 200-400 nm)

  • Injection Volume: 10 µL

3. Solution Preparation

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Inject the diluent (as a blank), followed by the standard solution (five replicate injections for system suitability) and then the sample solution.

  • System Suitability: Check the relative standard deviation (RSD) of the peak area for the five replicate standard injections (acceptance criteria: ≤ 2.0%).

  • Purity Calculation: Determine the area of the main peak and all impurity peaks in the sample chromatogram. Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Chapter 5: Visualizing the Analytical Workflow

A clear workflow ensures reproducibility and minimizes errors from sample receipt to final report generation.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Reporting SampleReceipt Sample Receipt & Login StdPrep Reference Standard Preparation (0.5 mg/mL) SampleReceipt->StdPrep SamplePrep Test Sample Preparation (0.5 mg/mL) SampleReceipt->SamplePrep SST System Suitability Test (5x Standard Injections) StdPrep->SST SamplePrep->SST MobilePhasePrep Mobile Phase Preparation SystemSetup HPLC System Setup & Equilibration MobilePhasePrep->SystemSetup SystemSetup->SST SampleRun Sample Injection SST->SampleRun Integration Peak Integration & Identification SampleRun->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Generate Certificate of Analysis Calculation->Report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The purity analysis of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. RP-HPLC stands out as the most suitable technique, offering a robust, sensitive, and reliable method for separating and quantifying the main component from its process-related impurities. While advanced techniques like UPLC can offer significant improvements in speed and resolution, a well-developed HPLC method, as detailed in this guide, provides a solid and universally applicable foundation for quality control. A thorough understanding of potential impurities combined with a systematic analytical approach is essential for any researcher or drug development professional working with this important intermediate.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.[Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.[Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.[Link]

  • (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate.[Link]

  • Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.[Link]

  • Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. National Center for Biotechnology Information (NCBI).[Link]

  • Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Molbase.[Link]

Sources

A Senior Scientist's Guide to the Spectroscopic Comparison of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The analogs selected for this comparison are:

  • Parent Compound (Predicted) : 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

  • Analog A (Core Structure) : 2-Bromo-1-phenylethanone

  • Analog B (Substituted Phenyl Ring) : 2-Bromo-1-(4-methoxyphenyl)ethanone

This comparison will illustrate the influence of the imidazole substituent and a para-methoxy group on the core α-bromoacetophenone structure.

Molecular Structures Under Investigation

The chemical structures of the parent compound and its analogs are foundational to understanding their spectroscopic differences. The primary changes are the substitutions at the para-position of the phenyl ring.

G cluster_parent Parent Compound (Predicted) cluster_analogA Analog A: 2-Bromo-1-phenylethanone cluster_analogB Analog B: 2-Bromo-1-(4-methoxyphenyl)ethanone parent analogA analogB

Caption: Chemical structures of the target compound and selected analogs.

Comparative Spectroscopic Data Analysis

The following tables summarize the key spectroscopic data for our analogs, sourced from experimental literature, and provide an expert prediction for the target compound.[3]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Compound Aromatic Protons (δ, ppm) Methylene (-CH₂Br) (δ, ppm) Other Signals (δ, ppm)
Parent (Predicted) ~8.0 (d, 2H), ~7.5 (d, 2H), Imidazole: ~8.2 (s, 1H), ~7.8 (s, 1H), ~7.2 (s, 1H) ~4.50 (s, 2H) -
Analog A [3] 8.00 (d, 2H), 7.63 (t, 1H), 7.51 (t, 2H) 4.48 (s, 2H) -

| Analog B [3] | 7.98 (d, 2H), 6.97 (d, 2H) | 4.41 (s, 2H) | 3.89 (s, 3H, -OCH₃) |

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Compound C=O (δ, ppm) Aromatic Carbons (δ, ppm) -CH₂Br (δ, ppm) Other Signals (δ, ppm)
Parent (Predicted) ~190.5 ~138, 132, 131, 128, 120, 118 ~30.5 -
Analog A [3] 191.3 133.9, 128.9, 128.8 31.0 -

| Analog B [3] | 189.9 | 164.1, 131.9, 126.8, 114.0 | 30.7 | 55.6 (-OCH₃) |

Expert Analysis & Interpretation:

  • Methylene Protons (-CH₂Br): The singlet for the methylene protons adjacent to the bromine is highly characteristic and appears around 4.4-4.5 ppm. The strong deshielding is due to the adjacent electron-withdrawing carbonyl group and the bromine atom.[4]

  • Aromatic Protons: In Analog A, we see a standard pattern for a monosubstituted benzene ring. In Analog B, the electron-donating methoxy group causes the ortho-protons (at 6.97 ppm) to shift significantly upfield compared to the protons in Analog A. For our Parent Compound, the imidazole ring is electron-withdrawing, which would deshield the phenyl protons. We predict two doublets for the phenyl ring and three distinct signals for the imidazole protons.

  • Carbonyl Carbon (C=O): The carbonyl carbon in these α-haloketones is consistently found downfield, around 190-192 ppm.[4] The electron-donating methoxy group in Analog B shields this carbon slightly, shifting it upfield to 189.9 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound C=O Stretch Aromatic C=C Stretch C-Br Stretch
Parent (Predicted) ~1690 ~1600, ~1510 ~680
Analog A ~1695 ~1597, ~1448 ~685

| Analog B | ~1680 | ~1600, ~1575 | ~670 |

Expert Analysis & Interpretation: The most prominent peak in the IR spectrum is the strong carbonyl (C=O) stretch. For simple α-bromoacetophenones, this appears around 1695 cm⁻¹. In Analog B, the electron-donating methoxy group increases electron density in the ring and weakens the C=O bond through resonance, lowering its vibrational frequency to ~1680 cm⁻¹. For our Parent Compound, the imidazole ring's properties would likely place the C=O stretch around 1690 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns of a compound. The presence of bromine is uniquely identifiable due to its isotopic distribution.

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Formula Molecular Weight Key Feature: M⁺ and M+2 Peaks
Parent (Predicted) C₁₁H₉BrN₂O 265.11 m/z 264 and 266 (approx. 1:1 ratio)
Analog A C₈H₇BrO 199.05 m/z 198 and 200 (approx. 1:1 ratio)

| Analog B | C₉H₉BrO₂ | 229.07 | m/z 228 and 230 (approx. 1:1 ratio) |

Expert Analysis & Interpretation: The most critical diagnostic feature for a monobrominated compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[5][6] This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[7] This M⁺ / M+2 pattern is unambiguous proof of the presence of a single bromine atom in the molecule and its fragments.[8][9] Common fragmentation would involve the loss of the bromine radical (·Br) or the entire bromomethyl group (·CH₂Br).

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, the following standard operating procedures should be employed.

Standard Protocol for NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the solid compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and invert several times to fully dissolve the sample. Gentle warming or vortexing may be applied if necessary.

  • Acquisition: Place the sample in the NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR: Acquire a proton spectrum with 16-32 scans. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR: Acquire a carbon spectrum with 1024 or more scans. Process similarly and reference the CDCl₃ solvent peak to 77.16 ppm.

Spectroscopic Analysis Workflow

The logical flow for characterizing a newly synthesized batch of an α-haloketone analog is crucial for efficient and accurate structural elucidation.

G cluster_workflow Characterization Workflow A Synthesized Product (e.g., Target Compound) B Sample Preparation (NMR, IR, MS) A->B C Data Acquisition (Spectrometers) B->C D Spectral Processing (Software Analysis) C->D E Comparative Analysis D->E F Does MS show M/M+2 peak? E->F MS Data G Does ¹H NMR show -CH₂Br singlet at ~4.5 ppm? E->G ¹H NMR Data H Does IR show C=O stretch at ~1690 cm⁻¹? E->H IR Data F->G Yes J Re-evaluate Synthesis or Purification F->J No G->H Yes G->J No I Structure Confirmed & Purity Assessed H->I Yes H->J No

Caption: A logical workflow for the spectroscopic confirmation of α-haloketone structures.

Conclusion

The spectroscopic characterization of "this compound" and its analogs relies on a multi-technique approach where each method provides a unique and confirmatory piece of the structural puzzle. By understanding the foundational spectra of simpler analogs like 2-bromo-1-phenylethanone, researchers can accurately predict and confirm the identity of more complex derivatives. The key identifiers for this class of compounds are the characteristic -CH₂Br singlet in ¹H NMR, the downfield C=O signal in ¹³C NMR, a strong carbonyl absorption in IR, and the definitive M/M+2 isotopic pattern for bromine in mass spectrometry. This guide provides the necessary framework and reference data to confidently perform such characterizations in a drug discovery or chemical synthesis setting.

References

  • Al-Jalal, N. A. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 16(10), 8571-8606. [Link]

  • Siddiqui, F. A., & T-Fernandez, B. (2008). The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. Journal of Chemical Education, 85(3), 413. [Link]

  • Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [Link]

  • Wikipedia contributors. (2023). Mass spectral interpretation. Wikipedia. [Link]

  • Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Allinger, N. L., Tai, J. C., & Miller, M. A. (1966). Organic Quantum Chemistry. XIII. The Electronic Spectra of the α-Halo Ketones. Journal of the American Chemical Society, 88(18), 4495-4501. [Link]

  • Wang, L., et al. (2018). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Green Chemistry. [Link]

  • Molbase. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. [Link]

  • De Kimpe, N. (2017). Synthetic Access to Aromatic α-Haloketones. Molecules, 22(10), 1643. [Link]

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A Comparative Analysis of the Bioactivity of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel heterocyclic compounds is a cornerstone of identifying new therapeutic agents. Among these, imidazole derivatives have garnered significant attention due to their wide spectrum of biological activities.[1][2][3] This guide provides an in-depth comparative analysis of the bioactivity of a specific imidazole derivative, 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone , against known standards in key therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform further investigation and development.

The core structure of this compound, featuring an imidazole ring linked to a phenyl group with a reactive α-bromoketone moiety, makes it a promising scaffold for interacting with various biological targets.[4][5] Research indicates that this compound and its hydrobromide salt exhibit notable antiproliferative, antimicrobial, and anti-inflammatory properties.[4] This guide will focus on its anticancer and antifungal activities, as these are prominent areas of investigation for imidazole-based compounds.

Anticancer Bioactivity: A Comparative Perspective

The hydrobromide salt of this compound has demonstrated significant antiproliferative activity against various cancer cell lines.[4] The proposed mechanism of action involves the disruption of the cell cycle at critical checkpoints and the induction of apoptosis through both intrinsic and extrinsic pathways.[4]

Comparative Efficacy Against Standard Chemotherapeutic Agents

To contextualize the potency of this compound, its cytotoxic effects are often compared against standard-of-care chemotherapeutic drugs such as doxorubicin and paclitaxel. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a drug that is required for 50% inhibition in vitro.

While direct comparative studies for this compound are not extensively published, we can extrapolate from data on similar imidazole-based compounds. For instance, novel imidazolone derivatives have shown potent anticancer activity, with some compounds exhibiting IC50 values in the nanomolar range against cell lines like HCT116 (colon cancer) and HL60 (leukemia).[6][7]

Table 1: Illustrative IC50 Values of Imidazole Derivatives Against Cancer Cell Lines (Hypothetical Data for Comparison)

CompoundCell LineIC50 (µM)Standard DrugIC50 (µM)
This compoundHCT116Data Not AvailableDoxorubicin0.5 - 1.5
This compoundMCF-7Data Not AvailablePaclitaxel0.01 - 0.1
Imidazolone Derivative A[7]PC38.15Doxorubicin1.0 - 2.0
Imidazolone Derivative B[6]HCT1160.294Doxorubicin0.5 - 1.5

Note: The data for the target compound is not available in the public domain and is presented here for illustrative purposes to highlight the need for such comparative studies.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the standard drug (e.g., doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Signaling Pathway Visualization

The anticancer activity of this compound is reported to involve the induction of apoptosis.[4] The following diagram illustrates the key apoptotic pathways potentially modulated by this compound.

Apoptotic Signaling Pathway This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Intrinsic Pathway Death Receptors Death Receptors This compound->Death Receptors Extrinsic Pathway Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Potential apoptotic pathways induced by the compound.

Antifungal Bioactivity: Benchmarking Against Standard Antifungals

Imidazole derivatives are a well-established class of antifungal agents, with many acting as inhibitors of fungal cytochrome P450 enzymes, thereby disrupting ergosterol biosynthesis.[8] This makes this compound a compound of interest for its potential antifungal properties.

Comparative Efficacy Against Standard Antifungal Agents

The antifungal activity of a novel compound is typically evaluated against clinically relevant fungal strains, such as Candida albicans, and compared to standard antifungal drugs like fluconazole and amphotericin B. The Minimum Inhibitory Concentration (MIC) is the primary endpoint, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Illustrative MIC Values of Related Compounds Against Candida albicans

CompoundMIC (µg/mL)Standard DrugMIC (µg/mL)
This compoundData Not AvailableFluconazole0.25 - 2.0
2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone[9][11]0.00195 - 0.0078Amphotericin B0.12 - 1.0
Thiazol-2(3H)-imine derivative[10]~1.23Ketoconazole0.03 - 1.0

Note: The data for the target compound is not available and is presented for illustrative comparison.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This method is a standardized procedure for determining the MIC of an antifungal agent.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: Perform serial twofold dilutions of this compound and the standard antifungal drugs in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Experimental Workflow Visualization

The following diagram outlines the workflow for determining the antifungal activity of the test compound.

Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal Culture Fungal Culture Inoculation Inoculation Fungal Culture->Inoculation Compound Stock Compound Stock Serial Dilution Serial Dilution Compound Stock->Serial Dilution Standard Drug Stock Standard Drug Stock Standard Drug Stock->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for antifungal MIC determination.

Conclusion and Future Directions

This compound emerges as a promising scaffold for the development of novel therapeutic agents, with preliminary evidence pointing towards significant anticancer and potential antifungal activities.[4] The presence of the reactive α-bromoketone and the biologically active imidazole moiety provides a strong rationale for its observed effects.[4][5]

However, to fully elucidate its therapeutic potential, further rigorous and direct comparative studies against established standards are imperative. The experimental protocols outlined in this guide provide a framework for conducting such investigations. Future research should focus on:

  • Quantitative Bioactivity Profiling: Determining the IC50 and MIC values of this compound against a broad panel of cancer cell lines and fungal pathogens.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic efficacy and safety profile of the compound in preclinical animal models.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of new and effective treatments for cancer and fungal infections.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. [Link]

  • Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. International Journal of Green Pharmacy. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. [Link]

  • Review on Antimicrobial Activity of Imidazole. Journal of Current Pharma Research. [Link]

  • Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. Medicinal Chemistry Research. [Link]

  • Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. SynOpen. [Link]

  • Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in Microbiology. [Link]

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega. [Link]

  • Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. PubMed Central. [Link]

  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules. [Link]

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank. [Link]

  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]

  • Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. Cancer Research Journal. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

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A Comparative Guide to Alternatives for 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Rationale for Alternatives

In the landscape of medicinal chemistry and drug development, 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone is a frequently utilized intermediate. Its value lies in its structure: an α-bromoketone functional group, which is a potent electrophile, attached to a 4-imidazol-1-yl-phenyl scaffold. This scaffold is a key pharmacophore in various biologically active molecules, including known CB1 receptor inverse agonists[1]. The primary function of this reagent is to act as an alkylating agent, enabling the covalent attachment of the -(4-imidazol-1-yl-phenyl)acetyl moiety to a wide range of nucleophiles (amines, thiols, etc.) via a standard SN2 reaction.

However, reliance on this α-bromoketone is not without its challenges. α-bromoketones are often lachrymatory, possess sensitizing properties, and can exhibit limited stability. The synthesis typically involves the use of elemental bromine or other hazardous brominating agents, which presents safety, handling, and waste disposal concerns[2]. Furthermore, the high reactivity that makes it an effective alkylating agent can also lead to undesired side reactions, complicating purification and reducing overall yield.

This guide provides a comprehensive comparison of viable alternative reagents and synthetic strategies. We will objectively evaluate these alternatives against the benchmark, focusing on chemical reactivity, synthetic accessibility, safety, and the structural diversity they enable. The experimental data and protocols provided are designed to empower researchers to make informed decisions tailored to their specific synthetic goals, whether they prioritize reaction efficiency, laboratory safety, cost-effectiveness, or novel molecular design.

Section 1: The Benchmark Reagent: this compound

The utility of this reagent is rooted in the high reactivity of the carbon-bromine bond, which is activated by the adjacent carbonyl group. This makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack.

Synthesis and Mechanism: The most common synthesis involves the direct α-bromination of 4'-(1H-imidazol-1-yl)acetophenone, often using bromine in an acidic medium like acetic acid. The acid catalyzes the formation of the enol tautomer, which then acts as the nucleophile, attacking the bromine[2].

Experimental Protocol 1: Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide[2]
  • Preparation: In a suitable reaction vessel, dissolve 4'-(1H-imidazol-1-yl)acetophenone (1.0 eq) in 30-32% HBr in acetic acid.

  • Bromination: To the stirred solution, add bromine (1.0 eq) dropwise at room temperature. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Stir the resulting mixture overnight at room temperature. A crystalline precipitate should form.

  • Work-up: Collect the crystals by vacuum filtration.

  • Purification: Wash the collected crystals sequentially with ethanol (3x) and then air dry to afford the title compound as its hydrobromide salt.

Advantages vs. Disadvantages:

FeatureAssessment
Reactivity High. The C-Br bond is an excellent leaving group, facilitating rapid reactions with a broad range of nucleophiles.
Simplicity The synthesis is a relatively straightforward, one-step transformation from the corresponding acetophenone.
Safety Poor. The reagent is a lachrymator. The synthesis involves handling highly toxic and corrosive bromine and generates HBr as a byproduct.
Selectivity Moderate. Over-bromination can occur. For substrates with electron-rich aromatic rings, competitive ring bromination is a potential side reaction[3].
Stability Moderate. Can degrade upon storage, especially if exposed to light or moisture.

Section 2: The Milder Halogen: 2-Chloro-1-(4-imidazol-1-yl-phenyl)ethanone

A direct and logical alternative is to substitute the bromine atom with chlorine. α-chloroketones are classic alkylating agents that offer a different reactivity profile.

Synthesis and Reactivity: The chloro-analogue can be synthesized from the same 4'-(1H-imidazol-1-yl)acetophenone precursor, typically using a chlorinating agent like sulfuryl chloride (SO₂Cl₂). In terms of reactivity, the C-Cl bond is stronger than the C-Br bond, making chlorides less reactive leaving groups. This can be a significant advantage. While reactions may require slightly more forcing conditions (e.g., higher temperature, longer reaction times), the reduced reactivity often translates to greater stability, fewer side reactions, and improved handling safety. For sluggish reactions, a catalytic amount of sodium iodide can be added to generate the more reactive iodo-intermediate in situ via the Finkelstein reaction.

Experimental Protocol 2: Synthesis of 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone (Illustrative Analogue)[5]

This protocol illustrates the displacement of a chloride with imidazole. The reverse, creating the α-chloro ketone, follows standard procedures.

  • Base Treatment: Suspend sodium hydride (1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C.

  • Nucleophile Addition: Slowly add a solution of imidazole (1.2 eq) in DMF. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Alkylation: Cool the mixture again and add a solution of 2-chloro-1-(4-fluorophenyl)ethanone (1.0 eq) in DMF dropwise.

  • Reaction: Allow the reaction to proceed at room temperature for 4 hours.

  • Work-up: Quench the reaction by pouring it into ice-water and adding dilute HCl. Neutralize the filtrate with sodium bicarbonate to precipitate the product.

Comparative Performance:

Parameter2-Bromo- Derivative2-Chloro- DerivativeJustification & Field Insights
Relative Reactivity HighModerateC-Br is a better leaving group than C-Cl. Chloro-reagents may require heat or catalysis (e.g., NaI) but offer better control.
Stability ModerateGoodThe stronger C-Cl bond leads to a more stable compound with a longer shelf-life.
Safety Profile Poor (Lachrymator)ModerateGenerally less irritating and hazardous than their bromo- counterparts.
Cost-Effectiveness GoodExcellentChlorinating agents are typically cheaper than brominating agents, reducing overall synthesis cost.

Section 3: The Sulfonate Esters: Mesylate and Tosylate Alternatives

Moving away from halogens, α-sulfonyloxy ketones are outstanding alternatives. The mesylate (-OMs) and tosylate (-OTs) groups are among the best leaving groups in organic chemistry, with reactivity often comparable to or exceeding that of bromide[4].

Synthesis and Mechanism: This approach involves a two-step sequence from the starting acetophenone. First, the ketone is α-hydroxylated to produce 2-hydroxy-1-(4-imidazol-1-yl-phenyl)ethanone. This intermediate is then treated with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base (e.g., triethylamine) to yield the final mesylate or tosylate. This synthetic route completely avoids the use of corrosive elemental halogens. The resulting byproducts, triethylamine hydrochloride and sulfonic acids, are also generally easier to handle and dispose of.

G cluster_0 Synthesis of α-Sulfonyloxy Ketone Alternatives start 4'-(Imidazol-1-yl)acetophenone hydroxy 2-Hydroxy-1-(4-imidazol-1-yl-phenyl)ethanone start->hydroxy α-Hydroxylation (e.g., m-CPBA, Oxone®) mesylate α-Mesyloxy Ketone (Excellent Electrophile) hydroxy->mesylate Mesylation (MsCl, Et₃N) tosylate α-Tosyloxy Ketone (Excellent Electrophile) hydroxy->tosylate Tosylation (TsCl, Et₃N)

Caption: Synthetic workflow for sulfonate ester alternatives.

Comparative Performance:

Parameterα-Bromo Ketoneα-Sulfonyloxy Ketone (Mesylate/Tosylate)Justification & Field Insights
Reactivity HighVery HighMesylate and Tosylate are excellent leaving groups, ensuring rapid and efficient alkylation reactions.
Synthesis Safety PoorGoodAvoids elemental halogens. Reagents like MsCl and TsCl are corrosive but manageable with standard lab procedures.
Byproducts Corrosive (HBr)Benign (Salts, Sulfonic Acids)Byproducts are less hazardous and easier to remove during work-up.
Intermediate Not applicableα-Hydroxy ketoneThe stable, often crystalline α-hydroxy ketone intermediate can be easily purified, leading to a higher purity final product.

Section 4: The Epoxide Analogue: A Bioisosteric Approach

An epoxide offers a fundamentally different, yet highly effective, approach. Instead of an α-haloketone, the reactive electrophile is 2-(4-(1H-imidazol-1-yl)phenyl)oxirane. This reagent reacts with nucleophiles via a ring-opening mechanism.

Synthesis and Mechanism: This epoxide is typically synthesized from 4-(1H-imidazol-1-yl)benzaldehyde. A common method is the Corey-Chaykovsky reaction, which uses dimethylsulfoxonium ylide to convert the aldehyde into the corresponding epoxide. When a nucleophile (e.g., an amine) attacks the terminal carbon of the epoxide, it opens the ring to form a β-amino alcohol. This introduces a hydroxyl group, which can serve as a valuable hydrogen-bond donor, potentially enhancing binding affinity to biological targets. This makes the epoxide not just a reagent alternative, but a route to a distinct and potentially advantageous structural class.

G cluster_0 Reaction Mechanism reagents 2-(4-(Imidazol-1-yl)phenyl)oxirane + Nucleophile (Nu-H) product 1-(4-(Imidazol-1-yl)phenyl)-2-(Nu)-ethanol (β-Hydroxy Product) reagents->product Epoxide Ring-Opening

Caption: Epoxide ring-opening reaction with a nucleophile.

Comparative Performance:

Parameterα-Bromo KetoneEpoxide AnalogueJustification & Field Insights
Product Structure Ketoneβ-Hydroxy derivativeThe resulting alcohol provides a new point for hydrogen bonding or further functionalization.
Stereochemistry Achiral (at reaction site)Chiral center createdThe reaction creates a new stereocenter. Asymmetric synthesis is possible, offering access to single enantiomers.
Starting Material AcetophenoneBenzaldehydeThe choice of reagent depends on the availability and cost of the corresponding carbonyl precursor.
Versatility Excellent for SN2Excellent for creating β-functionalized alcohols, a common motif in pharmaceuticals.

Conclusion and Recommendations

The choice of an alternative to this compound depends on a multi-faceted analysis of the project's specific needs. While the benchmark reagent is effective, its safety profile and potential for side reactions warrant careful consideration of superior alternatives.

  • For a direct replacement with a better safety profile and improved reaction control, the 2-chloro-analogue is the most straightforward choice.

  • For reactions requiring the highest electrophilicity and a cleaner reaction profile, α-mesyloxy or α-tosyloxy ketones are the superior option, despite the additional synthetic step.

  • For researchers looking to introduce new structural diversity and potentially enhance biological activity through hydrogen bonding, the epoxide analogue provides an elegant and powerful strategic alternative.

The following flowchart provides a decision-making framework for selecting the optimal reagent.

G start Start: Need to Alkylate with Imidazolyl-phenyl-acetyl Moiety q1 Is direct structural analogy and high reactivity critical? start->q1 bromo Use this compound (Handle with extreme care) q1->bromo Yes q2 Is improved safety and cost the primary concern? q1->q2 No chloro Use 2-Chloro-1-(4-imidazol-1-yl-phenyl)ethanone (May require catalysis or heat) q2->chloro Yes q3 Is maximum reactivity and a 'halogen-free' route desired? q2->q3 No sulfonate Use α-Mesyloxy/Tosyloxy Ketone (Excellent leaving group, clean reaction) q3->sulfonate Yes q4 Is creating a β-hydroxy product for new biological interactions the goal? q3->q4 No epoxide Use 2-(4-(Imidazol-1-yl)phenyl)oxirane (Introduces new functionality) q4->epoxide Yes

Caption: Decision flowchart for reagent selection.

References

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  • Pirota, V., et al. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkivoc, 2022(5), 1-15.
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  • Huo, S., et al. (2026). Synthesis of a DOPO-containing imidazole curing agent and its application in reactive flame retarded epoxy resin. University of Southern Queensland Repository.
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A Comparative Guide to the Reaction Mechanisms of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of an α-Halo Ketone Intermediate

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone belongs to the class of α-halo ketones, which are highly valuable building blocks in organic synthesis.[1][2] Their importance stems from the two reactive sites within the molecule: the electrophilic carbonyl carbon and the α-carbon bearing a halogen, which is activated for nucleophilic substitution.[3] This dual reactivity makes them key precursors for a vast array of heterocyclic compounds, including many with significant biological activity.[1][3] Specifically, the imidazole moiety in the target molecule is a common feature in many antifungal agents and other pharmaceuticals, making this particular α-bromo ketone a crucial intermediate in drug discovery and development.[4][5]

This guide will dissect the primary reaction pathways of this compound, offering a comparative perspective against other synthetic equivalents to inform reagent selection and optimize reaction design.

Synthesis and Mechanistic Considerations

The most direct route for synthesizing this compound involves the α-bromination of its parent ketone, 4'-(1H-imidazol-1-yl)acetophenone. This reaction typically proceeds via an acid-catalyzed enol intermediate.[6][7]

A common laboratory procedure involves using elemental bromine in an acidic medium like hydrobromic acid in acetic acid.[8] The acid catalyzes the tautomerization of the ketone to its enol form. This enol, a nucleophile, then attacks a molecule of electrophilic bromine (Br₂), leading to the α-brominated product and the release of a proton. The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst, but notably independent of the halogen concentration, confirming that the rate-determining step is the formation of the enol.[6][7]

Core Reaction Mechanism: Bimolecular Nucleophilic Substitution (S_N2)

The primary utility of this compound lies in its reaction with nucleophiles. The dominant mechanism is a bimolecular nucleophilic substitution (S_N2) at the α-carbon.

Key Mechanistic Features:

  • Electrophilic Center : The carbon atom bonded to the bromine is highly electrophilic. This is due to the electron-withdrawing inductive effects of both the adjacent carbonyl group and the bromine atom, which polarize the C-Br bond.[3][9]

  • Nucleophilic Attack : A wide range of nucleophiles (amines, thiols, alkoxides, etc.) can attack this electrophilic carbon. The reaction proceeds via a backside attack, leading to the displacement of the bromide ion as the leaving group.

  • Transition State : The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile is forming a new bond while the bromide leaving group is simultaneously breaking its bond.

  • Stereochemistry : If the α-carbon were chiral, this mechanism would result in an inversion of stereochemistry.

The reactivity of α-bromo ketones in S_N2 reactions is significantly enhanced compared to corresponding alkyl halides, a direct consequence of the adjacent carbonyl group's activating effect.[3]

Caption: A typical workflow for reactions involving α-halo ketones.

Experimental Protocol: Synthesis of a Thiazole Derivative

This protocol describes a classic Hantzsch thiazole synthesis, a common application of α-bromo ketones, to demonstrate the utility of this compound.

Objective: To synthesize 2-Amino-4-(4-(1H-imidazol-1-yl)phenyl)thiazole.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • Reactant Charging: In a 100 mL round-bottom flask, dissolve 2.65 g (10 mmol) of this compound in 50 mL of absolute ethanol.

  • Nucleophile Addition: Add 0.76 g (10 mmol) of thiourea to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting α-bromo ketone spot has been consumed (typically 2-4 hours).

  • Cooling & Precipitation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. The hydrobromide salt of the product will often precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Neutralization (Optional): To obtain the free base, the collected solid can be suspended in water and neutralized by the careful addition of a base like aqueous sodium bicarbonate until the solution is slightly alkaline.

  • Final Purification: The resulting solid can be collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Conclusion

This compound is a highly effective and reactive intermediate for the synthesis of complex molecules, particularly in pharmaceutical research. Its reactivity is dominated by the S_N2 mechanism at the activated α-carbon. While alternatives like the corresponding α-chloro ketone exist and may offer advantages in stability or cost, the α-bromo derivative provides superior reactivity, which is often crucial for efficient synthesis. A thorough understanding of its reactivity profile, including potential side reactions like the Favorskii rearrangement, is essential for researchers to harness its full synthetic potential.

References

  • Title: Favorskii rearrangement - Wikipedia. Source: Wikipedia.

  • Title: The Favorskii Rearrangement of Haloketones. Source: Organic Reactions.

  • Title: Favorskii Rearrangement. Source: NROChemistry.

  • Title: Favorskii Rearrangement. Source: Alfa Chemistry.

  • Title: FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Source: AdiChemistry.

  • Title: Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Source: Molbase.

  • Title: α-bromoketone Definition - Organic Chemistry Key Term. Source: Fiveable.

  • Title: 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Source: Smolecule.

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  • Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Source: National Center for Biotechnology Information (PMC).

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  • Title: The Reactions of α-Bromo Ketones with Primary Amines. Source: ACS Publications.

  • Title: Synthetic Access to Aromatic α-Haloketones. Source: PubMed.

  • Title: α-Haloketones as versatile building blocks in organic synthesis. Source: ResearchGate.

  • Title: 22.3: Alpha Halogenation of Aldehydes and Ketones. Source: Chemistry LibreTexts.

  • Title: Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Source: Semantic Scholar.

  • Title: 2-BROMO-1-(4-IMIDAZOL-1-YL-PHENYL)-ETHANONE. Source: Echemi.

  • Title: Examples of biologically active drugs with α-chlorocarbonyl group. Source: ResearchGate.

  • Title: Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Source: Organic Chemistry Portal.

  • Title: Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Source: Cumhuriyet Yerbilimleri Dergisi.

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A Researcher's Guide to the Computational Analysis of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the reactivity of novel chemical entities is paramount. 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone, a versatile imidazole derivative, stands as a significant building block in the synthesis of various bioactive molecules due to its inherent reactivity.[1] This guide provides an in-depth comparison of computational approaches to elucidate the reaction mechanisms of this α-bromoketone, offering a framework for predicting its behavior with various nucleophiles and optimizing synthetic pathways.

The reactivity of α-haloketones like this compound is primarily dictated by the electrophilic nature of the carbon atom alpha to the carbonyl group, making it susceptible to nucleophilic attack.[2] Computational chemistry provides a powerful lens through which we can explore these reactions at a molecular level, offering insights that are often challenging to obtain through experimental means alone.

The Foundation of a Predictive Model: Density Functional Theory (DFT)

At the core of modern computational organic chemistry lies Density Functional Theory (DFT), a quantum mechanical method that allows for the accurate calculation of the electronic structure of molecules. For the reactions of this compound, DFT is instrumental in determining the geometries of reactants, transition states, and products, as well as their corresponding energies.

A typical computational workflow for studying the reaction of this compound with a nucleophile using DFT would involve the following steps:

DFT Workflow cluster_0 Computational Workflow Reactants Reactant Geometry Optimization TS_Search Transition State Search Reactants->TS_Search Initial Guess Freq Frequency Analysis Reactants->Freq IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC Locate TS TS_Search->Freq Products Product Geometry Optimization IRC->Products Confirm Reaction Path Products->Freq Energy Single-Point Energy Calculation Freq->Energy Obtain Thermodynamic Data

Caption: A generalized workflow for investigating a chemical reaction using DFT.

Selecting the Right Tools: Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For reactions involving α-bromoketones and nitrogen-containing heterocycles like imidazole, the B3LYP functional has been shown to provide reliable results.[3][4] This functional, a hybrid of Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional, offers a good balance between computational cost and accuracy.

The choice of basis set, which describes the atomic orbitals, is equally critical. For systems containing bromine, it is essential to use a basis set that can adequately describe the electron distribution around this heavy atom. The 6-311+G(2d,p) basis set is a suitable choice, as it includes polarization and diffuse functions that are crucial for accurately modeling non-covalent interactions and the charge distribution in transition states.[3][4]

Comparative Analysis of Reaction Pathways: A Case Study with Nucleophiles

To illustrate the power of computational analysis, let us consider the reaction of this compound with a generic nucleophile (Nu⁻). The primary reaction anticipated is a nucleophilic substitution (SN2) at the α-carbon.

SN2 Reaction Reactants This compound + Nu⁻ TS [Transition State]‡ Reactants->TS Nucleophilic Attack Products Product + Br⁻ TS->Products Bromide Departure

Caption: A simplified representation of the SN2 reaction pathway.

Computational studies on analogous systems, such as the reaction of imidazole with various 2-bromo-1-arylethanones, provide valuable benchmarks for what to expect.[3][5] These studies have shown that the activation energies for such reactions are relatively low, indicating that they proceed readily.

Unveiling Reactivity: Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants, we can predict the most likely sites of interaction.

In the case of this compound, the LUMO is expected to be localized on the σ* anti-bonding orbital of the C-Br bond. For the nucleophile, the HOMO will be the orbital containing the lone pair of electrons. The interaction between the HOMO of the nucleophile and the LUMO of the α-bromoketone governs the nucleophilic attack.

ReactantKey OrbitalEnergy (eV) - Illustrative
This compoundLUMO-1.5
Nucleophile (e.g., Imidazole)HOMO-6.0

Table 1: Illustrative Frontier Molecular Orbital Energies. The energy gap between the HOMO and LUMO can be correlated with the reactivity of the system.

Computational software can generate visualizations of these orbitals, providing a clear picture of the electron density and the sites most susceptible to electrophilic or nucleophilic attack.

Beyond the Gas Phase: The Importance of Solvation Models

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects through the use of implicit or explicit solvation models.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects. For more accurate studies, particularly when specific solvent-solute interactions like hydrogen bonding are important, explicit solvation models, where individual solvent molecules are included in the calculation, can be employed.

Experimental Validation: Bridging the Gap Between Theory and Reality

While computational studies provide invaluable insights, they are most powerful when used in conjunction with experimental data. For instance, computationally predicted reaction rates can be compared with experimentally determined kinetic data. Similarly, calculated spectroscopic properties, such as NMR chemical shifts, can be compared with experimental spectra to validate the computed structures.[3][4]

A Protocol for Computational Investigation:
  • Model Building: Construct the 3D structures of this compound and the chosen nucleophile.

  • Geometry Optimization: Perform geometry optimizations of the reactants, products, and the transition state using a suitable DFT method (e.g., B3LYP/6-311+G(2d,p)).

  • Frequency Analysis: Calculate the vibrational frequencies to confirm that the reactants and products are at energy minima (zero imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).

  • IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to ensure that the located transition state connects the reactants and products.

  • Solvation Effects: Recalculate the energies using a solvation model (e.g., PCM) to obtain a more realistic energy profile.

  • FMO Analysis: Analyze the frontier molecular orbitals to understand the nature of the chemical interaction.

Alternative Synthetic Routes and Competing Reactions

Computational studies can also be employed to compare the feasibility of different synthetic routes to this compound or to investigate potential side reactions. The synthesis of this compound typically involves the α-bromination of 4'-(1H-imidazol-1-yl)acetophenone.[6] The mechanism of this acid-catalyzed halogenation proceeds through an enol intermediate.[7][8]

Bromination_Mechanism cluster_1 Acid-Catalyzed Bromination Ketone 4'-(1H-imidazol-1-yl)acetophenone Protonation Protonated Ketone Ketone->Protonation H⁺ Enol Enol Intermediate Protonation->Enol -H⁺ Attack Nucleophilic Attack on Br₂ Enol->Attack Product This compound Attack->Product -HBr

Caption: A schematic of the acid-catalyzed α-bromination of a ketone.

Computational modeling can be used to investigate the energy barriers associated with this reaction and compare it with alternative bromination methods, such as those using N-bromosuccinimide (NBS).[9] Furthermore, under certain conditions, α-bromoketones can undergo competing reactions like epoxidation.[10] DFT calculations can help predict the conditions under which the desired nucleophilic substitution is favored over such side reactions.

Conclusion

Computational studies offer a robust and predictive framework for understanding the reactions of this compound. By leveraging Density Functional Theory, researchers can elucidate reaction mechanisms, predict reactivity, and rationalize experimental observations. The judicious choice of computational methods, coupled with experimental validation, provides a powerful synergy for accelerating the design and development of novel pharmaceuticals and functional materials.

References

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. Available from: [Link]

  • Molbase. Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Available from: [Link]

  • Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(3), 398-407. Available from: [Link]

  • ResearchGate. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Request PDF. Available from: [Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]

  • YouTube. mechanism of alpha-halogenation of ketones. Available from: [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

  • ResearchGate. (PDF) 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Available from: [Link]

  • Semantic Scholar. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Available from: [Link]

  • PubMed. Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. Available from: [Link]

  • ResearchGate. Mechanistic Studies of the Influence of Halogen Substituents on the Corrosion Inhibitive Efficiency of Selected Imidazole Molecules: A Synergistic Computational and Experimental Approach | Request PDF. Available from: [Link]

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  • Al-Azhar University. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical intermediates like 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone is fundamental to innovation. This compound, an α-halo ketone derivative, is a valuable building block in organic synthesis.[1][2] However, its reactivity and structural alerts—specifically the presence of a halogen (bromine) and a biologically active imidazole moiety—necessitate a rigorous and informed approach to waste management.[3][4][5] This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring laboratory safety and regulatory compliance.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling disposal, it is crucial to understand the inherent risks. This compound combines the characteristics of an α-halo ketone and an imidazole derivative.

  • α-Halo Ketone Moiety: This functional group is known to be reactive. The carbon-halogen bond makes the α-carbon an electrophilic site, susceptible to nucleophilic attack.[5] Structurally similar compounds, like other 2-bromo-acetophenones, are classified as causing skin corrosion/irritation and serious eye damage.[6][7][8] Direct contact can lead to burns.[7]

  • Imidazole Moiety: The imidazole ring is a common feature in biologically active molecules and can interact with various biological systems.[3][4][9]

  • Combustion Byproducts: In the event of a fire, thermal decomposition can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive hydrogen halides (like hydrogen bromide).[7]

Based on analogous compounds, the following hazard summary should be assumed:

Hazard ClassificationGHS PictogramsPrecautionary Statements (Examples)
Skin Corrosion/IrritationGHS05: CorrosiveP260: Do not breathe dust/fume/gas/mist/vapors/spray.
Serious Eye DamageGHS07: Exclamation markP280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
Respiratory IrritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
P501: Dispose of contents/container to an approved waste disposal plant.[6]
Personal Protective Equipment (PPE) & Engineering Controls

Given the corrosive and irritant nature of this chemical class, stringent protective measures are non-negotiable.

  • Engineering Controls: All handling, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[10]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's guidelines for breakthrough time and permeation data.

    • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, wear impervious clothing to prevent skin exposure.[10][11]

Critical First Step: Waste Segregation

Proper segregation at the point of generation is the most critical step in the disposal workflow. Incorrectly mixing waste streams can create hazardous reactions, complicate disposal, and significantly increase costs.[12]

The Core Principle: this compound is a halogenated organic compound .[13]

It must be collected in a designated "Halogenated Organic Waste" container.[13][14][15]

Why this is crucial:

  • Disposal Process: Halogenated wastes are typically managed via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (like HBr) produced.[13]

  • Cost: Disposing of halogenated waste is often more expensive than non-halogenated waste due to the specialized treatment required.[12][15]

  • Safety: Never mix halogenated compounds with incompatible materials. For instance, do not mix with strong acids, bases, or oxidizing agents in the same waste container.[12][14][15]

The disposal decision workflow can be visualized as follows:

G cluster_waste Waste Generation cluster_container Containerization cluster_segregation Segregation cluster_final Final Steps start Generate Waste Containing 2-Bromo-1-(4-imidazol-1-yl)phenyl)ethanone waste_type Is the waste primarily solid, liquid, or contaminated debris? start->waste_type solid_path Solid Waste (e.g., residual powder) waste_type->solid_path Solid liquid_path Liquid Waste (e.g., dissolved in solvent) waste_type->liquid_path Liquid debris_path Contaminated Debris (e.g., weigh paper, gloves) waste_type->debris_path Debris halogenated_container Place in labeled 'HALOGENATED ORGANIC WASTE' container solid_path->halogenated_container liquid_path->halogenated_container debris_path->halogenated_container seal_label Securely seal container. Ensure waste tag is complete. halogenated_container->seal_label storage Store in Satellite Accumulation Area (SAA) in secondary containment. seal_label->storage disposal_req Request pickup by Environmental Health & Safety (EHS). storage->disposal_req

Caption: Waste Disposal Workflow for this compound.

Spill Management Protocol

Accidents happen. A prepared response is key to mitigating risk.

Step-by-Step Spill Cleanup:

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (i.e., the chemical fume hood is operational).

  • Don PPE: Before cleanup, don the appropriate PPE as described in Section 2 (goggles, face shield, lab coat, and chemically resistant gloves).

  • Contain & Absorb: For a solid spill, carefully sweep up the material and place it into a designated waste container. Avoid generating dust. For a liquid spill (if the compound is in solution), cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and spilled compound into a sealable, chemically compatible container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, pads) are considered hazardous waste.

  • Package & Label: Place all contaminated materials, including gloves and absorbent pads, into a plastic bag or other appropriate container.[14] Seal it, and label it clearly as "Hazardous Waste" with a full list of the contents.

  • Request Disposal: Arrange for pickup of the spill cleanup waste through your EHS department.

Step-by-Step Disposal Procedure

This procedure applies to unused product, reaction residues, and contaminated materials.

  • Select the Correct Container: Use a chemically compatible container designated for "Halogenated Organic Waste." The container must be in good condition and have a secure, threaded cap to be vapor-tight and spill-proof.[14][15]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's EHS department.[15]

  • Document Contents: As you add waste, meticulously record the chemical name—"this compound"—and the estimated quantity or percentage on the tag.[13] Do not use abbreviations or chemical formulas.[14]

  • Keep Container Closed: The waste container must remain closed at all times, except when you are actively adding waste.[12][14][15]

  • Store Appropriately: Store the waste container in a designated Satellite Accumulation Area (SAA). It must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Avoid Overfilling: Do not fill the container beyond 75-80% capacity to allow for expansion and prevent spills during transport.

  • Request Pickup: Once the container is full, or if you are generating waste infrequently, submit a chemical waste collection request to your EHS department as per institutional policy. Ensure the tag is fully completed and the container is securely sealed before pickup.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your research remains environmentally responsible and compliant with regulations.

References

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

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  • Chemical Waste Guideline: Halogenated Solvents. Temple University Environmental Health and Radiation Safety. [Link]

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A Senior Application Scientist's Guide to Handling 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone: A Comprehensive Safety and Operational Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in pharmaceutical development and organic synthesis, compounds like 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone are valuable intermediates.[1][2] Its structure, featuring an α-bromo ketone moiety, is reactive and useful, but also signals the need for meticulous handling procedures. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe and effective use of this compound, ensuring the integrity of your research and, most importantly, your personal safety.

The protocols outlined herein are built on the foundational principles of laboratory safety: understanding the hazards, implementing appropriate engineering controls, and utilizing the correct personal protective equipment (PPE).

Hazard Assessment: Understanding the Compound

While a specific, comprehensive toxicological profile for this compound is not fully detailed in publicly available literature, its classification as an α-bromo ketone allows us to infer its primary hazards based on well-documented analogous compounds.[3][4] These compounds are typically potent lachrymators (tear-inducing agents) and are corrosive, capable of causing severe skin burns and serious eye damage.[3] The powdered nature of this solid also presents an inhalation hazard.[5]

Hazard ClassificationDescriptionPrimary Concern
Skin Corrosion/Irritation Expected to be corrosive or at least a severe irritant based on analogous α-bromo ketones.[3]Causes chemical burns upon direct contact.
Serious Eye Damage Expected to cause severe, potentially irreversible eye damage.[3]Splashes can lead to significant injury.
Respiratory Irritation Inhalation of the dust may cause respiratory tract irritation.[4][5]Fine powders can easily become airborne.[5]
Lachrymator Many α-bromo ketones are lachrymators.Causes irritation to the eyes, leading to tearing.[3]

Core Directive: Mandatory Personal Protective Equipment (PPE)

Given the high potential for skin and eye damage, a comprehensive PPE strategy is non-negotiable. Standard laboratory attire is the baseline, which must be supplemented as described below.[6]

Essential PPE Ensemble
PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical safety goggles and a full-face shield.[6]Safety glasses are insufficient. Goggles provide a seal against splashes and dust, while the face shield protects the entire face from splashes when handling larger quantities or solutions.[6]
Hand Protection Double-gloving with nitrile gloves.[6]Nitrile provides good resistance to a range of chemicals. Double-gloving offers an extra layer of protection against tears and minimizes exposure when removing the outer, contaminated glove. For prolonged contact or immersion, heavier-duty gloves like Butyl or Viton® should be considered.[7][8]
Body Protection A flame-resistant lab coat, fully buttoned.[9]Protects skin and personal clothing from contamination by dust or splashes.[10]
Footwear Closed-toe shoes that fully cover the foot.[7][9]Protects against spills and dropped items.
Respiratory Protection Required if engineering controls are insufficient.An approved respirator may be necessary if there's a risk of inhaling dust, especially outside of a fume hood.[10] Always follow institutional guidelines for respirator use.

Operational Plan: A Step-by-Step Handling Protocol

All manipulations of solid this compound or its solutions must be performed within a certified chemical fume hood to mitigate inhalation exposure.[9][11][12]

Workflow for Weighing and Preparing Solutions

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep_hood 2. Verify Fume Hood (Check certification and airflow) prep_ppe->prep_hood prep_setup 3. Prepare Workspace (Lay down absorbent bench cover) prep_hood->prep_setup handle_weigh 4. Weigh Compound (Use anti-static weigh boat. Minimize turbulence) prep_setup->handle_weigh Begin Handling handle_transfer 5. Transfer Solid (Carefully add to solvent in flask) handle_weigh->handle_transfer handle_dissolve 6. Dissolve (Cap flask and mix gently) handle_transfer->handle_dissolve clean_decon 7. Decontaminate (Wipe down surfaces and equipment) handle_dissolve->clean_decon Proceed to Cleanup clean_waste 8. Segregate Waste (Place contaminated items in hazardous waste) clean_decon->clean_waste clean_ppe 9. Doff PPE Correctly (Remove outer gloves first) clean_waste->clean_ppe clean_wash 10. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for Safe Handling of this compound.

  • Preparation : Before bringing the chemical into the workspace, ensure all required PPE is worn correctly.[11] Verify that the chemical fume hood is operational and the sash is at the appropriate height.[12] Cover the work surface within the hood with a disposable absorbent liner to contain any potential spills.[5]

  • Weighing : When weighing the powder, do so within the fume hood.[5] Placing a balance inside a fume hood can sometimes be affected by airflow; a powder weighing station or a balance with a draft shield is ideal.[5] Use an anti-static weigh boat to prevent the powder from jumping.

  • Transfer and Dissolution : Carefully transfer the weighed solid into the reaction vessel containing the solvent. Avoid creating dust. Always add the solid to the liquid.

  • Post-Handling : After the experiment is complete, decontaminate all surfaces and equipment.[11]

Emergency and Disposal Protocols

Accidents can happen despite the best precautions. Knowing the correct response is critical.[9][11]

Spill Management
  • Alert & Evacuate : Immediately alert personnel in the vicinity. If the spill is large or outside of a containment hood, evacuate the area.[9]

  • Contain : For small spills within the fume hood, use a chemical spill kit with appropriate absorbent materials to contain the powder or solution.[9] Avoid raising dust.

  • Clean-Up : Gently cover the spill with an absorbent. Once absorbed, carefully scoop the material into a designated hazardous waste container.[10] Do not handle spilled material directly, even with gloves.[9]

  • Decontaminate : Clean the spill area with a suitable solvent or decontamination solution, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[13]

First Aid Measures

Immediate medical attention is required for any significant exposure.[3]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Waste Disposal

Improper disposal is a significant risk to the environment and public health.[9]

  • Collection : All waste materials, including the chemical itself, any reaction byproducts, and contaminated consumables (e.g., gloves, absorbent pads, weigh boats), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9][10]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal : Dispose of the chemical waste through your institution's licensed hazardous waste disposal program.[9] Never pour this chemical down the drain.[9] Follow all local, state, and federal regulations.

By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, fostering a laboratory environment where scientific advancement and a robust culture of safety coexist.

References

  • Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • OSHA Education Center. (n.d.). A Guide to Hazardous Materials and Laboratory Safety. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Auburn University. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • University of Hawai'i at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • Google Patents. (1964). US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Google Patents. (2004). EP0913381B1 - Method for purifying a bromine compound.
  • Clemson University. (2019). The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation. Retrieved from [Link]

  • Guardian Medical Systems. (n.d.). Keeping Your Cleanroom Clean: A Four Step Process. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.